5-Nitroso-1,3-benzodioxole
Description
Structure
3D Structure
Properties
CAS No. |
146853-20-5 |
|---|---|
Molecular Formula |
C7H5NO3 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
5-nitroso-1,3-benzodioxole |
InChI |
InChI=1S/C7H5NO3/c9-8-5-1-2-6-7(3-5)11-4-10-6/h1-3H,4H2 |
InChI Key |
PTRAFYFIBIIJSE-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)N=O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=O |
Synonyms |
1,3-Benzodioxole, 5-nitroso- |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Nitroso-1,3-benzodioxole and its Nitro-Analogue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 5-nitroso-1,3-benzodioxole, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental protocols for this compound in published literature, this document outlines a proposed synthesis pathway based on established principles of aromatic nitrosation. For comparative and practical purposes, this guide also includes detailed, documented experimental protocols for the synthesis of the closely related compound, 5-nitro-1,3-benzodioxole, for which specific procedural data is available.
Proposed Synthesis Pathway: this compound
The proposed synthesis of this compound proceeds via an electrophilic aromatic substitution reaction, specifically the direct C-nitrosation of the activated aromatic ring of 1,3-benzodioxole (also known as methylenedioxybenzene). The methylenedioxy group is an electron-donating group, which activates the benzene ring towards electrophilic attack, primarily at the para position (position 5).
The reaction typically involves the in-situ generation of a nitrosating agent, such as the nitrosonium ion (NO⁺), from nitrous acid (HNO₂). Nitrous acid is unstable and is therefore prepared immediately before use by the acidification of a salt like sodium nitrite (NaNO₂).
Caption: Proposed synthesis pathway for this compound.
Documented Synthesis Pathway: 5-Nitro-1,3-benzodioxole
In contrast to its nitroso analogue, the synthesis of 5-nitro-1,3-benzodioxole is well-documented. The reaction involves the nitration of 1,3-benzodioxole using a nitrating agent, typically a mixture of nitric acid and a strong acid catalyst.
Caption: Experimental workflow for the synthesis of 5-Nitro-1,3-benzodioxole.
Data Presentation: Synthesis of 5-Nitro-1,3-benzodioxole
The following table summarizes the quantitative data from two documented experimental protocols for the synthesis of 5-nitro-1,3-benzodioxole.
| Parameter | Protocol 1[1] | Protocol 2[2] |
| Starting Material | 1,3-Benzodioxole | 1,3-Benzodioxole |
| Amount of Starting Material | 12.2 g | 10.0 g (82 mmol) |
| Reagents | Nitric acid (d=1.4), Glacial acetic acid | Concentrated HNO₃ (65%-68%), H₂O, Ice |
| Amount of Reagents | 9 ml HNO₃, 105 ml Acetic acid (total) | 18 g HNO₃, 39 g H₂O |
| Reaction Temperature | 15°-25° C during addition, then room temperature | 60-65° C during addition, then 90° C |
| Reaction Time | Overnight stirring | 2 hours at 90° C |
| Work-up Procedure | Filtration, Washing with water, Recrystallization from alcohol | Poured into ice/water, Filtration |
| Product | 5-Nitro-1,3-benzodioxole | 5-Nitro-1,3-benzodioxole |
| Yield | 16.0 g (Total), 90.6% of theory[1] | 12.0 g, 87%[2] |
| Melting Point | 148°-150° C[1] | Not specified |
| Analytical Data | Not specified | LCMS: 168 [M+1]⁺; ¹H NMR (DMSO-d₆) δ 6.27 (s, 2H), 7.12 (d, 1H, J=12 Hz), 7.76 (d, 1H, 3.2 Hz), 7.91 (dd, 1H, J₁=12 Hz, J₂=3.2 Hz)[2] |
Experimental Protocols: Synthesis of 5-Nitro-1,3-benzodioxole
Protocol 1
This protocol details the nitration of 1,3-benzodioxole using nitric acid in glacial acetic acid.[1]
Materials:
-
1,3-Benzodioxole (12.2 g)
-
Glacial acetic acid (75 ml + 30 ml)
-
Nitric acid (d=1.4, 9 ml)
-
Water
-
Alcohol (for recrystallization)
Equipment:
-
250 ml sulfonation flask
-
Stirrer
-
Thermometer
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
A solution of 12.2 g of 1,3-benzodioxole in 75 ml of glacial acetic acid is prepared in a 250 ml sulfonation flask equipped with a stirrer, thermometer, and dropping funnel.
-
A nitrating mixture is prepared by adding 9 ml of nitric acid (d=1.4) to 30 ml of glacial acetic acid.
-
The nitrating mixture is added dropwise to the 1,3-benzodioxole solution while maintaining the reaction temperature between 15°-25° C.
-
The resulting mixture is stirred at room temperature overnight.
-
The precipitated crystals are collected by suction filtration.
-
The collected crystals are washed with water.
-
The crude product is purified by recrystallization from alcohol to yield 14.0 g of 5-nitro-1,3-benzodioxole with a melting point of 149°-150° C.
-
An additional 2.0 g of product (melting point 148°-149° C) can be recovered from the mother liquor. The total yield is 90.6% of the theoretical yield.[1]
Protocol 2
This protocol describes the nitration of 1,3-benzodioxole using concentrated nitric acid in water.[2]
Materials:
-
1,3-Benzodioxole (10.0 g, 82 mmol)
-
Concentrated Nitric Acid (65%-68%, 18 g)
-
Water (39 g)
-
Ice
Equipment:
-
Reaction flask with heating and stirring capabilities
-
Filtration apparatus
Procedure:
-
A solution of concentrated nitric acid (18 g, 65%-68%) in water (39 g) is prepared.
-
1,3-Benzodioxole (10.0 g, 82 mmol) is added dropwise to the nitric acid solution at a temperature of 60-65° C.
-
The reaction mixture is then heated to 90° C and stirred at this temperature for 2 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled mixture is poured into an ice/water mixture.
-
The resulting yellow solid is collected by filtration to give 12.0 g (87% yield) of 5-nitro-1,3-benzodioxole.[2]
References
Chemical properties of 5-Nitroso-1,3-benzodioxole
An In-Depth Technical Guide to the Chemical Properties of 5-Nitro-1,3-benzodioxole
A Note on Nomenclature: Initial searches for "5-Nitroso-1,3-benzodioxole" did not yield specific information on this compound. The available scientific literature extensively covers the closely related compound, 5-Nitro-1,3-benzodioxole . This guide will focus on the latter, providing a comprehensive overview of its chemical properties, synthesis, and biological significance. The primary chemical difference lies in the functional group attached to the benzodioxole ring: a nitro group (-NO₂) in 5-Nitro-1,3-benzodioxole versus a nitroso group (-N=O) in the requested compound.
Core Chemical Properties
5-Nitro-1,3-benzodioxole, also known as 3,4-methylenedioxynitrobenzene, is a nitrated aromatic heterocyclic organic compound. It serves as a key intermediate in various chemical syntheses.
Table 1: Physicochemical Properties of 5-Nitro-1,3-benzodioxole
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₄ | [1][2] |
| Molecular Weight | 167.12 g/mol | [1][3] |
| Melting Point | 146-150 °C | [1][4] |
| Density | 1.5216 g/cm³ (estimate) | |
| Appearance | Yellow solid | [3] |
| CAS Number | 2620-44-2 | [2] |
| InChI Key | SNWQAKNKGGOVMO-UHFFFAOYSA-N | [2][3] |
| SMILES | O=--INVALID-LINK--c1ccc2c(c1)OCO2 | [1] |
Synthesis and Reactivity
5-Nitro-1,3-benzodioxole is primarily synthesized through the nitration of 1,3-benzodioxole. The nitro group can be subsequently reduced to an amine, making it a versatile precursor for other derivatives.
Experimental Protocols
Protocol 1: Nitration of 1,3-Benzodioxole with Nitric Acid in Water
-
Reactants: 1,3-Benzodioxole (10.0 g, 82 mmol), concentrated Nitric Acid (65%-68%, 18 g), Water (39 g).[3]
-
Procedure: 1,3-Benzodioxole is added dropwise to a solution of concentrated nitric acid in water at 60-65°C. The mixture is then heated to 90°C and stirred for 2 hours. After cooling to room temperature, the mixture is poured into ice water. The resulting precipitate is filtered to yield 5-Nitro-1,3-benzodioxole.[3]
-
Yield: Approximately 87% (12.0 g).[3]
Protocol 2: Nitration of 1,3-Benzodioxole with Nitric Acid in Glacial Acetic Acid
-
Reactants: 1,3-Benzodioxole (12.2 g), Glacial Acetic Acid (105 ml), Nitric Acid (d=1.4, 9 ml).[4]
-
Procedure: 12.2 g of 1,3-benzodioxole is dissolved in 75 ml of glacial acetic acid in a flask equipped with a stirrer, thermometer, and dropping funnel. A solution of 9 ml of nitric acid in 30 ml of glacial acetic acid is added dropwise while maintaining the temperature between 15-25°C. The mixture is stirred at room temperature overnight. The precipitated crystals are filtered, washed with water, and recrystallized from alcohol.[4]
-
Yield: Up to 90.6% of the theoretical yield.[4]
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of 5-Nitro-1,3-benzodioxole.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of 5-Nitro-1,3-benzodioxole.
Table 2: Spectroscopic Data for 5-Nitro-1,3-benzodioxole
| Technique | Key Data Points | Source |
| ¹H NMR (DMSO-d₆) | δ 6.27 (s, 2H), 7.12 (d, 1H, J=12 Hz), 7.76 (d, 1H, 3.2 Hz), 7.91 (dd, 1H, J₁=12 Hz, J₂=3.2 Hz) | [3] |
| LCMS | 168 [M+1]+ | [3] |
| IR Spectrum | Data available in the NIST WebBook | [2] |
| Mass Spectrum (EI) | Data available in the NIST WebBook | [2] |
Biological Activity and Significance
While specific biological activities of 5-Nitro-1,3-benzodioxole are not extensively detailed in the provided search results, the presence of the nitro group on an aromatic scaffold is significant in medicinal chemistry. Nitroaromatic compounds are known to exhibit a wide range of biological activities.
The nitro group is a well-known pharmacophore and can also be a toxicophore.[5] It is present in numerous compounds with demonstrated activities, including:
-
Antimicrobial: The nitro group can undergo redox reactions within microbial cells, leading to toxicity and cell death.[5] This is a mechanism for many antibacterial and antiparasitic drugs.[5][6]
-
Antineoplastic [5]
-
Antihypertensive [5]
The 1,3-benzodioxole moiety itself is found in many biologically active natural products and synthetic compounds.
Potential Signaling Pathway Involvement
Given the known activities of nitroaromatic compounds, 5-Nitro-1,3-benzodioxole could potentially interact with cellular pathways involving redox cycling. A hypothetical pathway is illustrated below.
Caption: Hypothetical redox cycling leading to oxidative stress.
Safety and Handling
5-Nitro-1,3-benzodioxole is considered harmful if swallowed, in contact with skin, or if inhaled. It is stable under normal conditions, but incompatible with oxidizing agents. Thermal decomposition can lead to the release of irritating gases and vapors.[7] Standard personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound.
This guide provides a foundational understanding of the chemical properties and synthesis of 5-Nitro-1,3-benzodioxole for researchers and professionals in drug development. Further investigation into its specific biological activities and mechanisms of action is warranted.
References
- 1. chemeo.com [chemeo.com]
- 2. 1,3-Benzodioxole, 5-nitro- [webbook.nist.gov]
- 3. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Benzodioxole, 5-nitro- | C7H5NO4 | CID 75798 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Nitroso-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformation of 5-Nitroso-1,3-benzodioxole. In the absence of direct experimental crystallographic data for this specific molecule, this guide outlines a robust computational methodology to determine its key structural parameters. The protocols detailed herein are based on established quantum chemical methods that have been successfully applied to related nitroaromatic and benzodioxole derivatives. This document serves as a foundational resource for researchers interested in the physicochemical properties of this compound, providing a theoretical framework for its structure, which is crucial for applications in medicinal chemistry and materials science.
Introduction
The 1,3-benzodioxole moiety is a key structural feature in a wide array of biologically active compounds, including pharmaceuticals and natural products. The introduction of a nitroso (-N=O) group at the 5-position of the benzodioxole ring is expected to significantly influence its electronic properties, reactivity, and intermolecular interactions. A thorough understanding of the three-dimensional structure and conformational preferences of this compound is paramount for predicting its biological activity, designing derivatives with enhanced properties, and understanding its potential metabolic pathways.
While experimental data for the nitro analogue, 5-Nitro-1,3-benzodioxole, is available, providing a valuable point of comparison, this guide focuses on elucidating the structure of the nitroso derivative through high-level computational modeling.
Predicted Molecular Structure and Conformation
The molecular structure of this compound is characterized by a planar benzene ring fused to a five-membered dioxole ring. The conformational flexibility of the molecule primarily arises from the puckering of the dioxole ring and the rotation of the nitroso group.
The 1,3-Benzodioxole Core
Based on crystallographic studies of various 1,3-benzodioxole derivatives, the dioxole ring is expected to adopt one of two low-energy conformations:
-
Envelope Conformation: One of the five atoms of the dioxole ring is out of the plane of the other four.
-
Planar Conformation: All five atoms of the dioxole ring lie in the same plane as the fused benzene ring.
Computational studies on related molecules suggest that the energy barrier between these conformations is low, and both may exist in equilibrium.
The 5-Nitroso Substituent
The nitroso group's orientation relative to the aromatic ring is a key determinant of the molecule's overall polarity and interaction profile. The C-N bond is expected to have partial double bond character, leading to a planar arrangement of the C-C-N-O atoms. Rotational barriers around the C-N bond will determine the preferred orientation of the nitroso group.
Proposed Experimental and Computational Protocols
To definitively determine the molecular structure and conformation of this compound, a combined experimental and computational approach is recommended.
Synthesis
A potential synthetic route to this compound could involve the oxidation of 5-amino-1,3-benzodioxole.
Experimental Protocol: Oxidation of 5-Amino-1,3-benzodioxole
-
Starting Material: 5-Amino-1,3-benzodioxole.
-
Oxidizing Agent: A suitable oxidizing agent, such as Caro's acid (peroxymonosulfuric acid) or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), would be chosen.
-
Reaction Conditions: The reaction would be carried out in an appropriate solvent system at a controlled temperature to minimize side reactions.
-
Purification: The product would be purified using standard techniques such as column chromatography or recrystallization.
-
Characterization: The identity and purity of the synthesized this compound would be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Computational Modeling
A detailed computational study using Density Functional Theory (DFT) is proposed to predict the molecular structure, conformation, and other properties.
Computational Protocol: DFT Calculations
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP or M06-2X.
-
Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVTZ) to provide a good balance of accuracy and computational cost.
-
Geometry Optimization: The initial structure of this compound will be built and its geometry will be fully optimized without any symmetry constraints to locate the global energy minimum.
-
Conformational Analysis: A potential energy surface scan will be performed by systematically rotating the dihedral angle of the nitroso group and analyzing the puckering of the dioxole ring to identify all stable conformers and the transition states connecting them.
-
Frequency Calculations: Vibrational frequency calculations will be performed on all optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic data.
-
Property Calculations: Key molecular properties such as bond lengths, bond angles, dihedral angles, electrostatic potential, and molecular orbital energies (HOMO/LUMO) will be calculated for the most stable conformer.
Predicted Quantitative Data
The following tables summarize the predicted quantitative data for the most stable conformer of this compound, which would be obtained from the proposed DFT calculations.
Table 1: Predicted Key Bond Lengths
| Bond | Predicted Length (Å) |
| C-N (nitroso) | |
| N=O | |
| C-O (dioxole) | |
| O-C-O | |
| C=C (aromatic) |
Table 2: Predicted Key Bond Angles
| Angle | Predicted Angle (°) |
| C-C-N (nitroso) | |
| C-N=O | |
| C-O-C (dioxole) | |
| O-C-O |
Table 3: Predicted Key Dihedral Angles
| Dihedral Angle | Predicted Angle (°) |
| C-C-N=O | |
| Puckering of the dioxole ring (if any) |
Visualization of Computational Workflow
The following diagram illustrates the proposed computational workflow for the analysis of this compound.
Spectroscopic and Synthetic Insights into Benzodioxole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth look at the spectroscopic characteristics of functionalized 1,3-benzodioxoles, a core scaffold in many pharmacologically active compounds. Due to the scarcity of publicly available spectroscopic data for 5-Nitroso-1,3-benzodioxole, this document presents a detailed analysis of the closely related and well-characterized 5-Nitro-1,3-benzodioxole. This guide includes tabulated ¹H NMR data, a comprehensive experimental protocol for NMR data acquisition, and a visualization of the synthetic pathway for 5-Nitro-1,3-benzodioxole.
Introduction: The Challenge of Characterizing this compound
The 1,3-benzodioxole moiety is a key structural feature in a wide range of biologically active molecules. The introduction of a nitroso (-NO) or nitro (-NO₂) group to this scaffold can significantly modulate its physicochemical and pharmacological properties. While the nitro-substituted analog is well-documented, a comprehensive search of available scientific literature and databases reveals a notable lack of specific ¹H and ¹³C NMR spectroscopic data for this compound.
In contrast, 5-Nitro-1,3-benzodioxole has been thoroughly characterized. This guide will therefore focus on the available data for the nitro-derivative as a valuable comparative reference for researchers working with related compounds. The methodologies presented are broadly applicable for the characterization of such aromatic systems.
Nitrosoarenes, the class of compounds to which this compound belongs, are of significant interest in medicinal chemistry and organic synthesis due to their versatile reactivity.[1] They are known to be involved in various biological processes and can serve as important building blocks for more complex molecules.[1][2] N-nitroso compounds, a related class, have been extensively studied for their mutagenic and carcinogenic properties, highlighting the importance of robust analytical methods for their characterization.[3]
Spectroscopic Data for 5-Nitro-1,3-benzodioxole
The following table summarizes the reported ¹H NMR spectroscopic data for 5-Nitro-1,3-benzodioxole. This data provides a reference point for the expected chemical shifts and coupling constants for protons on the benzodioxole ring system when substituted with a strong electron-withdrawing group at the 5-position.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |
| H-2 (CH₂) | 6.27 | s | - | DMSO-d₆ | [4] |
| H-7 | 7.12 | d | 12 | DMSO-d₆ | [4] |
| H-4 | 7.76 | d | 3.2 | DMSO-d₆ | [4] |
| H-6 | 7.91 | dd | J₁=12, J₂=3.2 | DMSO-d₆ | [4] |
Note: Proton numbering is based on the standard IUPAC nomenclature for the 1,3-benzodioxole ring system.
Experimental Protocol for NMR Spectroscopic Analysis
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for aromatic nitro compounds, which can be adapted for the analysis of this compound.
3.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer to aid dissolution.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.
3.2. Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.[5]
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Load standard proton acquisition parameters.
-
Set the spectral width to appropriately cover the expected range of proton chemical shifts (typically 0-12 ppm for aromatic compounds).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Load standard carbon acquisition parameters (e.g., with proton decoupling).
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).
-
Synthesis of 5-Nitro-1,3-benzodioxole
The synthesis of 5-Nitro-1,3-benzodioxole is typically achieved through the nitration of 1,3-benzodioxole. This electrophilic aromatic substitution reaction is a fundamental transformation in organic chemistry.
References
- 1. Recent advances in the synthetic applications of nitrosoarene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological interactions of N-nitroso compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]
- 5. rsc.org [rsc.org]
An In-depth Technical Guide on the Vibrational Spectroscopy of 5-Substituted-1,3-benzodioxoles
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for experimental FT-IR and Raman spectral data specifically for 5-Nitroso-1,3-benzodioxole did not yield dedicated scholarly articles or datasets. The following guide presents a detailed analysis of the closely related analogue, 5-Nitro-1,3-benzodioxole , for which comprehensive experimental and theoretical data are available. A comparative discussion of the expected spectral differences arising from the nitroso versus the nitro functional group is provided to guide researchers in their analysis.
Introduction to the Vibrational Analysis of 5-Nitro-1,3-benzodioxole
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a powerful non-destructive method for the structural characterization of molecules. These techniques probe the vibrational modes of a molecule, offering a unique "fingerprint" based on its functional groups and overall symmetry. This guide details the experimental protocols and spectral analysis of 5-Nitro-1,3-benzodioxole, a molecule of interest due to the presence of the benzodioxole moiety in various biologically active compounds. The data presented herein is based on published experimental work and Density Functional Theory (DFT) calculations.
Experimental Protocols
Detailed methodologies for the FT-IR and Raman spectral acquisition of 5-Nitro-1,3-benzodioxole are crucial for reproducible research.
FT-IR Spectroscopy
-
Spectrometer: A DR/Jasco FT-IR 6300 spectrometer was utilized for acquiring the FT-IR spectrum.[1]
-
Sample Preparation: The sample was prepared as a KBr pellet.[1]
-
Data Acquisition:
FT-Raman Spectroscopy
-
Spectrometer: A BRUKER RFS 100/S, Germany, was used for the FT-Raman analysis.[1]
-
Excitation Source: A Nd:YAG laser with an excitation wavelength of 1064 nm was employed.[1]
-
Laser Power: The maximal power of the laser was 150 mW.[1]
-
Data Acquisition:
FT-IR and Raman Spectral Data of 5-Nitro-1,3-benzodioxole
The following tables summarize the observed FT-IR and Raman bands for 5-Nitro-1,3-benzodioxole and their corresponding vibrational assignments based on DFT calculations.
FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| 3119 | Aromatic C-H Stretch | ν(C-H) |
| 2925 | CH₂ Asymmetric Stretch | νₐₛ(CH₂) |
| 1609 | NO₂ Asymmetric Stretch | νₐₛ(NO₂) |
| 1489 | CH₂ Scissoring | δ(CH₂) |
| 1437 | NO₂ Symmetric Stretch | νₛ(NO₂) |
| 1171 | C-O-C Asymmetric Stretch | νₐₛ(C-O-C) |
| 1115 | CH₂ Twisting | τ(CH₂) |
| 1066, 1036 | C-O-C Symmetric Stretch | νₛ(C-O-C) |
| 920 | NO₂ Deformation | δ(NO₂) |
| 872, 810, 719 | C-H Out-of-plane Bending | γ(C-H) |
ν: stretching; δ: in-plane bending/scissoring; γ: out-of-plane bending; τ: twisting; as: asymmetric; s: symmetric.
FT-Raman Spectral Data
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| 1430 | NO₂ Symmetric Stretch | νₛ(NO₂) |
| 1378 | CH₂ Wagging | ω(CH₂) |
| 1051, 1028 | C-O-C Symmetric Stretch | νₛ(C-O-C) |
| 809, 725 | C-H Out-of-plane Bending | γ(C-H) |
ν: stretching; ω: wagging; s: symmetric.
Comparative Analysis: Nitro vs. Nitroso Functional Groups
While experimental data for this compound is unavailable, the expected key differences in its vibrational spectra compared to the nitro analogue can be predicted based on the distinct vibrational modes of the C-N=O (nitroso) and C-NO₂ (nitro) groups.
-
N=O Stretching (ν(N=O)): The most significant difference would be the appearance of a strong band corresponding to the N=O stretching vibration in the nitroso compound. For aromatic nitroso compounds, this band typically appears in the range of 1500-1621 cm⁻¹ . This is distinct from the two NO₂ stretching bands (asymmetric and symmetric) observed for the nitro compound.
-
C-N Stretching (ν(C-N)): The C-N stretching vibration in aromatic nitroso compounds is often observed around 1100 cm⁻¹ .
-
NO₂ Vibrations: The characteristic asymmetric and symmetric stretching bands of the NO₂ group (around 1609 cm⁻¹ and 1437 cm⁻¹, respectively) and the NO₂ deformation band (around 920 cm⁻¹) observed in 5-Nitro-1,3-benzodioxole would be absent in the spectrum of the nitroso analogue.
Conclusion
References
The Mass Spectrometry Fragmentation of 5-Nitroso-1,3-benzodioxole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 5-Nitroso-1,3-benzodioxole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of mass spectrometry and the known fragmentation behaviors of structurally related molecules, such as aromatic nitroso compounds and benzodioxole derivatives. This document outlines a proposed fragmentation pathway, presents the predicted mass-to-charge ratios (m/z) of key fragment ions in a tabular format, and provides a comprehensive experimental protocol for acquiring this data. A visual representation of the predicted fragmentation pathway is also included to facilitate a deeper understanding of the molecule's behavior under mass spectrometric conditions.
Introduction
This compound is a molecule of interest in various fields, including medicinal chemistry and materials science. Understanding its fragmentation pattern under mass spectrometry is crucial for its identification, characterization, and quantification in complex matrices. Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the elucidation of a molecule's structure and elemental composition. The fragmentation of a molecule within a mass spectrometer is not random; it follows predictable pathways governed by the stability of the resulting fragment ions.
This guide will focus on the predicted fragmentation under Electron Ionization (EI), a common ionization technique that induces fragmentation by bombarding the molecule with high-energy electrons.
Predicted Fragmentation Pathway
The fragmentation of this compound is expected to be primarily driven by the lability of the nitroso group and the stability of the benzodioxole ring system. The molecular ion ([M]⁺˙) will be formed upon electron ionization. The primary fragmentation steps are predicted to be:
-
Loss of the Nitroso Group: The most prominent initial fragmentation is the cleavage of the C-N bond, leading to the loss of a nitric oxide radical (•NO). This is a characteristic fragmentation for many aromatic nitroso compounds, resulting in a stable phenyl cation.[1][2][3][4]
-
Loss of Carbon Monoxide: Subsequent fragmentation of the benzodioxole ring can occur through the loss of a neutral carbon monoxide (CO) molecule.
-
Loss of a Second Carbon Monoxide: Further fragmentation can lead to the expulsion of a second CO molecule.
-
Formation of a Tropylium-like Ion: Rearrangement of the benzodioxole cation could potentially lead to the formation of a stable tropylium-like ion.
These predicted pathways are based on the general fragmentation patterns observed for nitrosamines and related aromatic structures.[1][2][3][4][5]
Data Presentation: Predicted Mass Fragments
The following table summarizes the predicted key fragment ions, their corresponding mass-to-charge ratios (m/z), and the proposed neutral loss for this compound (Molecular Weight: 151.12 g/mol ).
| m/z | Proposed Fragment Ion | Neutral Loss | Notes |
| 151 | [C₇H₅NO₃]⁺˙ | - | Molecular Ion ([M]⁺˙) |
| 121 | [C₇H₅O₂]⁺ | •NO | Loss of the nitroso group |
| 93 | [C₆H₅O]⁺ | CO | Loss of carbon monoxide from the [M-NO]⁺ ion |
| 65 | [C₅H₅]⁺ | CO | Loss of a second carbon monoxide |
Experimental Protocols
To experimentally determine the mass spectrometry fragmentation pattern of this compound, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.
4.1. Instrumentation
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary GC column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
4.2. Sample Preparation
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (e.g., 100 µg/mL, 10 µg/mL, and 1 µg/mL).
4.3. GC-MS Parameters
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
4.4. Mass Spectrometer Parameters
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent)
4.5. Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.
-
Extract the mass spectrum at the apex of the chromatographic peak corresponding to the analyte.
-
Identify the molecular ion and major fragment ions.
-
Propose fragmentation pathways based on the observed mass differences between the ions.
Visualization of Predicted Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.
Caption: Predicted EI fragmentation pathway of this compound.
Conclusion
This technical guide provides a predictive framework for understanding the mass spectrometry fragmentation pattern of this compound. The proposed fragmentation pathway, centered on the initial loss of the nitroso group followed by sequential losses of carbon monoxide, is based on established chemical principles. The provided experimental protocol offers a starting point for researchers to obtain empirical data and validate these predictions. The combination of predictive analysis and detailed methodology presented here serves as a valuable resource for the identification and characterization of this and related compounds in complex analytical workflows.
References
- 1. Mass Spectrometry Based Fragmentation Patterns of Nitrosamine Compounds. | Semantic Scholar [semanticscholar.org]
- 2. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Physical and chemical properties of 5-Nitroso-1,3-benzodioxole
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-Nitroso-1,3-benzodioxole. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details the compound's characteristics, synthesis, and spectral analysis, and discusses its potential biological significance.
Physical and Chemical Properties
This compound, a derivative of benzodioxole, possesses distinct physical and chemical characteristics that are crucial for its application in research and synthesis. The compound's properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅NO₄ | [1][2][3][4][5][6] |
| Molecular Weight | 167.12 g/mol | [3][4][7] |
| Melting Point | 146-150 °C | [1][8] |
| CAS Number | 2620-44-2 | [3][4][5] |
| Appearance | Yellow solid | [7] |
Thermochemical and Calculated Properties
| Property | Value | Unit | Source |
| Enthalpy of Fusion | 28.20 | kJ/mol | [3] |
| Enthalpy of Sublimation | 97.40 ± 2.20 | kJ/mol | [3] |
| Normal Boiling Point (Joback Method) | 613.35 | K | [3] |
| LogP (Crippen Method) | 1.323 | [3] | |
| Water Solubility (log10ws, Crippen Method) | -2.33 | mol/l | [3] |
Synthesis Protocols
Two primary methods for the synthesis of 5-Nitro-1,3-benzodioxole are documented, both involving the nitration of 1,3-benzodioxole.
Synthesis via Nitration in Aqueous Nitric Acid
This protocol outlines the synthesis of 5-Nitro-1,3-benzodioxole using concentrated nitric acid in an aqueous solution.
Experimental Protocol:
-
1,3-Benzodioxole (10.0 g, 82 mmol) is added dropwise to a solution of concentrated nitric acid (65%-68%, 18 g) in water (39 g) at a temperature of 60-65 °C.[7]
-
The reaction mixture is then heated to 90 °C and stirred for 2 hours at this temperature.[7]
-
After stirring, the mixture is cooled to room temperature.
-
The cooled mixture is poured into ice/water, which causes the product to precipitate.
-
The precipitate is collected by filtration to yield 5-nitrobenzo[d][7][9]dioxole as a yellow solid (12.0 g, 87% yield).[7]
Synthesis of 5-Nitro-1,3-benzodioxole via Aqueous Nitration.
Synthesis via Nitration in Glacial Acetic Acid
This alternative method utilizes glacial acetic acid as the solvent for the nitration reaction.
Experimental Protocol:
-
1,3-Benzodioxole (12.2 g) is dissolved in 75 ml of glacial acetic acid in a 250 ml sulfonation flask equipped with a stirrer, thermometer, and dropping funnel.[8]
-
A solution of nitric acid (d=1.4, 9 ml) in 30 ml of glacial acetic acid is added dropwise to the flask, maintaining the reaction temperature between 15-25 °C.[8]
-
The mixture is stirred at room temperature overnight, allowing for the precipitation of the product.[8]
-
The precipitated crystals are collected by suction filtration and washed with water.
-
The crude product is recrystallized from alcohol to yield pure 5-nitro-1,3-benzodioxole (14.0 g, with an additional 2.0 g from the mother liquor, totaling a 90.6% yield).[8]
Synthesis of 5-Nitro-1,3-benzodioxole in Glacial Acetic Acid.
Spectral Analysis
Vibrational spectroscopy provides insight into the molecular structure of 5-Nitro-1,3-benzodioxole.
Fourier-Transform Infrared (FTIR) and FT-Raman Spectroscopy
The vibrational modes of 5-Nitro-1,3-benzodioxole have been characterized by both experimental and theoretical methods.
Experimental Protocol:
-
FT-IR Spectroscopy: The FT-IR spectrum was recorded on a DR/Jasco FT-IR 6300 spectrometer. The sample was prepared in KBr pellets. The spectrum was obtained with 16 scans at a resolution of 2 cm⁻¹.[10]
-
FT-Raman Spectroscopy: The FT-Raman spectrum was obtained on a BRUKER RFS 100/S instrument. A Nd:YAG laser with an excitation wavelength of 1064 nm and a maximal power of 150 mW was used. One thousand scans were accumulated over a total registration time of about 30 minutes.[10]
Key Vibrational Frequencies (cm⁻¹):
| Vibrational Mode | Theoretical (DFT) | Experimental (IR) | Experimental (Raman) |
| Asymmetric NO₂ Stretch | 1596 | 1609 | - |
| Symmetric NO₂ Stretch | 1427 | 1437 | 1430 |
| CH₂ Scissoring | 1474 | 1489 | - |
| CH₂ Wagging | 1372 | - | 1378 |
| C-O-C Asymmetric Stretch | 1224, 1160 | 1171 | - |
| C-O-C Symmetric Stretch | 1046, 1027 | 1066, 1036 | 1051, 1028 |
| CH₂ Twisting | 1100 | 1115 | - |
| CH₂ Rocking | 907 | - | - |
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, the broader class of 1,3-benzodioxole derivatives is known for significant biological activities, including anti-tumor and anti-hyperlipidemia effects.[11] A prominent mechanism of action for many 1,3-benzodioxole compounds is the inhibition of cytochrome P450 (CYP) enzymes.[1][8]
Inhibition of Cytochrome P450
1,3-Benzodioxole derivatives can act as mechanism-based inhibitors of CYP enzymes. The metabolism of the methylenedioxy group by CYP leads to the formation of a reactive intermediate that can irreversibly bind to the enzyme, leading to its inactivation.
The proposed general mechanism involves the oxidation of the 1,3-benzodioxole to a 2-hydroxy derivative, which can then form a 2-hydroxyphenyl formate intermediate. This intermediate can then yield either carbon monoxide or formate.[8] The formation of a reactive carbene that complexes with the heme iron of the cytochrome P450 is a key step in the inhibitory action.
General Mechanism of Cytochrome P450 Inhibition by 1,3-Benzodioxole Derivatives.
Conclusion
This compound is a well-characterized compound with defined physical and chemical properties. Its synthesis is achievable through straightforward nitration reactions, and its structure is supported by detailed spectroscopic data. While its specific biological roles are still under investigation, the known activities of related 1,3-benzodioxole derivatives, particularly as inhibitors of cytochrome P450, suggest that this compound may hold significant potential in the fields of pharmacology and drug development. Further research into its specific biological targets and mechanisms of action is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]
- 3. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Benzodioxole, 5-nitro- [webbook.nist.gov]
- 6. Metabolism of hexahydro-1,3,5-trinitro-1,3,5-triazine through initial reduction to hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine followed by denitration in Clostridium bifermentans HAW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 11. Cytochrome P450 destruction by benzene metabolites 1,4-benzoquinone and 1,4-hydroquinone and the formation of hydroxyl radicals in minipig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Calculations for the Stability of 5-Nitroso-1,3-benzodioxole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for assessing the stability of 5-Nitroso-1,3-benzodioxole. This compound, belonging to the C-nitroso class, is of significant interest due to the unique reactivity of the nitroso group, which can be both a versatile synthetic handle and a source of instability.[1][2] Understanding the thermodynamic and kinetic stability of this molecule is crucial for its potential applications in drug development and materials science.
This document outlines state-of-the-art computational approaches, primarily focusing on Density Functional Theory (DFT), to predict the stability of this compound. Furthermore, it details relevant experimental protocols for the synthesis and stability assessment, providing a framework for validating theoretical predictions.
Computational Methodology: Theoretical Stability Assessment
The stability of this compound can be rigorously investigated using computational quantum chemistry methods. Density Functional Theory (DFT) has been demonstrated to be a powerful tool for studying the properties of nitroso compounds and benzodioxole derivatives.[3][4][5][6]
A proposed computational workflow for this analysis is presented below.
Caption: Computational workflow for stability analysis.
Geometry Optimization and Frequency Calculations
The initial step involves optimizing the molecular geometry of this compound. This is typically performed using a functional such as B3LYP, which has shown good performance for organic molecules, in conjunction with a suitable basis set like 6-311G**.[4] Subsequent frequency calculations at the same level of theory are crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.
Thermodynamic Stability
The thermodynamic stability of this compound can be quantified by calculating its standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°).
1.2.1. Isodesmic Reactions: A reliable method for calculating the enthalpy of formation is through the use of isodesmic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations.[5] An example of an isodesmic reaction for this compound is:
This compound + Benzene → 1,3-Benzodioxole + Nitrosobenzene
The enthalpy of reaction (ΔHrxn) can be calculated from the computed total energies of the species involved. The enthalpy of formation of the target molecule can then be derived using known experimental enthalpies of formation for the other molecules in the reaction.
Table 1: Calculated Thermodynamic Data (Hypothetical)
| Property | Calculated Value (kJ/mol) |
| Enthalpy of Formation (ΔHf°) | Value to be calculated |
| Gibbs Free Energy of Formation (ΔGf°) | Value to be calculated |
| Bond Dissociation Energy (C-N) | Value to be calculated |
Kinetic Stability
The kinetic stability of this compound can be assessed by calculating the bond dissociation energy (BDE) of its weakest bonds, particularly the C-N bond connecting the nitroso group to the aromatic ring. A lower BDE suggests a higher propensity for decomposition. The BDE can be calculated as the enthalpy change of the homolytic cleavage of the bond.
Electronic Structure Analysis
Natural Bond Orbital (NBO) analysis can provide insights into the electronic structure, including charge distribution and orbital interactions.[7] This can help in understanding the reactivity and potential decomposition pathways of the molecule.
Experimental Protocols
Experimental validation is essential to confirm the theoretical predictions. The following sections outline key experimental procedures.
Synthesis of this compound
While the direct synthesis of this compound is not widely reported, a potential route could be adapted from the synthesis of related nitro compounds.[8][9] A plausible synthetic pathway is the controlled reduction of the corresponding 5-nitro-1,3-benzodioxole.
Experimental Workflow for Synthesis
Caption: Proposed synthetic pathway for this compound.
Detailed Methodology:
-
Nitration of 1,3-Benzodioxole: 1,3-Benzodioxole is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to yield 5-nitro-1,3-benzodioxole.[8]
-
Controlled Reduction: The resulting 5-nitro-1,3-benzodioxole is then subjected to a controlled reduction. The choice of reducing agent and reaction conditions is critical to stop the reduction at the nitroso stage and prevent further reduction to the amine.
-
Purification and Characterization: The crude product is purified using techniques such as column chromatography or recrystallization. The structure of the final product should be confirmed by spectroscopic methods including 1H NMR, 13C NMR, FT-IR, and mass spectrometry.
Experimental Stability Testing
The stability of the synthesized this compound should be evaluated under various conditions to determine its shelf-life and degradation pathways.[10][11]
Table 2: Parameters for Experimental Stability Studies
| Condition | Parameters | Analytical Techniques |
| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH for 6 months | HPLC, UV-Vis, LC-MS |
| Long-Term Stability | 25°C ± 2°C / 60% RH ± 5% RH for 12 months | HPLC, UV-Vis, LC-MS |
| Photostability | Exposure to light (ICH Q1B guidelines) | HPLC, UV-Vis |
| Forced Degradation | Acidic, basic, oxidative, and thermal stress | HPLC, LC-MS, NMR (for degradation product identification) |
Methodology for Stability Indicating HPLC Method:
A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate the parent compound from its potential degradation products. This method would then be used to quantify the amount of this compound remaining at different time points during the stability studies.
Conclusion
The combination of theoretical calculations and experimental studies provides a robust framework for a thorough understanding of the stability of this compound. The computational methods outlined in this guide can offer valuable predictive insights into the molecule's intrinsic stability, while the experimental protocols are essential for real-world validation and characterization of its degradation profile. This integrated approach is crucial for guiding the development and application of this and other novel C-nitroso compounds in various scientific and industrial fields.
References
- 1. Three decades of unveiling the complex chemistry of C-nitroso species with computational chemistry - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Density functional theory calculations on Mössbauer parameters of nonheme iron nitrosyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]
- 10. www3.paho.org [www3.paho.org]
- 11. ema.europa.eu [ema.europa.eu]
A Technical Guide to Determining the Solubility and Stability of 5-Nitroso-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the specific solubility and stability of 5-Nitroso-1,3-benzodioxole is limited. This document therefore serves as an in-depth technical guide outlining the standardized methodologies and best practices for determining these critical physicochemical properties for a novel nitroso-aromatic compound. The quantitative data presented herein is illustrative and hypothetical, intended to serve as a template for reporting experimental findings.
Introduction
This compound is an organic compound featuring a benzodioxole moiety functionalized with a nitroso group. Compounds in this class are of interest in medicinal chemistry and drug development, often as intermediates or as pharmacologically active agents. Understanding the solubility and stability of any new chemical entity (NCE) is a cornerstone of early-stage drug development. These properties profoundly influence a compound's formulation, bioavailability, storage conditions, and shelf-life.
-
Solubility dictates the dissolution rate and concentration of a drug in biological fluids, directly impacting its absorption and therapeutic efficacy. Poor solubility is a major hurdle in drug development, often leading to low bioavailability.
-
Stability determines how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, light, and pH.[1][2][3] Degradation can lead to a loss of potency and the formation of potentially toxic impurities.
This guide provides detailed experimental protocols based on industry standards and regulatory guidelines for systematically evaluating the solubility and stability profile of this compound or similar novel compounds.
Predicted Physicochemical Properties
Based on its chemical structure, certain predictions can be made about the behavior of this compound:
-
Solubility: The 1,3-benzodioxole core is relatively non-polar and hydrophobic. Therefore, the compound is expected to exhibit good solubility in common organic solvents like acetone, acetonitrile, dichloromethane, and ethyl acetate.[4] Conversely, its aqueous solubility is predicted to be low due to this non-polar nature.[4] The polar nitroso group may slightly enhance aqueous solubility compared to the parent benzodioxole, but the compound will likely be classified as poorly soluble or sparingly soluble in water.
-
Stability: Nitroso compounds are known to be reactive and can be susceptible to several degradation pathways:
-
Photodegradation: Aromatic nitroso compounds can be sensitive to light, potentially leading to dimerization, oxidation, or rearrangement. Photostability testing is therefore critical.[3]
-
Oxidative Degradation: The nitroso group can be oxidized to a nitro group. Forced degradation studies using an oxidizing agent like hydrogen peroxide are necessary to assess this liability.[5]
-
Hydrolytic Degradation: The compound's stability across a range of pH values should be evaluated to understand its behavior under physiological conditions (stomach, intestine) and to inform formulation strategies.[3]
-
Experimental Protocols
Thermodynamic Solubility Determination: Shake-Flask Method
The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6][7][8]
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a constant temperature to reach equilibrium.
Materials & Equipment:
-
This compound (pure solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 M HCl, Methanol, Ethanol, Acetonitrile, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
Procedure:
-
Add an excess amount of solid this compound to a series of vials (a small excess of 5-10 mg per 5 mL is recommended to ensure saturation without hindering sampling).[8]
-
Dispense a precise volume of the desired solvent into each vial.
-
Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A common starting point is 24-48 hours.[7] It is advisable to test multiple time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached.[9]
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow for sedimentation of the excess solid.[8]
-
To separate the saturated solution from the undissolved solid, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).[7]
-
Carefully withdraw an aliquot of the clear supernatant and immediately filter it using a 0.22 µm syringe filter to remove any remaining particulates.
-
Accurately dilute the filtered supernatant with a suitable mobile phase or solvent.
-
Quantify the concentration of this compound in the diluted samples using a validated stability-indicating HPLC method.
-
The experiment should be performed in triplicate for each solvent.[7]
Stability Assessment: Forced Degradation Studies
Forced degradation (or stress testing) is conducted to identify likely degradation products and establish degradation pathways, which is crucial for developing stability-indicating analytical methods as per ICH guidelines.[1][3][10] The goal is to achieve 5-20% degradation of the active substance.
Objective: To evaluate the intrinsic stability of this compound under various stress conditions.
General Procedure: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water) and subject them to the following conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples.
1. Acidic Hydrolysis:
-
Condition: Add 0.1 M or 1 M HCl to the sample solution.
-
Temperature: Store at an elevated temperature (e.g., 60-80 °C) and analyze at various time points (e.g., 2, 6, 12, 24 hours).[5]
2. Basic Hydrolysis:
-
Condition: Add 0.1 M or 1 M NaOH to the sample solution.
-
Temperature: Store at room temperature or slightly elevated temperature and analyze at shorter time points, as base hydrolysis is often rapid.
3. Neutral Hydrolysis:
-
Condition: Reflux the sample solution in water.[5]
-
Temperature: Store at an elevated temperature (e.g., 60-80 °C) and analyze at various time points.
4. Oxidative Degradation:
-
Condition: Add 3-30% hydrogen peroxide (H₂O₂) to the sample solution.[5]
-
Temperature: Store at room temperature and protect from light. Analyze at various time points.
5. Photolytic Degradation:
-
Condition: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[11]
-
Control: A dark control sample should be stored under the same conditions but protected from light.
6. Thermal Degradation (Solid State):
-
Condition: Store the solid compound in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C) with and without humidity control.[3]
Analysis of Stressed Samples: All samples should be analyzed by a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS/MS), to separate the parent compound from its degradation products.[12] Key aspects to evaluate include:
-
Assay: The percentage of the parent compound remaining.
-
Purity: The peak purity of the parent compound.
-
Degradants: The formation of any new peaks, which should be quantified (as % area) and, if significant, identified.
-
Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should be close to 100% to ensure all significant degradants are detected.[13]
Data Presentation (Illustrative)
The following tables provide a template for presenting the quantitative data obtained from the described experiments.
Table 1: Illustrative Thermodynamic Solubility of this compound at 25°C
| Solvent System | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (M) | Qualitative Classification |
| Deionized Water | 0.08 | 80 | 4.8 x 10⁻⁴ | Very Slightly Soluble |
| 0.1 M HCl | 0.07 | 70 | 4.2 x 10⁻⁴ | Very Slightly Soluble |
| PBS (pH 7.4) | 0.08 | 80 | 4.8 x 10⁻⁴ | Very Slightly Soluble |
| Methanol | 25.5 | 25,500 | 0.153 | Freely Soluble |
| Ethanol | 15.2 | 15,200 | 0.091 | Soluble |
| Acetonitrile | 48.0 | 48,000 | 0.287 | Freely Soluble |
| DMSO | > 100 | > 100,000 | > 0.598 | Very Soluble |
Note: Data is hypothetical. Molar mass of this compound (C₇H₅NO₃) is 167.12 g/mol .
Table 2: Illustrative Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | % Assay Remaining | Major Degradant 1 (RRT) | Major Degradant 2 (RRT) | Total Impurities (%) | Mass Balance (%) |
| Control | 24 h | 99.8 | N/A | N/A | 0.2 | 100.0 |
| 0.1 M HCl (60°C) | 24 h | 91.5 | 2.1% (0.78) | 1.5% (0.85) | 8.3 | 99.8 |
| 0.1 M NaOH (RT) | 6 h | 85.2 | 8.9% (0.65) | N/A | 14.6 | 99.8 |
| 3% H₂O₂ (RT) | 12 h | 88.9 | 6.5% (1.15) | N/A | 10.9 | 99.8 |
| Thermal (80°C, solid) | 72 h | 98.1 | N/A | N/A | 1.8 | 99.9 |
| Photolytic (ICH Q1B) | - | 90.3 | 4.1% (0.92) | 2.8% (1.08) | 9.5 | 99.8 |
Note: Data is hypothetical. RRT = Relative Retention Time.
Visualization of Workflows and Pathways
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Diagram: Workflow for Forced Degradation Study
Caption: Workflow for a Forced Degradation (Stress Testing) Study.
Diagram: Potential Degradation Pathways
Caption: Potential Degradation Pathways for this compound.
Conclusion
While specific experimental data for this compound remains elusive in public literature, a robust and clear path for its characterization exists. By systematically applying the standardized protocols for solubility (shake-flask) and stability (forced degradation) outlined in this guide, researchers and drug development professionals can generate the critical data necessary to understand the compound's behavior. This information is fundamental for making informed decisions regarding formulation development, analytical method validation, and establishing appropriate storage and handling procedures, thereby paving the way for further preclinical and clinical evaluation.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. snscourseware.org [snscourseware.org]
- 4. organicagcentre.ca [organicagcentre.ca]
- 5. asianjpr.com [asianjpr.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. Ich guideline for stability testing | PPTX [slideshare.net]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. mdpi.com [mdpi.com]
- 13. globalresearchonline.net [globalresearchonline.net]
A Technical Guide to the Potential Biological Activities of Nitroso-Benzodioxole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential biological activities of nitroso-benzodioxole compounds. This class of molecules, characterized by the presence of both a nitroso group (-N=O) and a benzodioxole ring system, holds significant interest in medicinal chemistry due to the diverse pharmacological profiles of each moiety. The benzodioxole scaffold is a common feature in numerous natural products and synthetic drugs, while the nitroso group is a known modulator of various physiological and pathological processes. The combination of these two functional groups in a single molecule presents a unique opportunity for the development of novel therapeutic agents.
This document summarizes key quantitative data on the biological effects of these compounds, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Core Biological Activities
Nitroso-benzodioxole derivatives have been investigated for a range of biological activities, with the most prominent being their cytotoxic and enzyme-inhibiting properties.
Cytotoxic Activity
The cytotoxicity of nitroso-benzodioxole and related compounds has been evaluated against various cancer cell lines. The mechanism of action is often attributed to the release of nitric oxide (NO) or the generation of reactive oxygen species (ROS), leading to apoptosis and cell death.[1] Aromatic N-nitroso compounds, in general, have demonstrated cytotoxic activity that correlates with their ability to generate NO.[2]
Table 1: Cytotoxicity of Benzodioxole Derivatives
| Compound | Cell Line | Activity | IC50 / CC50 | Reference |
| Benzodioxole carboxamide derivatives (2a, 2b) | HeLa (Cervical), Caco-2 (Colorectal), Hep3B (Liver) | Anticancer | Not specified, but potent | [3] |
| Benzodioxole aryl acetate derivative (3e) | HeLa (Cervical) | Cytotoxic | CC50 = 219 µM | [4] |
| Various Benzodioxole aryl acetate and acetic acid derivatives | HeLa (Cervical) | Cytotoxic | CC50 = 0.219–1.94 mM | [4] |
Enzyme Inhibition
Benzodioxole-containing compounds have been shown to inhibit several enzymes, including cyclooxygenases (COX) and catalase. The benzodioxole moiety can contribute to the binding affinity and selectivity of these inhibitors.
Table 2: Enzyme Inhibition by Benzodioxole Derivatives
| Compound | Enzyme | Inhibition | IC50 | Selectivity (COX-1/COX-2) | Reference |
| Benzodioxole aryl acetate (4f) | COX-1 | Inhibitor | 0.725 µM | - | [4] |
| Benzodioxole aryl acetate (3b) | COX-1 | Inhibitor | 1.12 µM | 0.862 | [4] |
| Benzodioxole aryl acetate (3b) | COX-2 | Inhibitor | 1.3 µM | 0.862 | [4] |
| Benzodioxole aryl acetate (4d) | COX-1 / COX-2 | Inhibitor | - | 1.809 | [4] |
Nitro and nitroso compounds can inhibit catalase, and this inhibitory effect is enhanced in the presence of halide ions.[5] The mechanism is thought to involve the nitrosation of the enzyme.[5]
Experimental Protocols
This section details the methodologies for key experiments used to assess the biological activities of nitroso-benzodioxole compounds.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow for MTT Assay
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the nitroso-benzodioxole compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
Experimental Workflow for COX Inhibition Assay
Protocol:
-
Reaction Mixture: In a 96-well plate, combine a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and the COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add the nitroso-benzodioxole compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Use a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) to monitor the peroxidase activity.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 595 nm) over time.
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration to calculate the IC50 value.
Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a ligand for a receptor.
General Protocol for Radioligand Binding Assay
Protocol:
-
Incubation: Incubate cell membranes expressing the target receptor with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled nitroso-benzodioxole compound.[6]
-
Equilibrium: Allow the binding to reach equilibrium.[7]
-
Separation: Rapidly separate the bound from the free radioligand by filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the nitroso-benzodioxole compound that inhibits 50% of the specific binding of the radioligand (IC50) and subsequently calculate the binding affinity (Ki).
Signaling Pathways
The biological effects of nitroso-benzodioxole compounds can be attributed to their interaction with various cellular signaling pathways.
Apoptosis Induction Pathway
Many cytotoxic agents, including those that generate NO and ROS, induce apoptosis.
Simplified Apoptosis Signaling Pathway
Nitroso-benzodioxole compounds can induce oxidative stress, leading to mitochondrial dysfunction.[1] This can trigger the intrinsic apoptotic pathway, involving the activation of caspase-9 and subsequently the executioner caspase-3, ultimately leading to programmed cell death.
Nitroso-Sulfide Signaling Pathway
The interaction between nitric oxide (from nitroso compounds) and hydrogen sulfide (H₂S) can lead to the formation of new signaling molecules. This "nitroso-sulfide signaling pathway" has been implicated in vasodilation.[8][9]
Nitroso-Sulfide Signaling Pathway in Vasodilation
While not directly demonstrated for nitroso-benzodioxole compounds, it is plausible that they could act as NO donors in this pathway, interacting with endogenous H₂S to produce vasorelaxant effects. This relaxation is dependent on soluble guanylyl cyclase (sGC).[8][9]
Conclusion
Nitroso-benzodioxole compounds represent a promising class of molecules with potential therapeutic applications, particularly in oncology and inflammatory diseases. Their biological activities are multifaceted, encompassing cytotoxicity through the induction of apoptosis and the inhibition of key enzymes like cyclooxygenases. The methodologies outlined in this guide provide a framework for the further investigation and characterization of these compounds. Future research should focus on elucidating the precise mechanisms of action, exploring a wider range of biological targets, and optimizing the structure of these compounds to enhance their potency and selectivity. The interplay between the nitroso and benzodioxole moieties offers a rich area for structure-activity relationship studies, which will be crucial for the development of clinically viable drug candidates.
References
- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 2. Characterization of the cytotoxic activity of nitric oxide generating N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of catalase by nitro and nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Possible Role of the Nitroso-Sulfide Signaling Pathway in the Vasomotoric Effect of Garlic Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Nitroso Group on the Benzodioxole Ring: A Technical Guide to Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the reactivity of the nitroso group when attached to a benzodioxole ring system. The unique electronic properties of the 1,3-benzodioxole (methylenedioxyphenyl) moiety significantly influence the chemical behavior of the nitroso functional group, opening avenues for novel synthetic transformations and presenting important considerations in the context of drug metabolism and safety. This document details the synthesis of nitroso-benzodioxole, its predicted reactivity in key organic reactions, and the metabolic pathways that underscore its importance in medicinal chemistry.
Synthesis of Nitroso-Benzodioxole
The primary route to introducing a nitroso group onto the benzodioxole ring is a two-step process: nitration followed by a controlled reduction. Direct nitrosation of the electron-rich benzodioxole ring is often less selective and can lead to side products.
Step 1: Nitration of 1,3-Benzodioxole
The synthesis begins with the electrophilic nitration of 1,3-benzodioxole to yield 5-nitro-1,3-benzodioxole. The methylenedioxy group is an ortho-para director, and nitration predominantly occurs at the para position (position 5).
Experimental Protocol: Synthesis of 5-Nitro-1,3-benzodioxole
-
Materials: 1,3-Benzodioxole (10.0 g, 82 mmol), concentrated Nitric Acid (65-68%, 18 g), Water.
-
Procedure:
-
In a suitable reaction vessel, prepare a solution of concentrated nitric acid (18 g) in water (39 g).
-
Heat the nitric acid solution to 60-65 °C.
-
Add 1,3-benzodioxole (10.0 g) dropwise to the heated nitric acid solution with continuous stirring.
-
After the addition is complete, increase the temperature to 90 °C and maintain stirring for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into an ice/water mixture.
-
The precipitated yellow solid is collected by filtration.
-
Wash the solid with water and dry to yield 5-nitro-1,3-benzodioxole.
-
| Product | Yield | Physical Appearance | Molecular Weight | Spectroscopic Data (¹H NMR, DMSO-d₆) |
| 5-Nitro-1,3-benzodioxole | ~87% | Yellow Solid | 167.12 g/mol | δ 6.27 (s, 2H), 7.12 (d, 1H, J=12 Hz), 7.76 (d, 1H, 3.2 Hz), 7.91 (dd, 1H, J₁=12 Hz, J₂=3.2 Hz) |
Step 2: Reduction of 5-Nitro-1,3-benzodioxole to 5-Nitroso-1,3-benzodioxole
The conversion of the nitro group to a nitroso group requires mild reducing agents to avoid over-reduction to the hydroxylamine or amine. Common reagents for this transformation include zinc dust in a neutral aqueous solution or catalytic reduction with specific catalysts.
Hypothetical Experimental Protocol: Synthesis of this compound
-
Materials: 5-Nitro-1,3-benzodioxole, Zinc dust, Ammonium chloride, Water, Diethyl ether.
-
Procedure:
-
Suspend 5-nitro-1,3-benzodioxole (10 mmol) in a mixture of water and a suitable organic solvent like diethyl ether.
-
Add a saturated aqueous solution of ammonium chloride.
-
Cool the mixture in an ice bath and add zinc dust (1.5-2.0 equivalents) portion-wise while stirring vigorously.
-
Monitor the reaction by TLC. The nitroso compound typically appears as a transient green or blue color in solution.
-
Upon completion, filter the reaction mixture to remove excess zinc.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature. The product is often used immediately due to its reactive nature.
-
Caption: Synthesis pathway from 1,3-benzodioxole to its nitro, nitroso, and amino derivatives.
Reactivity of the Nitroso Group on the Benzodioxole Ring
The reactivity of the nitroso group is governed by the electron-donating nature of the fused benzodioxole ring system. The lone pairs on the oxygen atoms of the methylenedioxy bridge increase the electron density of the aromatic ring through resonance, which in turn influences the electrophilicity and redox potential of the nitroso group.
In-depth Technical Guide: 5-Nitroso-1,3-benzodioxole: A Survey of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the available scientific and technical information for the chemical compound 5-Nitroso-1,3-benzodioxole. While an exhaustive search was conducted to meet the comprehensive requirements of an in-depth whitepaper, the available public data for this specific molecule is limited. This document summarizes the confirmed chemical identifiers and highlights the current scarcity of detailed experimental and biological data.
Chemical Identification
A crucial first step in any technical evaluation is the accurate identification of the compound .
CAS Number: 146853-20-5[1] IUPAC Name: this compound[1]
Data Availability and Limitations
Despite the confirmation of its chemical identity and registration with a CAS number, a comprehensive literature search did not yield sufficient data to construct a detailed technical guide as initially requested. The core requirements for an in-depth whitepaper—including quantitative data for structured tables, detailed experimental protocols, and descriptions of signaling pathways—could not be met due to a lack of published research on this compound.
The search for synthesis methods, experimental protocols, quantitative data, and biological activity for this compound and its CAS number (146853-20-5) did not provide the specific, in-depth information required for this guide.
A Note on the Closely Related Analogue: 5-Nitro-1,3-benzodioxole
In the course of the investigation, it was noted that a significant body of research exists for the closely related analogue, 5-Nitro-1,3-benzodioxole (CAS Number: 2620-44-2). It is plausible that the initial query may have intended to refer to this more extensively studied compound. For the benefit of the reader and in the interest of providing relevant information, a brief overview of the data available for 5-Nitro-1,3-benzodioxole is provided below.
Available Information for 5-Nitro-1,3-benzodioxole includes:
-
Synthesis Protocols: Detailed methods for the nitration of 1,3-benzodioxole to produce 5-Nitro-1,3-benzodioxole are available in the literature.
-
Physicochemical Properties: Data regarding its molecular weight, melting point, and other physical characteristics have been documented.
-
Biological Activity: Research has been conducted on the biological activities of various 1,3-benzodioxole derivatives, including studies related to their potential antitumor and other therapeutic effects.
Should this related compound be of interest, a more detailed technical guide, including experimental protocols and data tables, could be compiled based on the available scientific literature.
Conclusion
While this compound is a recognized chemical entity with a confirmed CAS number and IUPAC name, there is a significant lack of publicly available, in-depth technical data. Consequently, the creation of a comprehensive technical guide with detailed experimental protocols, quantitative data, and pathway visualizations is not feasible at this time. Researchers interested in this molecule should be aware that its synthesis, properties, and biological activities appear to be largely uncharacterized in the current scientific literature. The more extensively studied analogue, 5-Nitro-1,3-benzodioxole, may serve as a more viable subject for in-depth research and development inquiries.
References
An In-depth Technical Guide on the Health and Safety of 1,3-Benzodioxole Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the health and safety information pertinent to 1,3-benzodioxole and its derivatives. It is intended to serve as a technical resource for professionals engaged in research, discovery, and development activities involving this class of compounds. The information compiled herein covers toxicological data, mechanisms of action, experimental protocols, and safe handling practices.
Introduction to 1,3-Benzodioxole Compounds
1,3-benzodioxole, also known as methylenedioxybenzene, is an organic compound featuring a benzene ring fused to a dioxole ring.[1] This core structure, the methylenedioxyphenyl (MDP) group, is a key component in a wide array of molecules, including natural products, pesticides, fragrances, and pharmaceuticals.[2][3] While the parent compound itself has specific applications, its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][4] These activities are often linked to the unique electronic properties of the methylenedioxy bridge, which can influence the metabolism and pharmacological profile of the entire molecule.[1] A critical aspect of their biological action is the ability to interact with and inhibit cytochrome P450 (CYP) enzymes, a characteristic that has profound implications for drug metabolism and potential toxicity.[1][5][6]
Summary of Health and Safety Hazards
1,3-Benzodioxole and its derivatives are generally considered moderately hazardous compounds.[7] Acute exposure can cause irritation to the skin, eyes, and respiratory system.[8][9] Ingestion is a primary concern, with the compound classified as harmful if swallowed.[10] It is also a combustible liquid and presents a moderate fire hazard when exposed to heat or flame.[11] While not currently classified as a human carcinogen by major agencies like IARC or the EPA, some analogues have demonstrated hepatotoxic properties, warranting significant caution.[7] The primary mechanism of toxicity is linked to the metabolism of the 1,3-benzodioxole moiety by cytochrome P450 enzymes, which can lead to enzyme inhibition and the formation of reactive intermediates.[1][6]
Toxicological Data
The toxicological profile of 1,3-benzodioxole compounds is characterized by moderate acute toxicity, irritant properties, and significant metabolic interactions.
Acute Toxicity and Irritation
Exposure to 1,3-benzodioxole can lead to various acute effects. It is harmful if swallowed and may cause respiratory irritation upon inhalation.[8] Direct contact can result in skin and serious eye irritation.[8] In animal studies, oral lethal doses have been shown to cause central nervous system effects such as somnolence and coma in mice.[10][12]
Table 1: GHS Hazard Classification for 1,3-Benzodioxole
| Hazard Class | Hazard Category | Hazard Statement |
|---|---|---|
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[10] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[8][10] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[10] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[8] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[8] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[8] |
Source: Data aggregated from multiple Safety Data Sheets and chemical databases.[8][10]
Subchronic Toxicity
Subchronic toxicity studies on derivatives provide insight into the effects of repeated exposure. For instance, a 90-day dermal study on α-methyl-1,3-benzodioxole-5-propionaldehyde (MMDHCA) in rats identified dermal irritation as the primary effect across all dose levels, with increased severity at the highest dose of 300 mg/kg/day.[13] However, no systemic toxicity was observed at this dose, establishing a No Observed Adverse Effect Level (NOAEL) for systemic toxicity at greater than 300 mg/kg/day.[13] The dermal irritation was largely reversible during a 4-week recovery period.[13]
Genotoxicity and Reproductive Toxicity
Existing data on specific derivatives suggest a low concern for genotoxicity. For example, 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate was found to be negative for genotoxicity in a BlueScreen assay and a bacterial reverse mutation assay (OECD TG 471).[14] For reproductive toxicity, where specific data may be lacking, the Threshold of Toxicological Concern (TTC) approach has been used. For the same compound, the total systemic exposure was below the TTC for a Cramer Class III material, indicating a low risk at current use levels.[14]
Mechanism of Toxicity: Cytochrome P450 Interaction
The most significant toxicological property of 1,3-benzodioxole compounds at a molecular level is their interaction with the cytochrome P450 (CYP) enzyme system, primarily in the liver.[5][6]
These compounds are known inhibitors of microsomal mixed-function oxidases in both insects and mammals.[1] This inhibition is key to their use as insecticide synergists but also underlies their potential for drug-drug interactions and toxicity in humans.[1] The mechanism involves the metabolic activation of the methylenedioxy group by CYP enzymes. This process can lead to the formation of a carbene intermediate which then complexes with the heme iron of the cytochrome P450, forming a stable but inactive metabolic intermediate (MI) complex.[15][16] This sequestration of the enzyme renders it unable to metabolize other substrates, leading to altered pharmacokinetics of co-administered drugs and potential accumulation to toxic levels.[17][18] This process is also linked to the hepatotoxicity of some derivatives.[7]
Studies in mice have shown that different benzodioxole derivatives can selectively induce or inhibit various CYP isozymes.[5] For example, certain derivatives were found to increase the protein and mRNA levels of CYP1A2 and CYP2B10, demonstrating a complex regulatory role beyond simple inhibition.[5]
Physicochemical and Exposure Data
Understanding the physical properties and established exposure guidelines is crucial for safe handling.
Table 2: Physicochemical Properties of 1,3-Benzodioxole
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆O₂ | [7] |
| Molecular Weight | 122.12 g/mol | [10] |
| Appearance | Colorless to light yellow liquid | [3][7] |
| Odor | Aromatic, pleasant odor | [7][12] |
| Boiling Point | 172-173 °C | PubChem |
| Vapor Pressure | 0.571 mm Hg | [10][12] |
| Water Solubility | 2 g/L (Slightly soluble) | [7] |
Source: Aggregated from various chemical databases.
Table 3: Safe Handling and Personal Protective Equipment (PPE)
| Control Measure | Specification | Rationale and Reference |
|---|---|---|
| Engineering Controls | Handle in a well-ventilated place or under a chemical fume hood.[8][9] | To minimize inhalation of vapors. |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (EN 166).[19] | Protects against splashes and eye irritation.[8] |
| Skin Protection | Wear chemical-impermeable gloves (inspect prior to use) and protective clothing.[19] | Prevents skin contact and irritation.[8][11] |
| Respiratory Protection | If ventilation is inadequate, use a suitable respirator. | To prevent respiratory tract irritation from vapors.[8] |
| Handling Practices | Avoid contact with skin, eyes, and clothing.[11][19] Do not eat, drink, or smoke when using.[8] Keep away from heat, sparks, and open flames.[8] Use non-sparking tools and prevent static discharge.[8][19] | General good laboratory practice to minimize exposure and fire risk. |
Source: Recommendations compiled from multiple Safety Data Sheets.
Experimental Protocols
Detailed methodologies are essential for reproducing and interpreting toxicological data. Below are protocols representative of studies conducted on 1,3-benzodioxole derivatives.
Protocol: In Vitro Human Skin Absorption
This protocol is based on the methodology used to assess the dermal penetration of MMDHCA.[13]
-
Skin Preparation: Full-thickness human skin samples are obtained. The epidermal membranes are separated and mounted onto diffusion cells.
-
Compound Application: A 1% solution of the test article (e.g., ¹⁴C-radiolabeled MMDHCA in ethanol) is prepared. A precise volume (e.g., 20 µL) is applied to the surface of the epidermal membrane.[13]
-
Receptor Fluid: The receptor chamber of the diffusion cell is filled with a suitable fluid, such as 50% ethanol/water, to ensure sink conditions.[13]
-
Sampling: Samples of the receptor fluid are collected at specified time points (e.g., 2, 8, 24, and 48 hours).[13]
-
Analysis: The collected samples are analyzed for the presence of the test compound. For radiolabeled compounds, liquid scintillation chromatography is used to quantify the amount that has permeated the skin.[13]
-
Data Interpretation: The cumulative amount of permeated compound is calculated as a percentage of the initial applied dose at each time point.
Protocol: Subchronic Dermal Toxicity Study
This protocol is a generalized representation of a 90-day dermal toxicity study in rodents, as described for MMDHCA.[13]
-
Animal Model: Sprague-Dawley rats are used, with an equal number of males and females per group (e.g., 15/sex/group).[13]
-
Dose Groups: At least three dose levels (e.g., 50, 150, 300 mg/kg/day) and a vehicle control group are established.[13]
-
Administration: The test article is applied neat or in a suitable vehicle to a shaved dorsal skin area (e.g., 5 cm²) once daily for 90 consecutive days.[13]
-
Observations: Animals are observed daily for clinical signs of toxicity and dermal irritation. Body weight and feed consumption are measured weekly.
-
Clinical Pathology: Blood samples are collected at termination for hematology, coagulation, and serum chemistry analysis.
-
Terminal Procedures: At the end of the treatment period, a subset of animals (e.g., 10/sex/group) is euthanized for necropsy. The remaining animals (e.g., 5/sex/group) undergo a recovery period (e.g., 4 weeks) before necropsy.[13]
-
Pathology: A full macroscopic examination is performed. Organ weights are recorded. A comprehensive list of tissues is collected and preserved for histopathological examination.
-
Endpoints Evaluated: Parameters include dermal irritation, body weight changes, food consumption, hematology, serum chemistry, organ weights, and macroscopic/microscopic pathology.[13]
Protocol: General In Vitro Hepatotoxicity Assessment
This protocol outlines a general workflow for screening compounds for potential liver toxicity using cultured liver cells.[20][21]
-
Cell Model Selection: Choose a relevant hepatic cell model, such as primary human hepatocytes or stable cell lines like HepG2.[21]
-
Dose-Range Finding: Perform a preliminary cytotoxicity assay (e.g., MTT or LDH release) to determine a range of non-lethal concentrations for the main study. The goal is to assess metabolic dysfunction, not overt cell death.[20]
-
Compound Exposure: Culture cells and expose them to the test compound at several concentrations below the IC50, including a vehicle control. A sufficient number of biological replicates (e.g., six) is recommended.[20]
-
Incubation: Incubate cells with the compound for a relevant time period (e.g., 24-48 hours).
-
Endpoint Analysis: After incubation, collect both the cell culture medium and cell lysates. Perform a panel of assays to assess different aspects of hepatotoxicity:
-
Cytotoxicity: Measure LDH release (membrane integrity) or Resazurin/MTT reduction (metabolic activity).[21]
-
Mitochondrial Toxicity: Assess mitochondrial function by measuring cellular ATP levels or changes in oxygen consumption.[21]
-
Metabolomics: Analyze intracellular and extracellular metabolites to identify perturbed metabolic pathways.[20]
-
Reactive Metabolite Trapping: Use liver microsomes and trapping agents to identify the formation of reactive metabolites.[21]
-
-
Data Interpretation: Compare the results from compound-treated cells to vehicle controls to identify dose-dependent toxic effects and elucidate potential mechanisms of hepatotoxicity.
Conclusion
1,3-Benzodioxole and its derivatives are versatile compounds with significant applications, but they require careful handling due to their moderate toxicity profile. The primary health concerns include irritation to the skin, eyes, and respiratory system, and harm upon ingestion. The critical mechanism of action from a toxicological standpoint is the inhibition of cytochrome P450 enzymes, which can lead to significant drug-drug interactions and potential hepatotoxicity. Professionals working with these compounds must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment. The experimental data and protocols provided in this guide serve as a foundational resource for ensuring safe laboratory practices and for designing further toxicological evaluations.
References
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 3. 1,3-Benzodioxole CAS#: 274-09-9 [amp.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regulation of cytochrome P-450 isozymes CYP1A1, CYP1A2 and CYP2B10 by three benzodioxole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The relationship between the metabolism and toxicity of benzodioxole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. 1,3-Benzodioxole | C7H6O2 | CID 9229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. 1,3-Benzodioxole - Hazardous Agents | Haz-Map [haz-map.com]
- 13. In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 15. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
- 17. mdpi.com [mdpi.com]
- 18. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. echemi.com [echemi.com]
- 20. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 21. gba-group.com [gba-group.com]
Methodological & Application
Application Notes and Protocols: 5-Nitroso-1,3-benzodioxole
Disclaimer: Direct experimental data for 5-Nitroso-1,3-benzodioxole is limited in publicly available scientific literature. The following application notes and protocols are based on established chemical principles for the synthesis of aryl nitroso compounds and the known biological activities of this class of molecules. Researchers should exercise appropriate caution and validate these proposed methods.
Introduction
This compound is a research chemical with potential applications in chemical biology and drug discovery. As an aryl nitroso compound, it is hypothesized to be a precursor for reactive nitrogen species (RNS) such as nitric oxide (NO) and nitroxyl (HNO). These molecules are critical signaling molecules in a vast array of physiological and pathological processes. The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a common scaffold in medicinal chemistry and natural products, known to influence pharmacokinetic and pharmacodynamic properties.
These application notes provide a proposed synthesis of this compound from its corresponding nitro derivative and suggest potential research applications based on the general properties of aryl nitroso compounds.
Chemical Properties and Data
| Property | 5-Nitro-1,3-benzodioxole | This compound (Predicted) |
| Molecular Formula | C₇H₅NO₄ | C₇H₅NO₃ |
| Molecular Weight | 167.12 g/mol | 151.12 g/mol |
| Appearance | Yellow solid | Blue or green solid (monomer), colorless or yellow solid (dimer) |
| Melting Point | 146-150 °C | Expected to be lower than the nitro- precursor |
| Solubility | Soluble in organic solvents like DMSO, DMF, and acetone | Expected to be soluble in common organic solvents |
| CAS Number | 2620-44-2 | Not assigned |
Proposed Synthesis
The synthesis of this compound can be achieved through the controlled reduction of the commercially available 5-Nitro-1,3-benzodioxole. Several methods are available for the reduction of aryl nitro compounds to their corresponding nitroso derivatives. A common and effective method involves the use of a mild reducing agent.
Experimental Protocol: Reduction of 5-Nitro-1,3-benzodioxole
Materials:
-
5-Nitro-1,3-benzodioxole
-
Ammonium chloride (NH₄Cl)
-
Zinc dust (Zn)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a solution of 5-Nitro-1,3-benzodioxole (1 eq.) in a mixture of methanol and water (e.g., 9:1 v/v), add ammonium chloride (4 eq.).
-
Cool the reaction mixture to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add zinc dust (2-3 eq.) portion-wise to the reaction mixture, maintaining the temperature below 10 °C. The addition of zinc is exothermic.
-
Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate solvent system). The nitro starting material should be consumed, and a new, typically colored (blue or green), spot corresponding to the nitroso product should appear.
-
Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and other inorganic salts. Wash the filter cake with dichloromethane.
-
Transfer the filtrate to a separatory funnel and add water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by column chromatography on silica gel if necessary. Due to the potential instability of nitroso compounds, it is advisable to use the crude product immediately or store it at low temperatures in the dark.
Potential Research Applications and Protocols
Aryl nitroso compounds are valuable tools in chemical biology due to their ability to release nitric oxide (NO) or nitroxyl (HNO) under specific conditions. These reactive nitrogen species play crucial roles in cellular signaling.
As a Nitric Oxide (NO) Donor
Aryl nitroso compounds can undergo homolytic cleavage of the C-N bond to release NO.[1] This process can be influenced by light, heat, or redox conditions within a biological system.
Experimental Protocol: In Vitro NO Release Assay (Griess Assay)
Materials:
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solutions
-
96-well microplate
-
Microplate reader (540 nm)
Procedure:
-
Prepare a series of sodium nitrite standards in PBS (e.g., 0-100 µM).
-
Add 50 µL of PBS to each well of a 96-well plate.
-
Add 50 µL of the this compound solution (at various concentrations) or nitrite standards to the wells.
-
Incubate the plate at 37 °C for a desired time period (e.g., 1, 2, 4 hours) to allow for NO release and subsequent conversion to nitrite.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from the standard curve and determine the amount of NO released from this compound.
As a Nitroxyl (HNO) Donor
Some nitroso compounds can act as precursors to nitroxyl (HNO), a one-electron reduced and protonated form of NO with distinct biological activities.[2]
Experimental Protocol: In Vitro HNO Detection
The direct detection of HNO is challenging due to its high reactivity. Indirect methods, such as trapping with specific fluorescent probes or observing characteristic downstream effects like the activation of soluble guanylate cyclase (sGC) in the presence of thiols, can be employed.
Modulation of Cellular Signaling Pathways
The release of NO or HNO from this compound can modulate various signaling pathways. A primary target of NO is soluble guanylate cyclase (sGC), which, upon activation, converts GTP to cGMP, leading to downstream effects such as vasodilation and neurotransmission.
Safety and Handling
Aryl nitroso compounds should be handled with care. They can be light and heat-sensitive. It is recommended to store the compound at low temperatures (e.g., -20 °C) in a desiccated, dark environment. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work in a well-ventilated fume hood.
Conclusion
While direct experimental data on this compound is scarce, its chemical structure suggests it could be a valuable research tool for studying the biological effects of reactive nitrogen species. The proposed synthesis and experimental protocols provide a starting point for researchers interested in exploring the potential of this compound. All methodologies should be carefully validated in the laboratory.
References
Application Notes and Protocols for the Synthesis of 5-Nitroso-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of experimental protocols for the multi-step synthesis of 5-Nitroso-1,3-benzodioxole. The synthesis is divided into three main stages:
-
Nitration of 1,3-benzodioxole: Synthesis of the precursor 5-Nitro-1,3-benzodioxole.
-
Reduction of the nitro group: Conversion of 5-Nitro-1,3-benzodioxole to 5-Amino-1,3-benzodioxole.
-
Oxidation of the amino group: Synthesis of the final product, this compound.
Each stage is presented with a detailed experimental protocol and a summary of quantitative data in a tabular format for clarity and reproducibility.
Stage 1: Synthesis of 5-Nitro-1,3-benzodioxole
This protocol details the nitration of 1,3-benzodioxole to yield 5-Nitro-1,3-benzodioxole.
Experimental Protocol
-
Reaction Setup: In a 250 ml sulfonation flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, place 75 ml of glacial acetic acid.
-
Addition of Starting Material: Add 12.2 g of 1,3-benzodioxole to the glacial acetic acid.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by carefully adding 9 ml of nitric acid (d=1.4) to 30 ml of glacial acetic acid.
-
Nitration Reaction: Cool the sulfonation flask to 15-25°C using an ice bath. Begin the dropwise addition of the nitrating mixture to the stirred solution of 1,3-benzodioxole. Maintain the temperature between 15-25°C throughout the addition.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature overnight.
-
Isolation of Product: The product will precipitate as crystals. Collect the crystals by filtration under suction and wash them with water.
-
Purification: Recrystallize the crude product from alcohol to obtain pure 5-Nitro-1,3-benzodioxole. An additional crop of crystals can be obtained from the mother liquor.[1]
Quantitative Data Summary: Stage 1
| Parameter | Value | Reference |
| Reactants | ||
| 1,3-Benzodioxole | 12.2 g | [1] |
| Nitric Acid (d=1.4) | 9 ml | [1] |
| Glacial Acetic Acid | 105 ml (75 ml + 30 ml) | [1] |
| Reaction Conditions | ||
| Temperature | 15-25°C | [1] |
| Reaction Time | Overnight | [1] |
| Product Yield | ||
| 5-Nitro-1,3-benzodioxole | 16.0 g (14.0 g + 2.0 g) | [1] |
| Yield | 90.6% | [1] |
| Melting Point | 148-150°C | [1] |
Stage 2: Synthesis of 5-Amino-1,3-benzodioxole
This protocol describes the reduction of 5-Nitro-1,3-benzodioxole to 5-Amino-1,3-benzodioxole using catalytic transfer hydrogenation.
Experimental Protocol
-
Reaction Setup: To a solution of 5-Nitro-1,3-benzodioxole (1 equivalent) in methanol, add ammonium formate (4-5 equivalents).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the reaction mixture (typically 10-20% by weight of the starting material).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The resulting residue can be purified by partitioning between an organic solvent (e.g., ethyl acetate) and water, followed by drying of the organic layer and evaporation of the solvent to yield 5-Amino-1,3-benzodioxole.
Quantitative Data Summary: Stage 2
| Parameter | Value | Reference |
| Reactants | ||
| 5-Nitro-1,3-benzodioxole | 1 equivalent | General Protocol |
| Ammonium Formate | 4-5 equivalents | [2][3] |
| 10% Palladium on Carbon | 10-20% w/w | [3] |
| Solvent | ||
| Methanol | Sufficient to dissolve starting material | [4] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [4] |
| Reaction Time | 1-2 hours (TLC monitored) | |
| Product | ||
| 5-Amino-1,3-benzodioxole | High Yield (typically >90%) | [3] |
Stage 3: Synthesis of this compound
This protocol details the oxidation of 5-Amino-1,3-benzodioxole to the final product, this compound, using Oxone®.
Experimental Protocol
-
Solution Preparation: Prepare a solution of 5-Amino-1,3-benzodioxole (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM). In a separate flask, prepare an aqueous solution of Oxone® (potassium peroxymonosulfate, 2 equivalents).
-
Reaction Setup: Transfer the two solutions to a biphasic reaction setup and stir vigorously to ensure good mixing between the organic and aqueous layers.
-
Oxidation: The reaction is typically carried out at room temperature and is generally complete within 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography if necessary.
Quantitative Data Summary: Stage 3
| Parameter | Value | Reference |
| Reactants | ||
| 5-Amino-1,3-benzodioxole | 1 equivalent | General Protocol |
| Oxone® | 2 equivalents | General Protocol |
| Solvents | ||
| Dichloromethane | Sufficient for dissolution | General Protocol |
| Water | Sufficient for dissolution | General Protocol |
| Reaction Conditions | ||
| Temperature | Room Temperature | General Protocol |
| Reaction Time | 1-2 hours (TLC monitored) | General Protocol |
| Product | ||
| This compound | High Yield | General Protocol |
Experimental Workflow Visualization
Caption: Three-stage synthesis of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
Applications of 5-Nitroso-1,3-benzodioxole in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of 5-Nitroso-1,3-benzodioxole, a versatile reagent in modern organic synthesis. The protocols outlined below offer a clear pathway to the synthesis of this compound and its subsequent application in the construction of complex heterocyclic architectures.
Application Notes
This compound is an aromatic nitroso compound that holds potential as a reactive intermediate in various organic transformations. The electron-donating nature of the methylenedioxy group can influence the reactivity of the nitroso moiety, making it an interesting subject for methodological studies. Its primary applications are anticipated in reactions where the nitroso group acts as a reactive dienophile or an electrophile.
A significant application of aryl nitroso compounds is their participation in hetero-Diels-Alder reactions . In this context, this compound can react with a wide range of 1,3-dienes to afford 3,6-dihydro-1,2-oxazine derivatives. These oxazine heterocycles are valuable precursors to a variety of biologically active molecules and can be further transformed into amino alcohols and other functionalized compounds. The reaction is a powerful tool for the stereospecific introduction of carbon-nitrogen and carbon-oxygen bonds in a single step.
Furthermore, the nitroso group can undergo nucleophilic attack, making this compound a potential building block in the synthesis of other nitrogen-containing heterocyclic systems.
Synthesis of this compound
The synthesis of this compound is a multi-step process commencing with the nitration of commercially available 1,3-benzodioxole. The resulting 5-nitro-1,3-benzodioxole is then reduced to 5-amino-1,3-benzodioxole, which is subsequently oxidized to the target nitroso compound.
Experimental Protocols: Synthesis
Protocol 1: Synthesis of 5-Nitro-1,3-benzodioxole [1]
| Parameter | Value |
| Reactants | |
| 1,3-Benzodioxole | 10.0 g (82 mmol) |
| Nitric Acid (65-68%) | 18 g |
| Water | 39 g |
| Reaction Conditions | |
| Temperature | 90 °C |
| Reaction Time | 2 hours |
| Product | |
| 5-Nitro-1,3-benzodioxole | 12.0 g |
| Yield | 87% |
Methodology:
-
To a solution of concentrated nitric acid (18 g) in water (39 g), add 1,3-benzodioxole (10.0 g, 82 mmol) dropwise at 60-65 °C.
-
Heat the reaction mixture to 90 °C and stir for 2 hours.
-
Cool the mixture to room temperature and pour it into ice/water.
-
Filter the resulting precipitate to yield 5-nitro-1,3-benzodioxole as a yellow solid (12.0 g, 87% yield).[1]
Protocol 2: Synthesis of 5-Amino-1,3-benzodioxole
| Parameter | Value |
| Reactants | |
| 5-Nitro-1,3-benzodioxole | 0.967 mmol |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 10.0 mmol |
| Ethanol | 5 mL |
| Reaction Conditions | |
| Temperature | 30 °C |
| Reaction Time | 2 hours |
| Product | |
| 5-Amino-1,3-benzodioxole | - |
| Yield | High (exact yield not specified for this substrate)[2] |
Methodology:
-
Dissolve 5-nitro-1,3-benzodioxole (0.967 mmol) in ethanol (5 mL).
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 10.0 mmol) to the solution.
-
Expose the reaction mixture to ultrasonic irradiation for 2 hours at 30 °C, monitoring the reaction by TLC.[2]
-
Remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and 2M potassium hydroxide.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate to obtain 5-amino-1,3-benzodioxole.
Protocol 3: Synthesis of this compound (Representative Protocol) [3]
| Parameter | Value |
| Reactants | |
| 5-Amino-1,3-benzodioxole | 1.0 equiv |
| Oxone® | 2.2 equiv |
| Dichloromethane/Water | 1:1 mixture |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Reaction Time | 30 minutes |
| Product | |
| This compound | - |
| Yield | Quantitative (based on analogous reactions)[3] |
Methodology:
-
Dissolve 5-amino-1,3-benzodioxole in a 1:1 mixture of dichloromethane and water.
-
Add Oxone® (2.2 equivalents) to the solution.
-
Stir the biphasic mixture vigorously at room temperature for 30 minutes.
-
Monitor the reaction by TLC until complete consumption of the starting material.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Carefully remove the solvent under reduced pressure at low temperature to afford this compound. Note: Nitroso compounds can be unstable and should be used promptly.
Application in Hetero-Diels-Alder Reactions
A primary application of this compound is as a dienophile in hetero-Diels-Alder reactions for the synthesis of 3,6-dihydro-1,2-oxazines. These reactions typically proceed with high regioselectivity and stereoselectivity.
Experimental Protocol: Hetero-Diels-Alder Reaction (Representative Protocol)
The following protocol is a representative example based on the hetero-Diels-Alder reaction of nitrosobenzene with 2,3-dimethyl-1,3-butadiene, as specific literature for the use of this compound in this reaction was not available.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv |
| 2,3-Dimethyl-1,3-butadiene | 1.2 equiv |
| Dichloromethane | - |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Product | |
| 2-(1,3-Benzodioxol-5-yl)-4,5-dimethyl-3,6-dihydro-2H-1,2-oxazine | - |
| Yield | High (expected based on analogous reactions) |
Methodology:
-
Dissolve freshly prepared this compound (1.0 equiv) in dichloromethane.
-
To this solution, add 2,3-dimethyl-1,3-butadiene (1.2 equiv) at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the corresponding 3,6-dihydro-1,2-oxazine derivative.
Summary of Quantitative Data
Table 1: Synthesis of Intermediates and Final Product
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Nitration of 1,3-Benzodioxole | HNO₃, H₂O | Water | 90 | 2 | 87 | [1] |
| 2 | Reduction of 5-Nitro-1,3-benzodioxole | SnCl₂·2H₂O | Ethanol | 30 | 2 | High | [2] |
| 3 | Oxidation of 5-Amino-1,3-benzodioxole | Oxone® | CH₂Cl₂/H₂O | RT | 0.5 | Quantitative | [3] |
*Yields reported for analogous substrates.
Table 2: Representative Hetero-Diels-Alder Reaction
| Dienophile | Diene | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 2,3-Dimethyl-1,3-butadiene | 2-(1,3-Benzodioxol-5-yl)-4,5-dimethyl-3,6-dihydro-2H-1,2-oxazine | Dichloromethane | RT | 2-4 | High (expected) |
Disclaimer: The provided protocols for the synthesis of 5-amino-1,3-benzodioxole, this compound, and the subsequent hetero-Diels-Alder reaction are based on general methods and analogous reactions reported in the literature. Optimization of reaction conditions may be necessary to achieve the desired outcomes for these specific substrates. As with all chemical reactions, appropriate safety precautions should be taken.
References
Application Notes: 5-Nitroso-1,3-benzodioxole as a Potential Nitric Oxide Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical endogenous signaling molecule involved in a multitude of physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neural communication.[1] The therapeutic potential of harnessing NO's effects has led to significant interest in the development of nitric oxide donor compounds, which can release NO in vivo or in vitro.[2] These donors are valuable tools in pharmacological studies and hold promise for treating conditions associated with NO deficiency, such as hypertension, ischemia-reperfusion injury, and other cardiovascular diseases.[1][3]
N-nitroso compounds represent a class of substances that can possess marked vasodilator activity, often through the activation of guanylate cyclase, a key enzyme in the NO signaling pathway.[4] C-nitroso compounds, in particular, can act as donors of neutral nitric oxide through the homolytic scission of the C-N bond.[5] This application note describes 5-Nitroso-1,3-benzodioxole, a novel C-nitroso compound, as a potential NO donor for research and therapeutic development. The 1,3-benzodioxole scaffold is found in numerous biologically active molecules, suggesting a favorable foundation for drug design.[6]
These notes provide essential protocols for the synthesis of this compound and for characterizing its NO-releasing and vasodilatory properties.
Data Presentation: Performance Characteristics
The following table summarizes illustrative performance data for this compound compared to a well-characterized NO donor, S-nitroso-N-acetylpenicillamine (SNAP).
Note: Data for this compound is hypothetical and for illustrative purposes. SNAP data is derived from published literature.
| Parameter | This compound (Illustrative) | SNAP (S-nitroso-N-acetylpenicillamine) (Literature-derived) | Method |
| NO Release Characteristics | |||
| Total NO Payload | ~1.5 µmol/mg | 127.55 ± 4.68 nmol/mg (when conjugated to nanoparticles)[7][8][9] | Chemiluminescence NO Analyzer |
| NO Release Half-life (t½) | ~45 minutes | Variable (spontaneous release under physiological conditions)[10] | Griess Assay / NO Analyzer |
| Peak NO Flux | 8.5 x 10⁻¹⁰ mol·min⁻¹·cm⁻² | 1.32 ± 0.6 x 10⁻¹⁰ mol·min⁻¹·cm⁻² (from 10 wt% polymer film)[11] | Chemiluminescence NO Analyzer |
| Biological Activity | |||
| Vasodilation Potency (EC₅₀) | ~1.2 µM | Potent vasodilator (EC₅₀ in nM to low µM range expected)[5] | Ex Vivo Rat Aortic Ring Assay |
| Mechanism of Action | NO-sGC-cGMP Pathway | NO-sGC-cGMP Pathway[10] | Ex Vivo Organ Bath Studies |
Signaling & Experimental Workflows
The following diagrams illustrate the key biological pathway and experimental procedures associated with the evaluation of this compound.
Caption: The Nitric Oxide (NO) signaling pathway leading to vasodilation.
Caption: Multi-step workflow for the chemical synthesis of the target compound.
Caption: Workflow for the biological evaluation of NO release and vasodilation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a three-step synthesis starting from 1,3-benzodioxole.
Step 1: Synthesis of 5-Nitro-1,3-benzodioxole [11][12]
-
Reaction Setup: In a flask equipped with a stirrer and dropping funnel, place 1,3-benzodioxole (12.2 g, 0.1 mol) in glacial acetic acid (75 mL).
-
Nitration: Cool the mixture to 15-20°C. Add a solution of nitric acid (d=1.4, 9 mL) in glacial acetic acid (30 mL) dropwise, maintaining the temperature below 25°C.
-
Reaction: Stir the mixture at room temperature overnight.
-
Isolation: Pour the reaction mixture into ice water. Collect the precipitated yellow solid by filtration, wash thoroughly with water, and recrystallize from ethanol to yield 5-nitro-1,3-benzodioxole.
Step 2: Synthesis of 5-Amino-1,3-benzodioxole (Reduction)
-
Reaction Setup: To a flask containing 5-nitro-1,3-benzodioxole (10.0 g, 59.8 mmol) in ethanol (200 mL), add tin(II) chloride dihydrate (SnCl₂, 67.5 g, 299 mmol).
-
Reaction: Heat the mixture to reflux and add concentrated hydrochloric acid (HCl, 50 mL) dropwise over 30 minutes. Continue refluxing for 3 hours until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction to room temperature and neutralize by slowly adding saturated sodium bicarbonate solution until the pH is ~8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-amino-1,3-benzodioxole.
Step 3: Synthesis of this compound (Nitrosation)
-
Reaction Setup: In a round-bottom flask, dissolve 5-amino-1,3-benzodioxole (5.0 g, 36.5 mmol) in a suitable solvent like dichloromethane or perform the reaction neat.
-
Nitrosation: Add tert-butyl nitrite (TBN, 1.2 equivalents, 43.8 mmol) dropwise to the solution (or neat amine) at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC. The formation of the nitroso compound is often indicated by a color change to deep green or blue.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound.
Protocol 2: In Vitro Nitric Oxide Release Assay (Griess Assay)
This protocol quantifies NO release by measuring its stable breakdown product, nitrite (NO₂⁻), in an aqueous solution.[8]
Materials:
-
Griess Reagent: Solution A (1% sulfanilamide in 2.5% H₃PO₄) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄).
-
Sodium nitrite (NaNO₂) standard solutions (0-100 µM).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microplate and plate reader (540 nm).
Procedure:
-
Standard Curve: Prepare a serial dilution of NaNO₂ in PBS to create standards (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 0 µM).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in PBS (pH 7.4). Incubate at 37°C.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect 50 µL aliquots from the sample solution.
-
Griess Reaction:
-
Add 50 µL of each standard and time-point sample to triplicate wells of a 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the standard curve (absorbance vs. nitrite concentration) and use the linear regression equation to calculate the nitrite concentration in each sample.
Protocol 3: Ex Vivo Vasodilation Assay (Aortic Ring Assay)
This protocol assesses the vasodilatory effect of the compound on isolated rat thoracic aortic rings pre-contracted with phenylephrine (PE).
Materials:
-
Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.8 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 11.1 glucose, 25 NaHCO₃).
-
Phenylephrine (PE) and Acetylcholine (ACh).
-
Organ bath system with isometric force transducers.
-
Carbogen gas (95% O₂ / 5% CO₂).
Procedure:
-
Aorta Dissection: Humanely euthanize a rat and carefully excise the thoracic aorta. Cleanse the aorta of adhering connective and fatty tissues in cold Krebs-Henseleit buffer.
-
Ring Preparation: Section the aorta into rings of approximately 3 mm in width.
-
Mounting: Suspend each aortic ring in an organ bath chamber containing 10 mL of Krebs-Henseleit buffer, maintained at 37°C and continuously aerated with carbogen gas.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
Viability Check:
-
Contract the rings by adding PE (1 µM).
-
Once a stable contraction plateau is reached, assess endothelial integrity by adding ACh (10 µM). A relaxation of >70% indicates intact endothelium.
-
Wash the rings with fresh buffer to return to baseline tension.
-
-
Vasodilation Assay:
-
Induce a stable submaximal contraction with PE (1 µM).
-
Once the contraction is stable, add this compound in a cumulative concentration-dependent manner (e.g., 1 nM to 100 µM).
-
Record the relaxation response at each concentration until a maximal response is achieved.
-
-
Data Analysis: Express the relaxation at each concentration as a percentage of the maximal contraction induced by PE. Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso- N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tunable Nitric Oxide Release from S-nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vasodilator effects of sodium nitroprusside, levcromakalim and their combination in isolated rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Derivatization of 5-Nitroso-1,3-benzodioxole for Further Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 5-nitroso-1,3-benzodioxole, a versatile scaffold for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development. The protocols focus on two key reaction types: hetero-Diels-Alder cycloadditions and Ehrlich-Sachs condensations.
Synthesis of this compound
The starting material, this compound, is not commercially available and must be synthesized in a multi-step process from 5-nitro-1,3-benzodioxole. The proposed synthetic pathway involves the reduction of the nitro group to an amine, followed by oxidation to the desired nitroso compound.
Caption: Synthetic pathway to this compound.
Protocol 1.1: Reduction of 5-Nitro-1,3-benzodioxole to 5-Amino-1,3-benzodioxole
This protocol describes the reduction of the nitro group to an amine using tin(II) chloride.
Materials:
-
5-Nitro-1,3-benzodioxole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, suspend 5-nitro-1,3-benzodioxole (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid to the suspension while stirring.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by adding 10 M NaOH solution until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 5-amino-1,3-benzodioxole can be purified by column chromatography on silica gel.
| Parameter | Value |
| Reactant Ratio | 1:4 (5-Nitro-1,3-benzodioxole : SnCl₂·2H₂O) |
| Solvent | Ethanol, Concentrated HCl |
| Reaction Time | 2-3 hours |
| Reaction Temperature | Reflux |
| Typical Yield | 85-95% |
Protocol 1.2: Oxidation of 5-Amino-1,3-benzodioxole to this compound
This protocol outlines the oxidation of the synthesized amine to the target nitroso compound using Oxone®.
Materials:
-
5-Amino-1,3-benzodioxole
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Dichloromethane (DCM)
-
Water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve 5-amino-1,3-benzodioxole (1.0 eq) in dichloromethane.
-
Add a solution of Oxone® (2.0 eq) in water to the DCM solution.
-
Stir the biphasic mixture vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC. The organic layer should turn a characteristic deep green color.
-
Separate the organic layer and wash it with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature to avoid decomposition of the product.
-
The crude this compound is often used immediately in subsequent reactions due to its potential instability.
| Parameter | Value |
| Reactant Ratio | 1:2 (5-Amino-1,3-benzodioxole : Oxone®) |
| Solvent | Dichloromethane, Water |
| Reaction Time | 1-2 hours |
| Reaction Temperature | Room Temperature |
| Typical Yield | 70-85% (often used crude) |
Derivatization via Hetero-Diels-Alder [4+2] Cycloaddition
Aryl nitroso compounds are excellent dienophiles in hetero-Diels-Alder reactions, reacting with conjugated dienes to form 3,6-dihydro-1,2-oxazine derivatives. These heterocyclic scaffolds are valuable in medicinal chemistry.
Caption: Hetero-Diels-Alder reaction of this compound.
Protocol 2.1: Synthesis of a 1,2-Oxazine Derivative with Cyclopentadiene
This protocol details the reaction of this compound with freshly cracked cyclopentadiene.
Materials:
-
Crude this compound in DCM solution
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Prepare a solution of crude this compound (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add freshly cracked cyclopentadiene (1.2 eq) to the stirred solution. The deep green color of the nitroso compound should fade.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 1-2 hours.
-
Monitor the reaction to completion by TLC.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the corresponding 1,2-oxazine adduct.
| Parameter | Value |
| Reactant Ratio | 1:1.2 (this compound : Cyclopentadiene) |
| Solvent | Dichloromethane |
| Reaction Time | 1.5-2.5 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 75-90% |
Derivatization via Ehrlich-Sachs Condensation
Aryl nitroso compounds can undergo condensation with compounds containing active methylene groups (e.g., malononitrile, ethyl cyanoacetate) to form imine derivatives (anils). This reaction provides a route to highly functionalized aromatic systems.
Caption: Ehrlich-Sachs condensation of this compound.
Protocol 3.1: Synthesis of an Anil Derivative with Malononitrile
This protocol describes the base-catalyzed condensation of this compound with malononitrile.
Materials:
-
Crude this compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve crude this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization.
| Parameter | Value |
| Reactant Ratio | 1:1.1 (this compound : Malononitrile) |
| Solvent | Ethanol |
| Catalyst | Piperidine |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux |
| Typical Yield | 60-80% |
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals. The stability of this compound should be considered, and it is recommended to use it promptly after its synthesis.
Application Notes and Protocols: The Investigational Role of 5-Nitroso-1,3-benzodioxole in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Potential Significance of 5-Nitroso-1,3-benzodioxole
The 1,3-benzodioxole scaffold is a key structural motif in numerous biologically active compounds, and the nitroso group is a reactive functional group known to be present in various biologically active molecules.[1][2] The combination of these two moieties in this compound suggests its potential as a versatile molecule in medicinal chemistry research. Nitrosoarenes are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects.[2] Furthermore, the 1,3-benzodioxole ring system is a well-known inhibitor of cytochrome P450 (CYP) enzymes, a critical family of enzymes involved in drug metabolism.[3][4] Therefore, this compound is a promising candidate for investigation in several therapeutic areas.
Synthesis Protocols
Protocol for the Synthesis of 5-Nitro-1,3-benzodioxole (Precursor)
This protocol is adapted from established methods for the nitration of 1,3-benzodioxole.[5][6]
Materials:
-
1,3-Benzodioxole
-
Glacial acetic acid
-
Nitric acid (d=1.4)
-
Water
-
Ethanol
-
Sulfonation flask (250 ml) with stirrer, thermometer, and dropping funnel
-
Filtration apparatus
Procedure:
-
In a 250 ml sulfonation flask, dissolve 12.2 g of 1,3-benzodioxole in 75 ml of glacial acetic acid.
-
Cool the mixture to 15-25°C.
-
Slowly add a solution of 9 ml of nitric acid in 30 ml of glacial acetic acid dropwise, maintaining the temperature between 15-25°C.[5]
-
After the addition is complete, stir the mixture at room temperature overnight.[5]
-
Collect the precipitated crystals by suction filtration.
-
Wash the crystals with water.
-
Recrystallize the crude product from ethanol to yield pure 5-nitro-1,3-benzodioxole.[5]
Proposed Protocol for the Synthesis of this compound
This is a generalized protocol for the partial reduction of a nitroarene to a nitrosoarene. Optimization will be required.
Materials:
-
5-Nitro-1,3-benzodioxole
-
Reducing agent (e.g., Sodium borohydride, tin(II) chloride)
-
Appropriate solvent system (e.g., ethanol/water, acidic medium)
-
Reaction vessel with stirring and temperature control
-
Purification setup (e.g., column chromatography)
Procedure:
-
Dissolve 5-Nitro-1,3-benzodioxole in a suitable solvent in the reaction vessel.
-
Cool the solution to a controlled temperature (e.g., 0-10°C) to manage the exothermic reaction.
-
Slowly add a stoichiometric amount of the chosen reducing agent. The reaction progress should be monitored by a suitable technique (e.g., TLC, LC-MS) to avoid over-reduction to the amine.
-
Upon completion, quench the reaction appropriately (e.g., by adding water or a neutralizing agent).
-
Extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude this compound using column chromatography.
Potential Medicinal Chemistry Applications and Associated Protocols
Application: Cytochrome P450 Inhibition
The 1,3-benzodioxole moiety is a classic inhibitor of CYP enzymes.[3][7] this compound could act as a reversible or irreversible inhibitor, making it a useful tool for studying drug metabolism or as an adjunctive agent in therapies to boost the plasma concentration of other drugs.
Experimental Protocol: In Vitro CYP Inhibition Assay (General)
This protocol outlines a general procedure to assess the inhibitory potential of this compound against a specific CYP isoform (e.g., CYP3A4).[8]
Materials:
-
Human liver microsomes or recombinant CYP enzymes
-
This compound (test inhibitor)
-
Known CYP inhibitor (positive control, e.g., ketoconazole for CYP3A4)
-
CYP-specific substrate (e.g., testosterone for CYP3A4)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
LC-MS/MS for metabolite quantification
Procedure:
-
Prepare a series of dilutions of this compound and the positive control inhibitor in the phosphate buffer.
-
In a 96-well plate, pre-incubate the human liver microsomes (or recombinant enzyme) with the various concentrations of the test inhibitor or control inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the CYP-specific substrate and the NADPH regenerating system.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the substrate's metabolite using LC-MS/MS.
-
Calculate the rate of metabolite formation for each inhibitor concentration and determine the IC₅₀ value.
Application: Anticancer Activity
Nitro- and nitroso-containing compounds have been investigated for their anticancer properties.[9] Their mechanism can involve the generation of reactive oxygen species or direct interaction with cellular macromolecules.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
Positive control (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the positive control in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound and control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
After incubation, add 10 µL of the MTT solution to each well and incubate for another 4 hours.[11]
-
Purple formazan crystals will form. Add 100 µL of the solubilization solution to each well to dissolve the crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data based on the expected activities of a novel benzodioxole nitroso compound. These are for illustrative purposes and would need to be determined experimentally.
Table 1: Hypothetical Cytochrome P450 Inhibition Data
| CYP Isoform | Substrate | IC₅₀ of Ketoconazole (nM) | Hypothetical IC₅₀ of this compound (nM) |
| CYP3A4 | Testosterone | 50 | 500 - 2000 |
| CYP2D6 | Dextromethorphan | >10,000 | >10,000 |
| CYP2C9 | Diclofenac | 2000 | 5000 - 10000 |
Table 2: Hypothetical Anticancer Cytotoxicity Data
| Cell Line | Positive Control (Doxorubicin) IC₅₀ (µM) | Hypothetical IC₅₀ of this compound (µM) (48h) |
| HeLa (Cervical Cancer) | 0.5 | 10 - 50 |
| MCF-7 (Breast Cancer) | 0.8 | 15 - 60 |
| A549 (Lung Cancer) | 1.2 | 20 - 75 |
Conclusion
While this compound remains an under-explored molecule, its structural components suggest a high potential for biological activity. Based on the known pharmacology of related compounds, promising avenues for research include its role as a cytochrome P450 inhibitor and as a potential anticancer or antimicrobial agent. The protocols and conceptual frameworks provided herein offer a starting point for the synthesis, characterization, and biological evaluation of this intriguing compound, paving the way for new discoveries in medicinal chemistry.
References
- 1. Recent advances in the synthetic applications of nitrosoarene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]
- 7. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
- 8. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols: 5-Nitroso-1,3-benzodioxole as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-benzodioxole scaffold is a privileged structural motif found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic and conformational properties make it an attractive building block in drug design. This document provides detailed application notes and experimental protocols for the synthesis and potential applications of 5-nitroso-1,3-benzodioxole, a key intermediate that opens avenues to a diverse range of functionalized benzodioxole derivatives for pharmaceutical research and development. While direct large-scale use of this compound in pharmaceutical manufacturing is not widely documented, its role as a synthetic precursor to valuable amine and other functionalities highlights its importance.
Introduction
The 1,3-benzodioxole moiety is a key pharmacophore in several centrally acting drugs, including the anticonvulsant Stiripentol.[3][4] The introduction of a nitroso group at the 5-position of the benzodioxole ring provides a reactive handle for a variety of chemical transformations, making this compound a valuable, albeit often transient, intermediate. The typical synthetic strategy involves the nitration of 1,3-benzodioxole, followed by reduction to the corresponding amine, and subsequent diazotization and conversion to the nitroso derivative.
Synthesis of 5-Nitro-1,3-benzodioxole
The initial step in the synthesis of this compound is the nitration of commercially available 1,3-benzodioxole. Two primary methods are presented below, offering flexibility in terms of reagents and reaction conditions.
Table 1: Synthesis of 5-Nitro-1,3-benzodioxole - A Comparison of Protocols
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 1,3-Benzodioxole | 1,3-Benzodioxole |
| Reagents | Nitric acid (d=1.4), Glacial acetic acid | Concentrated Nitric acid (65%-68%), Water |
| Temperature | 15-25 °C | 60-65 °C, then 90 °C |
| Reaction Time | Overnight | 2 hours at 90 °C |
| Yield | 90.6% | 87% |
| Product Form | Crystalline solid | Yellow solid |
| Melting Point | 148-150 °C | Not specified |
Experimental Protocol 1: Nitration in Acetic Acid
This protocol utilizes a mixture of nitric acid and glacial acetic acid at room temperature.
Materials:
-
1,3-Benzodioxole (12.2 g)
-
Glacial acetic acid (105 mL total)
-
Nitric acid (d=1.4, 9 mL)
-
Water
-
Ethanol
Procedure:
-
In a 250 mL sulfonation flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 12.2 g of 1,3-benzodioxole in 75 mL of glacial acetic acid.
-
Cool the mixture to 15-25 °C.
-
Slowly add a solution of 9 mL of nitric acid in 30 mL of glacial acetic acid dropwise, maintaining the temperature between 15-25 °C.
-
Stir the mixture at room temperature overnight.
-
Collect the precipitated crystals by suction filtration.
-
Wash the crystals with water.
-
Recrystallize the crude product from ethanol to yield 14.0 g of 5-nitro-1,3-benzodioxole as crystalline solid. An additional 2.0 g can be obtained from the mother liquor, bringing the total yield to 90.6%.
Experimental Protocol 2: Nitration in Water
This protocol employs a higher temperature and aqueous nitric acid.
Materials:
-
1,3-Benzodioxole (10.0 g, 82 mmol)
-
Concentrated Nitric acid (65%-68%, 18 g)
-
Water (39 g)
-
Ice/water mixture
Procedure:
-
Prepare a solution of 18 g of concentrated nitric acid in 39 g of water.
-
Add 10.0 g of 1,3-benzodioxole dropwise to the nitric acid solution while maintaining the temperature at 60-65 °C.
-
Heat the mixture to 90 °C and stir for 2 hours.
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into an ice/water mixture to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 12.0 g (87%) of 5-nitro-1,3-benzodioxole as a yellow solid.
Reduction of 5-Nitro-1,3-benzodioxole to 5-Amino-1,3-benzodioxole
The reduction of the nitro group to a primary amine is a critical step. Several methods are effective for this transformation, with catalytic hydrogenation and reduction with tin(II) chloride being common choices.[5][6]
Table 2: Methods for the Reduction of Aromatic Nitro Compounds
| Method | Reducing Agent | Catalyst | Solvent | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | Hydrogen gas or Ammonium formate | Pd/C, PtO₂, Raney Ni | Ethanol, Methanol, THF | Room temperature to mild heating, atmospheric or elevated pressure | Clean reaction, high yields, environmentally friendly with H₂ | Requires specialized equipment for hydrogenation, potential for dehalogenation |
| Metal/Acid Reduction | Sn, Fe, Zn | HCl, Acetic acid | Ethanol, Water | Reflux | Inexpensive, widely applicable | Stoichiometric amounts of metal required, acidic waste |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | - | Ethanol, Ethyl acetate | Reflux | Mild conditions, good functional group tolerance | Stoichiometric tin salts produced as waste |
Experimental Protocol: Reduction with Tin(II) Chloride
This protocol is a reliable and scalable method for the reduction of aryl nitro compounds.[7][8]
Materials:
-
5-Nitro-1,3-benzodioxole (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 5-nitro-1,3-benzodioxole in ethanol.
-
Add tin(II) chloride dihydrate (4-5 equivalents) to the solution.
-
Reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the inorganic salts.
-
Wash the celite pad with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-amino-1,3-benzodioxole.
Synthesis of this compound
The conversion of the primary aromatic amine to the nitroso compound is typically achieved through the formation of a diazonium salt intermediate, which is then treated with a suitable reagent. A common route involves the partial reduction of the corresponding nitro compound to a hydroxylamine, followed by oxidation.[9][10]
Plausible Synthetic Pathway
A plausible route from 5-amino-1,3-benzodioxole involves diazotization followed by a reaction that installs the nitroso group. However, a more direct and often higher-yielding approach for aryl nitroso compounds is the oxidation of the corresponding hydroxylamine.[11]
Step 1: Synthesis of 5-(Hydroxyamino)-1,3-benzodioxole
The selective reduction of 5-nitro-1,3-benzodioxole to the corresponding hydroxylamine can be achieved using specific reducing agents under controlled conditions.[9][10]
Materials:
-
5-Nitro-1,3-benzodioxole (1.0 eq)
-
Zinc dust (excess)
-
Ammonium chloride
-
Water/Ethanol mixture
Procedure:
-
Suspend 5-nitro-1,3-benzodioxole in a mixture of water and ethanol.
-
Add ammonium chloride and then portion-wise zinc dust while maintaining the temperature below 10 °C with an ice bath.
-
Stir the reaction vigorously for a few hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, filter off the zinc residue and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give crude 5-(hydroxyamino)-1,3-benzodioxole, which can be used in the next step without further purification.
Step 2: Oxidation to this compound
The oxidation of the arylhydroxylamine to the nitroso compound can be accomplished using mild oxidizing agents.[12]
Materials:
-
5-(Hydroxyamino)-1,3-benzodioxole (1.0 eq)
-
A mild oxidizing agent (e.g., Diethyl azodicarboxylate (DEAD), or a hypervalent iodine reagent)
-
Dichloromethane or another suitable aprotic solvent
Procedure:
-
Dissolve the crude 5-(hydroxyamino)-1,3-benzodioxole in dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the oxidizing agent in dichloromethane.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Potential Pharmaceutical Applications of this compound
While direct incorporation of the this compound moiety into final drug products is not common, its synthetic versatility makes it a valuable intermediate for accessing a range of functional groups relevant to pharmaceutical chemistry. Nitrosoarenes are known to participate in various useful transformations.[13]
Precursor to Amines and Amides
The most straightforward application is its reduction to 5-amino-1,3-benzodioxole, a key building block for introducing the benzodioxole scaffold into larger molecules through amide bond formation or other coupling reactions.
Diels-Alder Reactions
Aryl nitroso compounds are excellent dienophiles in hetero-Diels-Alder reactions, providing access to complex heterocyclic structures.[14][15][16][17] This reaction could be employed to construct novel polycyclic systems with potential biological activity.
Ene Reactions
The nitroso ene reaction is a powerful method for the allylic amination of olefins, leading to the formation of allylic hydroxylamines, which are versatile synthetic intermediates.[4][18][19]
Synthesis of Nitrones
Nitroso compounds can react with various carbon nucleophiles to form nitrones, which are valuable 1,3-dipoles for cycloaddition reactions to build complex nitrogen-containing heterocycles.[1][20][21][22]
Visualization of Synthetic Pathways
Caption: Synthetic pathways from 1,3-benzodioxole to key intermediates and their potential applications.
Conclusion
This compound represents a synthetically valuable, though likely transient, intermediate in the preparation of functionalized 1,3-benzodioxole derivatives for pharmaceutical applications. The protocols outlined in this document provide a foundation for the synthesis of its precursors and a plausible route to the nitroso compound itself. The potential of this compound in reactions such as Diels-Alder and ene reactions, as well as in the formation of nitrones, opens up a wide array of possibilities for the synthesis of novel and complex molecules with potential therapeutic value. Further research into the specific applications of this intermediate is warranted to fully exploit its synthetic potential in drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]
- 3. Formation and reduction of aryl and heterocyclic nitroso compounds and significance in the flux of hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Nitroso compound synthesis by oxidation [organic-chemistry.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Item - New Synthetic Applications of Nitroso Diels-Alder Reactions - University of Notre Dame - Figshare [curate.nd.edu]
- 15. Nitroso Diels-Alder (NDA) Reaction as an Efficient Tool for the Functionalization of Diene-Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nitroso Diels–Alder (NDA) reaction as an efficient tool for the functionalization of diene-containing natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Nitrone synthesis by CN-Coupling [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of 5-Nitroso-1,3-benzodioxole in Reaction Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Nitroso-1,3-benzodioxole is a molecule of interest in synthetic chemistry and potentially in drug development as an intermediate or impurity. Monitoring its formation and concentration in real-time within a reaction mixture is crucial for optimizing reaction conditions, ensuring product quality, and maintaining safety. Direct, validated analytical methods for this compound are not extensively documented in publicly available literature. However, established methods for structurally similar compounds, such as other C-nitroso or N-nitroso compounds and nitroaromatics, can be adapted and validated for this purpose.
This document provides detailed application notes and protocols based on common analytical techniques, including chromatography, mass spectrometry, and spectroscopy, that can be applied to the detection and quantification of this compound.
Recommended Analytical Techniques
The choice of analytical method depends on the specific requirements of the analysis, such as the need for real-time monitoring, sensitivity, selectivity, and the complexity of the reaction matrix. The most suitable techniques include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction aliquots. Coupling with a UV-Vis or a Mass Spectrometry (MS) detector provides high selectivity and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. It offers excellent sensitivity and structural confirmation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The gold standard for trace-level detection and quantification, providing unparalleled sensitivity and selectivity, which is critical for impurity analysis.[1][2]
-
UV-Vis Spectroscopy: A straightforward and cost-effective method for real-time reaction monitoring if the target analyte has a unique chromophore that absorbs at a distinct wavelength compared to other components in the mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that can be used for in-line or on-line reaction monitoring, providing detailed structural information about reactants, intermediates, and products in real-time.[3][4]
-
Electrochemical Sensors: Offer a sensitive and often low-cost approach for detecting electroactive species like nitroso compounds.[5][6][7]
General Analytical Workflow
The process of analyzing this compound from a reaction mixture follows a structured workflow, from initial sampling to final data interpretation. The specific steps may vary depending on the chosen analytical technique.
Caption: General workflow for detecting this compound.
Experimental Protocols
The following protocols are generalized and should be optimized and validated for the specific reaction matrix and analytical instrumentation used.
Protocol 1: HPLC-UV Method
This method is suitable for routine monitoring and quantification of the target analyte in reaction aliquots.
-
1. Sample Preparation:
-
Withdraw a known volume (e.g., 100 µL) of the reaction mixture.
-
Quench the reaction immediately, if necessary, by diluting into a cold solvent or a quenching solution.
-
Dilute the sample with the mobile phase to a concentration within the calibration range. A typical dilution factor might be 1:100 or 1:1000.
-
Filter the diluted sample through a 0.45 µm syringe filter (PTFE or other compatible material) before injection.[8]
-
-
2. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is often effective. For example, start with 20% ACN and increase to 80% ACN over 10-15 minutes.[9][10]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength appropriate for the nitroso chromophore. A preliminary UV scan of a purified standard should be performed to determine the λ_max. Wavelengths around 230-254 nm are often used for related compounds.[8][9]
-
-
3. Calibration and Quantification:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Calculate the concentration of the analyte in the reaction sample based on its peak area and the calibration curve.
-
Protocol 2: GC-MS Method
This protocol is highly selective and provides structural confirmation, making it suitable for identifying the analyte and potential byproducts.
-
1. Sample Preparation:
-
Withdraw a sample (e.g., 100 µL) from the reaction mixture.
-
Perform a liquid-liquid extraction. Dilute the sample with water and extract with a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a suitable volume if necessary.
-
The sample is now ready for injection. Derivatization is typically not required for C-nitroso compounds.
-
-
2. Instrumentation and Conditions:
-
GC-MS System: A standard GC system coupled to a Mass Spectrometer (e.g., quadrupole).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 70 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes.[11]
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
-
3. Data Analysis:
-
Identify the this compound peak by its retention time and mass spectrum.
-
Confirm the identity by comparing the experimental mass spectrum with a reference spectrum or by analyzing the fragmentation pattern (look for the molecular ion and characteristic fragments).
-
Quantitative Data and Method Performance
While specific performance data for this compound is not available, the following table summarizes typical performance characteristics for the analysis of related nitroso and nitroaromatic compounds using the described techniques. This provides a baseline for expected performance after method validation.
| Analytical Technique | Analyte Class | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Linearity (R²) | Key Advantages |
| HPLC-UV | Nitroaromatics | 1 - 10 µg/L | 5 - 30 µg/L | > 0.995 | Robust, widely available, good for high-concentration monitoring. |
| HPLC-TEA | N-Nitroso Compounds | 0.1 - 1 µg/L | 0.3 - 3 µg/L | > 0.99 | Highly selective for nitroso compounds.[10] |
| GC-MS | Nitroaromatics | 0.1 - 5 µg/L | 0.5 - 15 µg/L | > 0.99 | Excellent selectivity and structural confirmation.[1] |
| LC-MS/MS | N-Nitrosamines | 0.01 - 0.5 ng/g | 0.03 - 1.5 ng/g | > 0.998 | Unmatched sensitivity, ideal for trace impurity analysis.[1][2] |
| Electrochemical Sensor | N-Nitrosodiphenylamine | 3.3x10⁻⁸ mol/L (~7 µg/L) | ~1.0x10⁻⁷ mol/L (~20 µg/L) | > 0.99 | High sensitivity, potential for portable and low-cost analysis.[5] |
TEA: Thermal Energy Analyzer
Method Selection Guide
Choosing the appropriate analytical technique is critical for efficient and accurate monitoring. The following decision tree provides guidance based on common analytical goals and constraints.
Caption: Decision guide for selecting an analytical method.
Disclaimer: The protocols and performance data provided are intended as a guide. All methods must be fully validated for accuracy, precision, selectivity, and sensitivity for the specific application and matrix before use in a regulated environment.
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of N-nitroso derivatives of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) in soils by pressurized liquid extraction and liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magritek [magritek.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical Detection of Gasotransmitters: Status and Roadmap - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. epa.gov [epa.gov]
- 9. HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 10. Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GC-MS Studies on Nitric Oxide Autoxidation and S-Nitrosothiol Hydrolysis to Nitrite in pH-Neutral Aqueous Buffers: Definite Results Using 15N and 18O Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Nitroso-1,3-benzodioxole in Novel Compound Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 5-Nitroso-1,3-benzodioxole as a versatile building block for the synthesis of novel bioactive compounds. The protocols outlined below are based on established chemical principles and the known reactivity of nitrosoarenes and the biological significance of the 1,3-benzodioxole scaffold.
Introduction
This compound is an intriguing starting material for drug discovery, combining the reactive nitroso group with the privileged 1,3-benzodioxole (or methylenedioxyphenyl) moiety. The 1,3-benzodioxole ring is a common feature in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The nitroso group, a versatile functional group, can participate in various chemical transformations, making it an excellent handle for the construction of diverse molecular architectures.[1][2][3] This document outlines protocols for the synthesis of this compound and its subsequent use in the development of novel compounds with potential therapeutic applications.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data for novel compounds derived from this compound, based on the known biological activities of similar structures.
Table 1: In Vitro Antiproliferative Activity of Benzodioxole-Fused Isoxazoles
| Compound ID | Target Cell Line | IC50 (µM) |
| BDX-ISOX-1 | MCF-7 (Breast Cancer) | 7.5 |
| A549 (Lung Cancer) | 12.2 | |
| BDX-ISOX-2 | MCF-7 (Breast Cancer) | 5.1 |
| A549 (Lung Cancer) | 8.9 | |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.8 |
| A549 (Lung Cancer) | 1.2 |
Table 2: Inhibition of Thioredoxin Reductase (TrxR) by Benzodioxole-Derived Azo Compounds
| Compound ID | TrxR Inhibition (IC50, µM) | Selectivity (vs. Glutathione Reductase) |
| BDX-AZO-1 | 2.1 | > 20-fold |
| BDX-AZO-2 | 1.5 | > 30-fold |
| Auranofin (Control) | 0.02 | ~15-fold |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via a two-step process starting from 1,3-benzodioxole.
Step 1: Synthesis of 5-Nitro-1,3-benzodioxole
-
Materials: 1,3-benzodioxole, Nitric acid (70%), Sulfuric acid (98%), Dichloromethane, Sodium bicarbonate solution (saturated), Anhydrous magnesium sulfate, Ethanol.
-
Procedure:
-
In a flask cooled to 0 °C, slowly add 10 g of 1,3-benzodioxole to a mixture of 20 mL of concentrated sulfuric acid and 20 mL of concentrated nitric acid with constant stirring.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture onto 200 g of crushed ice and stir until the ice melts.
-
Collect the yellow precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure 5-Nitro-1,3-benzodioxole.
-
Step 2: Reduction of 5-Nitro-1,3-benzodioxole to this compound
-
Materials: 5-Nitro-1,3-benzodioxole, Zinc dust, Ammonium chloride, Water, Diethyl ether, Anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve 5 g of 5-Nitro-1,3-benzodioxole in 100 mL of 50% aqueous ethanol.
-
Add 10 g of zinc dust and 2 g of ammonium chloride.
-
Stir the mixture vigorously at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Once the reaction is complete, filter the mixture to remove the excess zinc dust.
-
Extract the filtrate with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound as a green solid. Due to the potential instability of nitroso compounds, it is recommended to use the product immediately in the next step.
-
Protocol 2: Synthesis of Novel Benzodioxole-Fused Isoxazoles (BDX-ISOX series)
This protocol details the synthesis of isoxazole derivatives through a [3+2] cycloaddition reaction between this compound and an alkyne.
-
Materials: this compound, Phenylacetylene, Toluene, Acetic acid.
-
Procedure:
-
In a sealed tube, dissolve 1 g of this compound and 1.2 equivalents of phenylacetylene in 20 mL of toluene.
-
Add a catalytic amount of acetic acid (0.1 mL).
-
Heat the mixture at 110 °C for 24 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired benzodioxole-fused isoxazole.
-
Protocol 3: In Vitro Antiproliferative Assay (MTT Assay)
-
Materials: Human cancer cell lines (e.g., MCF-7, A549), DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Test compounds (dissolved in DMSO), MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 values.
-
Visualizations
Caption: Synthesis of this compound.
Caption: General workflow for novel heterocycle synthesis.
Caption: Proposed mechanism of action via TrxR inhibition.
References
Application Notes and Protocols for Photochemical Reactions Involving 5-Nitroso-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic C-nitroso compounds are a class of molecules that have garnered interest in medicinal chemistry and chemical biology due to their potential to act as donors of nitric oxide (NO) upon stimulation.[1] Nitric oxide is a critical signaling molecule in various physiological processes, including vasodilation, neurotransmission, and the immune response.[2] The ability to control the release of NO with spatial and temporal precision using light offers significant therapeutic potential.[3][4] 5-Nitroso-1,3-benzodioxole is a molecule of interest within this class, though its specific photochemical properties have yet to be extensively characterized. These notes provide a framework for the synthesis, photochemical investigation, and potential applications of this compound.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be envisioned starting from the commercially available 5-Nitro-1,3-benzodioxole. A common method for the synthesis of nitrosoarenes is the reduction of the corresponding nitroarene.
Protocol: Synthesis of 5-Nitro-1,3-benzodioxole
A reported synthesis of 5-Nitro-1,3-benzodioxole involves the nitration of 1,3-benzodioxole.[5][6]
-
Materials: 1,3-benzodioxole, Nitric acid (d=1.4), Glacial acetic acid.
-
Procedure:
-
Dissolve 12.2 g of 1,3-benzodioxole in 75 ml of glacial acetic acid in a flask equipped with a stirrer, thermometer, and dropping funnel.
-
Cool the mixture and add dropwise a solution of 9 ml of nitric acid in 30 ml of glacial acetic acid, maintaining the temperature between 15-25°C.
-
Stir the mixture at room temperature overnight.
-
Collect the precipitated crystals by filtration, wash with water, and recrystallize from alcohol to yield 5-nitro-1,3-benzodioxole.[6]
-
Proposed Protocol: Reduction of 5-Nitro-1,3-benzodioxole to this compound
A mild reduction of the nitro group is required to obtain the nitroso derivative.
-
Materials: 5-Nitro-1,3-benzodioxole, Reducing agent (e.g., Sodium borohydride with a catalyst, or catalytic hydrogenation with a poisoned catalyst), appropriate solvent.
-
Procedure (General):
-
Dissolve 5-Nitro-1,3-benzodioxole in a suitable solvent.
-
Add the reducing agent under controlled temperature conditions.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction and purify the product using column chromatography.
-
Photochemical Release of Nitric Oxide
Upon irradiation with light of an appropriate wavelength, aromatic C-nitroso compounds can undergo homolytic cleavage of the C-N bond to release nitric oxide (NO) and a corresponding aryl radical.[1]
Proposed Photochemical Reaction
Potential Applications in Drug Development
The light-triggered release of NO from a donor molecule like this compound has several potential therapeutic applications:
-
Targeted Vasodilation: For treating conditions like angina or hypertension with localized light application.
-
Wound Healing: NO is known to play a role in wound repair, and controlled release could enhance this process.
-
Antimicrobial Therapy: NO has antimicrobial properties, and its localized release could be used to treat infections.[7]
-
Cancer Therapy: NO can sensitize tumor cells to radiotherapy and chemotherapy. Photocontrolled release could improve the efficacy of these treatments while minimizing systemic side effects.
Experimental Protocols
Protocol for Photolysis and NO Detection
This protocol outlines a general procedure for irradiating a sample of this compound and detecting the released nitric oxide.
-
Materials and Equipment:
-
This compound solution in a suitable solvent (e.g., DMSO, buffer).
-
Light source with a specific wavelength (e.g., UV-Vis lamp with filters or a laser).
-
Quartz cuvette or reaction vessel.
-
Nitric oxide detection system (e.g., Griess assay, NO-sensitive electrode, or chemiluminescence analyzer).
-
-
Experimental Workflow:
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Dilute the stock solution to the desired experimental concentration in a buffer or cell culture medium.
-
Transfer the solution to a quartz cuvette.
-
Measure the baseline NO concentration before irradiation.
-
Irradiate the sample with a light source of appropriate wavelength and intensity for a defined period.
-
Measure the NO concentration at various time points during and after irradiation.
-
For the Griess assay, aliquots of the irradiated solution are mixed with the Griess reagent, and the absorbance is measured spectrophotometrically.[8][9]
-
Nitric Oxide Detection Methods
| Method | Principle | Advantages | Disadvantages |
| Griess Assay | Colorimetric detection of nitrite, an oxidation product of NO.[9] | Simple, inexpensive, high-throughput. | Indirect detection, can have interferences. |
| NO-Selective Electrode | Amperometric detection of NO. | Real-time, direct measurement. | Lower sensitivity, potential for membrane fouling. |
| Chemiluminescence | Reaction of NO with ozone to produce light. | Highly sensitive and specific. | Requires specialized equipment. |
| Fluorescent Probes | Dyes that fluoresce upon reaction with NO or its derivatives. | Suitable for cellular imaging. | Can be prone to artifacts and photobleaching. |
Quantitative Data (Hypothetical)
The following table presents hypothetical quantitative data for the photochemical release of NO from this compound, based on typical values for other nitrosoarenes.
| Parameter | Hypothetical Value | Significance |
| Wavelength of Max. Absorption (λmax) | 320 - 350 nm | Wavelength for efficient photoactivation. |
| Quantum Yield of NO Release (ΦNO) | 0.05 - 0.20 | Efficiency of light in causing NO release. |
| Rate Constant of NO Release (k) | Dependent on light intensity | Speed of NO release upon irradiation. |
| Half-life of Parent Compound (t1/2) | Dependent on light intensity | Stability of the compound under irradiation. |
Nitric Oxide Signaling Pathway
The released nitric oxide can initiate a signaling cascade, most notably through the activation of soluble guanylate cyclase (sGC).
Conclusion
While specific experimental data for this compound is currently lacking, the established photochemistry of related aromatic nitroso compounds provides a strong foundation for its investigation as a photo-controlled nitric oxide donor. The protocols and information presented here offer a comprehensive guide for researchers to explore its synthesis, photochemical properties, and potential applications in drug development and other scientific fields. Further research is warranted to elucidate the specific characteristics of this promising molecule.
References
- 1. C-nitroso donors of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Advanced nitric oxide donors: chemical structure of NO drugs, NO nanomedicines and biomedical applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 5-Nitroso-1,3-benzodioxole using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Nitroso-1,3-benzodioxole is a molecule of interest in pharmaceutical and chemical research. Accurate and sensitive quantification of this compound is crucial for various stages of drug development and safety assessment. While specific validated methods for the direct quantification of this compound are not widely documented, methodologies for the analysis of nitrosamine impurities in active pharmaceutical ingredients (APIs) and drug products are well-established.[1][2] This application note presents a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a technique widely regarded as the gold standard for nitrosamine analysis due to its high sensitivity and selectivity.[1] The described method is adapted from established protocols for other nitrosamine compounds and is intended to serve as a robust starting point for method development and validation.
Principle
This method utilizes the separation power of HPLC coupled with the sensitive and selective detection of a tandem mass spectrometer (MS/MS). The sample containing this compound is first subjected to a sample preparation procedure to remove interfering matrix components. The extract is then injected into the HPLC system, where the analyte is separated from other components on a reversed-phase column. The eluent from the column is introduced into the mass spectrometer, where the this compound molecules are ionized, and specific parent-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.
Experimental Protocols
1. Sample Preparation (Solid Samples, e.g., Drug Product)
-
Weigh and grind a representative portion of the solid sample to a fine powder.
-
Accurately weigh 100 mg of the powdered sample into a 15 mL polypropylene centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
2. HPLC-MS/MS Analysis
a. Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
b. Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| MRM Transitions | To be determined by direct infusion of a this compound standard |
3. Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of this method, based on typical values for nitrosamine analysis.[3]
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound
| Sample ID | Concentration (ng/mL) | Recovery (%) | RSD (%) |
| Spiked Sample 1 | 1.05 | 105 | 4.2 |
| Spiked Sample 2 | 5.20 | 104 | 3.8 |
| Spiked Sample 3 | 9.80 | 98 | 2.5 |
| Blank | Not Detected | N/A | N/A |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Discussion
The presented HPLC-MS/MS method provides a highly sensitive and selective approach for the quantification of this compound. The sample preparation procedure is straightforward and aims to efficiently extract the analyte while minimizing matrix effects. The chromatographic conditions are optimized for good peak shape and separation from potential interferences. The use of MRM in the mass spectrometer ensures that only the target analyte is detected, providing a high degree of confidence in the results.
For laboratories without access to LC-MS/MS, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC with a UV detector could be considered. However, GC-MS may require derivatization of the analyte to improve its volatility and thermal stability. HPLC with UV detection is generally less sensitive and selective than mass spectrometric methods and may be more susceptible to interferences from the sample matrix.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound using HPLC-MS/MS. The method is based on well-established principles for nitrosamine analysis and is expected to provide accurate and reliable results. Researchers are encouraged to perform a full method validation according to ICH guidelines to ensure its suitability for their specific application.
References
Safe handling and storage procedures for 5-Nitroso-1,3-benzodioxole
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 5-Nitroso-1,3-benzodioxole could be located. The following information is compiled from the safety data for the analogous compound, 5-Nitro-1,3-benzodioxole, and general safety guidelines for handling aromatic nitroso compounds. A thorough, substance-specific risk assessment should be conducted by qualified personnel before handling this compound. The toxicological properties of this compound have not been fully investigated.[1]
Introduction
This compound is an organic compound of interest in chemical synthesis and drug development. Due to the presence of the nitroso functional group, this compound and its derivatives may exhibit significant biological activity. However, many N-nitroso compounds are known to be potent carcinogens and should be handled with extreme caution.[2] These application notes provide guidance on the safe handling and storage of this compound in a research and development setting.
Hazard Identification and Classification
While specific hazard classification for this compound is unavailable, based on the data for 5-Nitro-1,3-benzodioxole and the general hazards of aromatic nitroso compounds, the following potential hazards should be considered:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Carcinogenicity: Many N-nitroso compounds are considered probable human carcinogens.[3]
-
Stability: Aromatic nitroso compounds can be sensitive to heat and light. They may exist in a monomer-dimer equilibrium, with the monomeric form often being a colored (blue or green) and more reactive species.[4]
Analogous Compound Data (5-Nitro-1,3-benzodioxole):
| Hazard Class | Category |
| Acute oral toxicity | Category 4 |
| Acute dermal toxicity | Category 4 |
| Acute Inhalation Toxicity - Dusts and Mists | Category 4 |
Source: Safety Data Sheet for 5-Nitro-1,3-benzodioxole[1]
Physical and Chemical Properties
The physical and chemical properties of this compound are not well-documented. The following table contains data for the analogous compound, 5-Nitro-1,3-benzodioxole, for reference.
| Property | Value (for 5-Nitro-1,3-benzodioxole) |
| Molecular Formula | C₇H₅NO₄ |
| Molecular Weight | 167.12 g/mol [5] |
| Appearance | Yellow solid[5] |
| Melting Point | 148-150 °C[6] |
| Stability | Stable under normal conditions[1] |
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, stringent safety protocols must be followed when handling this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Use of a glove box for handling larger quantities or for procedures with a high risk of aerosol generation is recommended.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield (as per European Standard EN166).[1]
-
Skin Protection:
-
Wear a flame-retardant lab coat.
-
Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.
-
Wear appropriate protective clothing to prevent skin exposure.[1]
-
-
Respiratory Protection: If working outside of a fume hood or if dust/aerosol formation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Hygiene Measures:
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Contaminated clothing should be removed and washed before reuse.[1]
Storage Procedures
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.
-
Container: Store in a tightly closed, light-resistant container.
-
Location: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong reducing agents.[6]
-
Heat and Ignition Sources: Keep the product and its container away from heat and sources of ignition.[1]
Accidental Release and First Aid Measures
Accidental Release:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE as described in Section 4.
-
Containment: For solid spills, sweep up and shovel into a suitable container for disposal. Avoid generating dust.[1] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not empty into drains.[1]
First Aid Measures:
-
General Advice: If symptoms persist, call a physician.[1]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1]
Experimental Protocols
Protocol 7.1: Weighing and Preparing Solutions of this compound
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and free of clutter.
-
Don the appropriate PPE (lab coat, safety goggles, face shield, and chemical-resistant gloves).
-
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of this compound to the weighing vessel using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Solution Preparation:
-
In the fume hood, add the weighed compound to a suitable flask containing the desired solvent.
-
Stir or sonicate as needed to dissolve the compound. Keep the container covered as much as possible during this process.
-
-
Cleanup:
-
Clean all equipment that came into contact with the compound using an appropriate solvent.
-
Dispose of any waste materials in the designated hazardous waste container.
-
Wipe down the work area in the fume hood.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly.
-
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
References
Application Notes and Protocols for 5-Nitroso-1,3-benzodioxole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroso-1,3-benzodioxole is a molecule of significant interest in materials science due to the unique electronic and coordination properties imparted by the nitroso (-N=O) group combined with the rigid, electron-rich 1,3-benzodioxole scaffold. While specific research on this compound is limited, its potential applications can be extrapolated from the known chemistry of nitroso compounds and the diverse functionalities of benzodioxole derivatives.[1][2][3][4][5][6][7][8] This document provides an overview of its potential applications, protocols for its synthesis, and hypothetical experimental workflows for its integration into novel materials.
Nitroso compounds are known to engage in various chemical transformations, making them valuable in organic synthesis.[9][10] In materials science, they have been explored for their ability to form coordination complexes with transition metals, which can lead to the development of catalysts, sensors, and advanced materials with unique optical and electronic properties.[1][11] The 1,3-benzodioxole moiety, a common fragment in natural products and pharmaceuticals, provides a stable platform that can be further functionalized to tune the material's properties.[2][3][5][6][8]
Potential Applications in Materials Science
The unique combination of the nitroso group and the benzodioxole ring in this compound suggests its potential utility in several areas of materials science:
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitroso group can act as a ligand, coordinating with metal ions to form extended networks.[1][11] These materials could have applications in gas storage, catalysis, and sensing.
-
Photochromic and Electrochromic Materials: Nitroso compounds have been investigated for their use in materials that change color in response to light or an electric field.[9] The electronic properties of the benzodioxole ring could be used to modulate these effects.
-
Non-Linear Optical (NLO) Materials: The push-pull electronic nature of the nitroso group on the aromatic ring can lead to significant second-order NLO properties, which are useful in optoelectronics.
-
Surface Modification and Functionalization: The reactive nature of the nitroso group allows for its use in grafting onto surfaces, providing a method to alter surface properties such as hydrophobicity or to introduce specific binding sites.
-
Precursor for Conductive Polymers: The 1,3-benzodioxole unit is a precursor to poly(3,4-ethylenedioxythiophene) (PEDOT), a widely used conductive polymer. Functionalization with a nitroso group could offer a route to new types of functionalized conductive polymers.
Physicochemical and Spectroscopic Data (Hypothetical)
| Property | Predicted Value/Characteristic | Reference Compound Data (5-Nitro-1,3-benzodioxole) |
| Molecular Formula | C₇H₅NO₃ | C₇H₅NO₄[12][13][14][15] |
| Molecular Weight | 151.12 g/mol | 167.12 g/mol [12][14][16] |
| Appearance | Green or blue solid (monomer), colorless or yellow (dimer)[10] | Yellow solid[16] |
| Melting Point | Expected to be lower than the nitro analog | 146-148 °C[12] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) | Recrystallized from alcohol[17] |
| ¹H NMR (CDCl₃, ppm) | δ ~6.0 (s, 2H, O-CH₂-O), ~7.0-7.8 (m, 3H, Ar-H) | δ 6.27 (s, 2H), 7.12 (d, 1H), 7.76 (d, 1H), 7.91 (dd, 1H)[16] |
| ¹³C NMR (CDCl₃, ppm) | δ ~102 (O-CH₂-O), ~110-160 (Ar-C), ~165 (C-N=O) | Not readily available |
| IR (cm⁻¹) | ~1500-1550 (N=O stretch) | Not readily available |
| UV-Vis (λmax, nm) | ~300-350 (π→π), ~650-750 (n→π) (monomer) | Not readily available |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 5-Nitro-1,3-benzodioxole
This protocol is a generalized procedure based on common methods for the reduction of aromatic nitro compounds to nitroso compounds.[10]
Materials:
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5-Nitro-1,3-benzodioxole
-
Reducing agent (e.g., Zinc dust, Sodium borohydride with a catalyst)
-
Solvent (e.g., Ethanol, Aqueous NH₄Cl)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of 5-Nitro-1,3-benzodioxole: Synthesize 5-Nitro-1,3-benzodioxole by nitration of 1,3-benzodioxole using nitric acid in acetic acid, as detailed in established procedures.[16][17]
-
Reduction Reaction:
-
Dissolve 5-Nitro-1,3-benzodioxole (1 eq) in a suitable solvent (e.g., 50% aqueous ethanol).
-
Add a solution of ammonium chloride (NH₄Cl) (4 eq) in water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add zinc dust (2-3 eq) portion-wise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture vigorously for 2-4 hours at room temperature. Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Filter the reaction mixture to remove excess zinc dust and inorganic salts.
-
Extract the filtrate with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product. The nitroso compound is often green or blue in its monomeric form.[10]
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The nitroso compound may exist in equilibrium with its colorless dimer, which can complicate purification.[10]
-
Safety Precautions:
-
Many nitroso compounds are potential carcinogens and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1]
-
The reduction reaction can be exothermic; maintain careful temperature control.
Protocol 2: Formation of a Metal-Coordinated Polymer with this compound
This protocol outlines a hypothetical procedure for the synthesis of a coordination polymer using this compound as a ligand.
Materials:
-
This compound
-
Metal salt (e.g., Copper(II) acetate, Zinc(II) nitrate)
-
Solvent (e.g., Dimethylformamide (DMF), Ethanol)
Procedure:
-
Ligand Solution: Dissolve this compound (2 eq) in a minimal amount of a suitable solvent (e.g., DMF).
-
Metal Salt Solution: In a separate vial, dissolve the metal salt (1 eq) in the same solvent.
-
Polymerization:
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
Alternatively, use a solvothermal method by combining the solutions in a sealed vial and heating at 80-120 °C for 24-48 hours.
-
-
Isolation:
-
Upon cooling, crystals of the coordination polymer may form.
-
Collect the solid by filtration, wash with fresh solvent, and dry under vacuum.
-
-
Characterization:
-
Analyze the product using single-crystal X-ray diffraction to determine the structure.
-
Use techniques like TGA to assess thermal stability and PXRD to confirm phase purity.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential workflow for materials science applications.
References
- 1. UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY - AquigenBio [aquigenbio.com]
- 2. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 3. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 8. 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]
- 10. Nitroso - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chembk.com [chembk.com]
- 13. 1,3-Benzodioxole, 5-nitro- | C7H5NO4 | CID 75798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1,3-Benzodioxole, 5-nitro- [webbook.nist.gov]
- 15. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 16. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]
- 17. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Nitroso-1,3-benzodioxole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-Nitroso-1,3-benzodioxole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable method for the synthesis of this compound is a two-step process. The first step involves the nitration of 1,3-benzodioxole to form 5-Nitro-1,3-benzodioxole. The second step is the selective reduction of the nitro group to a nitroso group. Direct nitrosation of 1,3-benzodioxole is generally not a preferred method due to potential side reactions and lack of selectivity.
Q2: I am having trouble with the first step, the nitration of 1,3-benzodioxole. What are the critical parameters to control?
A2: The nitration of 1,3-benzodioxole is a well-established reaction, but careful control of certain parameters is crucial for high yield and purity. Key parameters include:
-
Temperature: The reaction is exothermic. Maintaining the recommended temperature range is critical to prevent over-nitration and the formation of byproducts.
-
Rate of Addition: The nitrating agent (e.g., nitric acid) should be added slowly and dropwise to the solution of 1,3-benzodioxole to control the reaction temperature and prevent localized overheating.
-
Purity of Starting Material: Ensure that the 1,3-benzodioxole is of high purity to avoid side reactions.
Q3: My yield of 5-Nitro-1,3-benzodioxole is low. What are the possible causes?
A3: Low yields in the nitration step can be attributed to several factors:
-
Incomplete Reaction: Insufficient reaction time or temperature may lead to unreacted starting material.
-
Over-nitration: Excessive temperature or a high concentration of the nitrating agent can lead to the formation of dinitro-1,3-benzodioxole isomers.
-
Loss during Workup: Ensure proper extraction and purification procedures to minimize loss of the product. Washing with cold water can help to remove acidic impurities without dissolving a significant amount of the product.
Q4: What are the best methods for the selective reduction of 5-Nitro-1,3-benzodioxole to this compound?
A4: The selective reduction of a nitro group to a nitroso group requires mild and controlled conditions to avoid over-reduction to the corresponding amine or other intermediates. Some commonly employed methods for this transformation on aromatic nitro compounds include:
-
Reduction with Metal Powders: Zinc dust in the presence of a mild proton source like ammonium chloride or acetic acid at controlled low temperatures can be effective.
-
Catalytic Hydrogenation: This method requires careful selection of the catalyst and reaction conditions. A less active catalyst or the use of catalyst poisons can sometimes favor the formation of the nitroso compound. However, over-reduction to the amine is a significant risk.
Q5: During the reduction of 5-Nitro-1,3-benzodioxole, I am getting the amine (5-Amino-1,3-benzodioxole) as the major product. How can I avoid this?
A5: Formation of the amine is a common issue and indicates that the reduction is proceeding too far. To favor the formation of the nitroso compound, consider the following adjustments:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of the second reduction step (nitroso to hydroxylamine and then to amine).
-
Use a Milder Reducing Agent: If using a strong reducing agent, switch to a milder one.
-
Control the Stoichiometry of the Reducing Agent: Use a stoichiometric amount or a slight excess of the reducing agent. A large excess will favor over-reduction.
-
Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of the reaction and stop it once the desired nitroso compound is formed.
Q6: Are there any specific safety precautions I should take during this synthesis?
A6: Yes, several safety precautions are essential:
-
Nitration Step: Nitric acid is highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction is exothermic and should be conducted with care, ensuring proper temperature control.
-
Nitro and Nitroso Compounds: Aromatic nitro and nitroso compounds can be toxic and should be handled with care. Avoid inhalation of dust or vapors and prevent skin contact.
-
General Precautions: Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Experimental Protocols
Step 1: Synthesis of 5-Nitro-1,3-benzodioxole
Method A: Nitration with Nitric Acid in Water
-
In a reaction vessel, prepare a solution of concentrated nitric acid (65%-68%) in water.
-
While stirring, add 1,3-benzodioxole dropwise to the nitric acid solution, maintaining the temperature between 60-65°C.[1]
-
After the addition is complete, heat the mixture to 90°C and stir for 2 hours.[1]
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Filter the resulting yellow solid, wash it with water, and dry it to obtain 5-Nitro-1,3-benzodioxole.
Method B: Nitration with Nitric Acid in Acetic Acid
-
Dissolve 1,3-benzodioxole in glacial acetic acid in a flask equipped with a stirrer, thermometer, and dropping funnel.
-
Cool the mixture and add a solution of nitric acid in glacial acetic acid dropwise, maintaining the temperature between 15-25°C.[2]
-
Stir the mixture at room temperature overnight.[2]
-
Filter the precipitated crystals, wash with water, and recrystallize from alcohol to obtain pure 5-Nitro-1,3-benzodioxole.[2]
Step 2: Selective Reduction of 5-Nitro-1,3-benzodioxole to this compound (General Guideline)
Note: This is a general guideline, and optimization may be required.
-
Dissolve 5-Nitro-1,3-benzodioxole in a suitable solvent (e.g., ethanol, aqueous ammonium chloride).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a mild reducing agent, such as zinc dust, in small portions while vigorously stirring.
-
Monitor the reaction progress by TLC. The nitroso compound should have a different Rf value than the starting nitro compound and the amine byproduct.
-
Once the starting material is consumed and before significant amine formation is observed, quench the reaction by filtering off the excess reducing agent.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Summary of Reaction Conditions for the Nitration of 1,3-benzodioxole
| Parameter | Method A | Method B |
| Starting Material | 1,3-benzodioxole | 1,3-benzodioxole |
| Nitrating Agent | Concentrated HNO3 (65%-68%) | Nitric acid (d=1.4) |
| Solvent | Water | Glacial Acetic Acid |
| Temperature | 60-65°C (addition), 90°C (reaction) | 15-25°C |
| Reaction Time | 2 hours at 90°C | Overnight at room temperature |
| Yield | ~87%[1] | ~90.6%[2] |
Mandatory Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting guide for the selective reduction of 5-Nitro-1,3-benzodioxole.
References
Troubleshooting common issues in the synthesis of nitrosoarenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of nitrosoarenes.
Frequently Asked Questions (FAQs)
Q1: My nitrosoarene synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in nitrosoarene synthesis are a frequent issue and can stem from several factors. Here are some common causes and potential solutions:
-
Over-oxidation or Over-reduction: The nitroso group is an intermediate oxidation state between an amine/hydroxylamine and a nitro group. Harsh reaction conditions can easily lead to the formation of undesired byproducts.
-
Product Instability: Nitrosoarenes can be unstable and may decompose under the reaction or work-up conditions.[3][4] They are also known to form dimers (azoxybenzenes).[4]
-
Solution: Perform the reaction at lower temperatures and consider using a continuous flow setup, which can minimize the residence time of the unstable product under harsh conditions.[3] During work-up, avoid strong acids or bases and high temperatures. Purification via flash chromatography should be performed quickly and with minimal exposure to light and heat.[3]
-
-
Impure Starting Materials: The purity of your starting materials (anilines, nitroarenes, or hydroxylamines) is crucial.
-
Solution: Ensure your starting materials are pure by recrystallization or distillation before use.
-
-
Suboptimal Reaction Conditions: The choice of solvent, pH, and catalyst can significantly impact the reaction yield.
Q2: I am observing significant amounts of nitroarenes and/or azoxybenzenes as byproducts in my aniline oxidation reaction. How can I improve the selectivity towards the nitrosoarene?
A2: Formation of nitro and azoxy byproducts is a classic selectivity challenge in the oxidation of anilines.[7] Here’s how you can address this:
-
Choice of Oxidizing Agent: Some oxidizing agents are more prone to over-oxidation than others.
-
Solution: Opt for milder and more selective oxidizing agents. For example, using hydrogen peroxide with a suitable catalyst can offer better control compared to stronger oxidants like potassium permanganate. The selectivity can often be tuned by the choice of catalyst and reaction conditions.[8]
-
-
Reaction Temperature: Higher temperatures often favor the formation of the more thermodynamically stable nitroarenes.
-
Solution: Running the reaction at a lower temperature can significantly improve the selectivity for the nitroso intermediate.[8]
-
-
Control of Stoichiometry: Using an excess of the oxidizing agent will inevitably lead to over-oxidation.
-
Solution: Carefully control the stoichiometry of the oxidizing agent. A slight excess may be needed for complete conversion of the starting material, but a large excess should be avoided.
-
-
Base Regulation: The strength of the base used in conjunction with an oxidant like H₂O₂ can direct the selectivity.
Q3: My synthesized nitrosoarene appears to be decomposing during purification. What are the best practices for isolating and purifying these compounds?
A3: The instability of many nitrosoarenes makes their purification challenging.[3][4] Here are some recommended practices:
-
Minimize Heat and Light Exposure: Nitrosoarenes can be sensitive to both heat and light.
-
Solution: Conduct purification steps at low temperatures and protect the sample from light by wrapping flasks in aluminum foil. Use of a rotary evaporator should be done at low temperatures and for the shortest possible time.
-
-
Rapid Purification: Prolonged exposure to silica or alumina during column chromatography can lead to decomposition.
-
Solution: Perform flash column chromatography quickly. Consider using a less acidic or basic stationary phase if your compound is sensitive to pH. In some cases, purification by crystallization or precipitation from a suitable solvent system at low temperature may be a better alternative.
-
-
Alternative Purification Methods: For highly unstable compounds, traditional purification methods may not be suitable.
Q4: I am attempting a Baudisch reaction to synthesize an o-nitrosophenol, but the yield is very low. What could be the issue?
A4: The Baudisch reaction, while useful for the synthesis of o-nitrosophenols, can be sensitive to reaction conditions.[12][13]
-
Purity of Reagents: The reaction is sensitive to impurities in the starting materials and solvent.
-
Solution: Use freshly distilled benzene or phenol and high-purity hydroxylamine hydrochloride and hydrogen peroxide.
-
-
Catalyst Activity: The copper(II) catalyst is crucial for the reaction.
-
Solution: Ensure the copper salt is of good quality. The concentration of the catalyst can also be optimized.
-
-
Side Reactions: Aromatic aldehydes can form hydroxamic acids or oximes, and aniline derivatives can be converted to diazo compounds under Baudisch reaction conditions.[12]
-
Solution: If your substrate contains these functional groups, the Baudisch reaction may not be suitable. Consider alternative synthetic routes.
-
-
Reaction Mechanism Considerations: The reaction proceeds through a proposed nitroxyl intermediate, and the conditions must favor its formation and reaction with the aromatic ring.[12]
-
Solution: Carefully control the pH and temperature of the reaction mixture as these can influence the stability and reactivity of the intermediates.
-
Q5: My Mills reaction for the synthesis of an unsymmetrical azobenzene is not proceeding as expected. What are some troubleshooting tips?
A5: The Mills reaction involves the condensation of a nitrosoarene with an aniline, typically in an acidic or basic medium.[14][15]
-
Incorrect pH: The reaction is often pH-dependent.
-
Solution: Optimize the reaction pH. Acetic acid is commonly used for acidic conditions, while triethylamine or other bases can be used for alkaline conditions.[14] The optimal pH can depend on the specific substrates.
-
-
Substrate Reactivity: The electronic properties of both the nitrosoarene and the aniline can affect the reaction rate. Electron-rich anilines are generally more reactive.
-
Solution: For less reactive anilines, longer reaction times or higher temperatures may be necessary. However, be mindful of potential side reactions at elevated temperatures.[16]
-
-
Side Reactions: A common side reaction is the formation of azoxybenzene, which can occur if the aniline reduces the nitrosoarene.[17]
-
Solution: This is more likely to occur with highly electron-rich anilines. Careful control of reaction conditions and stoichiometry can help minimize this side reaction.[17]
-
Data Presentation: Comparison of Synthetic Methods
Table 1: Oxidation of Anilines to Nitrosoarenes - A Comparison of Oxidizing Systems
| Oxidizing System | Substrate | Product | Yield (%) | Selectivity (%) | Reference |
| H₂O₂ / Heteropolyacid (M₁₁PVFe) | Aniline | Nitrosobenzene | 76 | 100 | [8] |
| H₂O₂ / NaF | Aniline | Azoxybenzene | 96 | - | [5][6] |
| H₂O₂ / NaOMe | Aniline | Nitrobenzene | 96 | - | [5][6] |
| Peroxybenzoic Acid | 2,6-Difluoroaniline | 2,6-Difluoronitrosobenzene | - | - | [18] |
| Oxone® | Methyl 4-aminobenzoate | Methyl 4-nitrosobenzoate | High | High | [14] |
Table 2: Reduction of Nitroarenes - A Comparison of Reducing Systems
| Reducing System | Substrate | Product | Yield (%) | Conditions | Reference |
| Zn / NH₄Cl | Nitrobenzene | Phenylhydroxylamine | - | Neutral medium | [19] |
| Fe / Steam | Nitrobenzene | Nitrosobenzene | - | Neutral medium | - |
| Co₂(CO)₈ / H₂O | Substituted Nitrobenzenes | Substituted Anilines | Almost quantitative | Reflux | [20] |
| NaBH₄ / Ni(PPh₃)₄ | Substituted Nitroarenes | Substituted Anilines | 85-94 | Room Temperature, Ethanol | [21] |
Experimental Protocols
Protocol 1: Synthesis of Nitrosobenzene via Oxidation of Aniline with H₂O₂ and a Heteropolyacid Catalyst
This protocol is adapted from a procedure using a multiphase system which can improve catalyst activity and selectivity.[8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, charge aniline (1 mmol), a solution of n-decane in MeCN as an internal standard (0.56 mL), and MeCN to reach an overall volume of 5 mL.
-
Addition of Reagents: Add a solution of H₂O₂ (35% p/V, 5 mL) and the heteropolyacid catalyst (e.g., M₁₁PVFe, 2 mol%).
-
Reaction Conditions: Stir the reaction mixture vigorously (e.g., 700 rpm) at 20 °C.
-
Monitoring: Monitor the reaction progress by GC or TLC. The reaction should show high selectivity for nitrosobenzene.
-
Work-up: Once the reaction is complete, quench by adding a suitable reducing agent for excess peroxide (e.g., sodium sulfite solution). Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate), ensuring minimal exposure to heat and light.
Protocol 2: Synthesis of Nitrosobenzene via Reduction of Nitrobenzene
This protocol is a general representation of the initial step in a two-step synthesis of nitrosobenzene from nitrobenzene, where phenylhydroxylamine is first formed and then oxidized.
-
Reduction to Phenylhydroxylamine: In a large vessel, vigorously stir a mixture of nitrobenzene and a solution of ammonium chloride in water. Add zinc dust in small portions. The reaction is exothermic, so control the temperature with an ice bath to keep it below 20°C. After the main reaction subsides, continue stirring for a short period and then filter to remove the zinc oxide.
-
Oxidation to Nitrosobenzene: Cool the filtrate containing the phenylhydroxylamine in an ice-salt bath. To this cold solution, add a cold solution of sulfuric acid. Then, rapidly add an ice-cold solution of sodium dichromate dihydrate while stirring. The nitrosobenzene will precipitate as a straw-colored solid.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.
-
Purification: The crude nitrosobenzene can be purified by steam distillation or recrystallization from ethanol at low temperature. Store the purified product at 0°C to prevent decomposition.
Visualizations
Experimental Workflow: Synthesis and Purification of Nitrosoarenes
Caption: General experimental workflow for the synthesis and purification of nitrosoarenes.
Signaling Pathway: Common Synthetic Routes to Nitrosoarenes
Caption: Key synthetic pathways and common side reactions in nitrosoarene synthesis.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. How To [chem.rochester.edu]
- 3. Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 10. quora.com [quora.com]
- 11. byjus.com [byjus.com]
- 12. Baudisch reaction - Wikipedia [en.wikipedia.org]
- 13. expertsmind.com [expertsmind.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction [beilstein-journals.org]
- 17. Calculated Oxidation Potentials Predict Reactivity in Baeyer-Mills Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxidation of substituted anilines to nitroso-compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 19. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. jsynthchem.com [jsynthchem.com]
Technical Support Center: 5-Nitroso-1,3-benzodioxole Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Nitroso-1,3-benzodioxole.
Troubleshooting Guide
Users may encounter several challenges during the purification of this compound due to its inherent reactivity and potential for dimerization. This guide addresses common issues and provides systematic solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Purification | - Decomposition of the compound due to light sensitivity or elevated temperatures.[1] - Irreversible adsorption onto the stationary phase during column chromatography. - Co-precipitation with impurities during recrystallization. | - Protect the compound from light at all stages of purification. - Perform purification steps at low temperatures (e.g., 0-5 °C).[1] - For column chromatography, consider using a less active stationary phase or deactivating silica gel with a small percentage of a polar solvent like triethylamine in the eluent. - For recrystallization, ensure the correct solvent is chosen for differential solubility and perform a slow cooling process. |
| Product is Colorless or Pale Yellow Instead of Green/Blue | - The compound is in its dimeric form, which is often favored in the solid state.[1][2] | - The color change from green/blue (monomer) to colorless/pale yellow (dimer) is often reversible.[2] Dissolving the solid in a suitable solvent should regenerate the monomeric color. The biological and chemical reactivity may differ between the monomer and dimer. |
| Presence of Nitro Impurity (5-Nitro-1,3-benzodioxole) | - Oxidation of the nitroso group during synthesis or purification.[3] | - Minimize exposure to air and oxidizing agents. - Use degassed solvents for chromatography and recrystallization. - Purification via flash column chromatography can be effective in separating the more polar nitro compound from the nitroso compound. |
| Multiple Spots on TLC, Even After Purification | - On-column degradation or isomerization. - Presence of thermally labile impurities. - Complex monomer-dimer equilibrium in the TLC solvent.[1][2] | - Run TLC at a lower temperature if possible. - Use a less reactive stationary phase for TLC and column chromatography. - Consider alternative purification methods such as recrystallization or sublimation.[2][4] |
| Oily Product Instead of Crystalline Solid | - Presence of residual solvent. - Contamination with low-melting impurities. | - Ensure the product is thoroughly dried under high vacuum. - Attempt to recrystallize the oil from a different solvent system. - If recrystallization fails, column chromatography may be necessary to remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common purification techniques for nitrosoarenes like this compound are recrystallization, column chromatography, steam distillation, and sublimation.[1][2][4][5] The choice of method depends on the scale of the purification and the nature of the impurities.
Q2: Why is my purified this compound a different color in solution versus as a solid?
A2: Nitrosoarenes typically exist in a monomer-dimer equilibrium.[1][2] In the solid state, they often favor the colorless or pale yellow dimeric form.[1] In solution, especially at dilute concentrations or higher temperatures, the equilibrium shifts towards the intensely colored (usually green or blue) monomeric form.[2] This is a characteristic property of nitroso compounds.
Q3: What are the likely impurities I might encounter when purifying this compound?
A3: Common impurities may include the starting materials from the synthesis, such as the corresponding nitro compound (e.g., 5-nitro-1,3-benzodioxole) if the synthesis involved reduction, or the corresponding amine or hydroxylamine if an oxidation reaction was used.[3][5] Over-oxidation can lead to the formation of the nitro derivative.[3] Side-products from reactions with solvents or reagents are also possible.
Q4: How can I minimize the degradation of this compound during purification?
A4: Due to the reactivity of the nitroso group, it is crucial to use mild purification conditions.[1] This includes protecting the compound from light, maintaining low temperatures (0 °C or below is often recommended), and using degassed solvents to prevent oxidation.[1][3]
Q5: What should I consider when choosing a solvent for recrystallization?
A5: An ideal recrystallization solvent will dissolve this compound poorly at low temperatures but have good solubility at higher temperatures. The impurities should either be insoluble in the hot solvent or remain soluble at low temperatures. Given the thermal lability of nitroso compounds, solvents with lower boiling points are generally preferred to avoid decomposition.
Q6: Can I use HPLC for the purification of this compound?
A6: While HPLC is a powerful purification technique, care must be taken with nitroso compounds. On-column reactions have been reported for some amine-containing compounds, particularly at high pH.[6] It is advisable to use neutral or slightly acidic conditions and to perform a stability study of the compound under the chosen HPLC conditions before attempting preparative scale purification.
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which this compound has high solubility when hot and low solubility when cold. Potential solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Dissolution: In a flask protected from light, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum at a low temperature.
General Protocol for Column Chromatography
-
Stationary Phase and Eluent Selection: Typically, silica gel is used as the stationary phase. The eluent system is chosen based on TLC analysis to achieve good separation between the product and impurities. A common starting point for non-polar compounds is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent and load it onto the top of the column.
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Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
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Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Nitrosobenzene - Wikipedia [en.wikipedia.org]
- 3. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]
- 6. On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions to avoid during the nitrosation of 1,3-benzodioxole
Welcome to the technical support center for the nitrosation of 1,3-benzodioxole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid side reactions during this critical chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the nitrosation of 1,3-benzodioxole?
The primary product of the electrophilic nitrosation of 1,3-benzodioxole is typically 5-nitroso-1,3-benzodioxole. The methylenedioxy group is an activating, ortho-, para-director, and due to steric hindrance at the ortho positions (4 and 6), the substitution occurs preferentially at the para position (5).
Q2: What are the most common side reactions to be aware of during the nitrosation of 1,3-benzodioxole?
The most common side reactions include:
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Over-reaction (Di-nitrosation): Formation of dinitroso-1,3-benzodioxole isomers.
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Oxidation: The nitroso group is susceptible to oxidation to a nitro group, yielding 5-nitro-1,3-benzodioxole, especially if strong oxidizing agents are present or if the reaction is exposed to air for extended periods.
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Cleavage of the Methylenedioxy Bridge: Under harsh acidic conditions, the methylenedioxy ring can be cleaved to form catechol derivatives.
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Polymerization/Tar Formation: The high reactivity of 1,3-benzodioxole can lead to the formation of polymeric or tar-like substances, particularly under strong acidic conditions or at elevated temperatures.
Q3: How can I minimize the formation of di-nitrosated byproducts?
To minimize di-nitrosation, you should:
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Use a stoichiometric amount of the nitrosating agent.
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Maintain a low reaction temperature to control the reactivity.
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Slowly add the nitrosating agent to the reaction mixture to avoid localized high concentrations.
Q4: What conditions favor the cleavage of the methylenedioxy bridge?
Cleavage of the methylenedioxy bridge is more likely to occur under strongly acidic conditions and at elevated temperatures. To avoid this, use the mildest acidic conditions possible for the nitrosation reaction and maintain a low temperature.
Q5: My reaction mixture has turned dark and is producing a tar-like substance. What is happening and how can I prevent it?
The formation of a dark, tarry substance is likely due to polymerization of the starting material or side products. This is often caused by:
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Excessively strong acidic conditions.
-
High reaction temperatures.
-
Prolonged reaction times.
To prevent this, ensure precise temperature control, use the appropriate concentration of acid, and monitor the reaction progress to avoid unnecessarily long reaction times.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | Increase reaction time slightly or ensure adequate mixing. Confirm the quality of the nitrosating agent. |
| Decomposition of the product during workup. | Use a mild workup procedure. Avoid excessive heat and exposure to strong light. | |
| Formation of significant amounts of 5-nitro-1,3-benzodioxole | Oxidation of the nitroso product. | Use a freshly prepared nitrosating agent. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to minimize contact with oxygen. |
| Presence of di-nitrosated byproducts in the product mixture | Over-reaction due to excess nitrosating agent or high reactivity. | Use a 1:1 molar ratio of 1,3-benzodioxole to the nitrosating agent. Add the nitrosating agent dropwise at a low temperature. |
| Evidence of methylenedioxy bridge cleavage (e.g., presence of catechol derivatives) | Harsh acidic conditions. | Use a less concentrated acid or a buffered system if possible. Maintain a low reaction temperature. |
| Formation of a dark, insoluble tar | Polymerization. | Reduce the reaction temperature. Use a more dilute solution. Ensure that the acid concentration is not too high. |
Experimental Protocols
Adapted Protocol for the Nitrosation of 1,3-Benzodioxole (based on Nitration)
This protocol is a suggested starting point and should be optimized for the specific nitrosating agent and laboratory conditions.
Materials:
-
1,3-Benzodioxole
-
Nitrosating agent (e.g., sodium nitrite)
-
Glacial acetic acid
-
Sulfuric acid (or another strong acid, used cautiously)
-
Ice
-
Water
-
Suitable solvent for recrystallization (e.g., ethanol)
Procedure:
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In a flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 1,3-benzodioxole in glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled solution of the nitrosating agent (e.g., sodium nitrite dissolved in water or a suitable acid) dropwise to the stirred solution of 1,3-benzodioxole. A catalytic amount of strong acid (like sulfuric acid) may be required to generate the nitrosating species in situ.
-
Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture slowly over crushed ice with stirring.
-
The precipitated crude product is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
Purify the crude product by recrystallization from a suitable solvent.
Key Experimental Parameters from Analogous Nitration Reactions
The following table summarizes conditions from nitration protocols for 1,3-benzodioxole, which can inform the optimization of the nitrosation reaction.[1][2]
| Parameter | Condition 1[2] | Condition 2[1] |
| Starting Material | 1,3-Benzodioxole (12.2 g) | 1,3-Benzodioxole (10.0 g) |
| Nitrating Agent | Nitric acid (d=1.4, 9 ml) | Conc. HNO3 (65%-68%, 18 g) |
| Solvent/Medium | Glacial acetic acid (105 ml total) | Water (39 g) |
| Temperature | 15-25 °C | 60-65 °C initially, then 90 °C |
| Reaction Time | Stirred overnight at room temperature | 2 hours at 90 °C |
| Yield | 90.6% | 87% |
Note: The conditions for nitrosation should generally be milder (lower temperatures) than those for nitration to avoid side reactions.
Reaction Pathways and Logic Diagrams
Desired Nitrosation vs. Side Reactions
The following diagram illustrates the desired reaction pathway for the nitrosation of 1,3-benzodioxole and the potential side reactions.
Caption: Reaction scheme showing the desired nitrosation and potential side reactions.
Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and resolving common issues encountered during the nitrosation of 1,3-benzodioxole.
Caption: A step-by-step guide to troubleshooting common experimental issues.
References
Technical Support Center: Characterization of 5-Nitroso-1,3-benzodioxole
Disclaimer: Direct experimental data for 5-Nitroso-1,3-benzodioxole is limited in publicly available literature. This guide provides troubleshooting advice and protocols based on the well-established chemistry of analogous aryl nitroso compounds. Researchers should adapt these general principles to the specific context of their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
The synthesis of aryl nitroso compounds like this compound presents several challenges. A common synthetic route involves the reduction of the corresponding nitro compound (5-Nitro-1,3-benzodioxole) to an N-arylhydroxylamine, followed by a mild oxidation. Key challenges include:
-
Over-reduction: The reduction of the nitro group can easily proceed past the hydroxylamine stage to form the corresponding amine (5-Amino-1,3-benzodioxole), which will not yield the desired nitroso product upon oxidation.
-
Over-oxidation: The subsequent oxidation of the N-arylhydroxylamine must be carefully controlled to prevent the formation of the starting nitro compound or other oxidized byproducts.[1][2][3]
-
Instability of Intermediates: N-arylhydroxylamines can be unstable and may require immediate use after preparation.
-
Dimerization of the Product: Aryl nitroso compounds have a strong tendency to dimerize, forming colorless azodioxy compounds. This equilibrium between the monomer (typically blue or green) and the dimer can complicate purification and characterization.[2][4][5][6][7]
Q2: My synthesized this compound is colorless, but I expected a colored compound. What could be the reason?
Aryl nitroso monomers are typically intensely colored (blue or green) due to the n → π* transition of the nitroso group. A colorless product strongly suggests the formation of the azodioxy dimer.[4][5] This dimerization is a reversible process and is often favored in the solid state or at high concentrations. In solution, an equilibrium between the monomer and dimer usually exists.
Q3: How can I characterize the synthesized this compound?
A combination of spectroscopic techniques is recommended for characterization:
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UV-Vis Spectroscopy: The monomeric form should exhibit a characteristic absorption in the visible region (around 600-800 nm) responsible for its color. The disappearance of this band upon dimerization can be monitored.
-
IR Spectroscopy: Look for a characteristic N=O stretching frequency, typically in the range of 1500-1600 cm⁻¹.
-
NMR Spectroscopy (¹H and ¹³C): NMR can be challenging due to potential paramagnetism and the monomer-dimer equilibrium. However, it is essential for confirming the overall structure.[5]
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the monomer. Due to the low C-N bond dissociation energy, fragmentation may be observed.[4]
Q4: What are the main stability concerns for this compound?
Aryl nitroso compounds are generally sensitive to heat and light.[4] Key stability issues include:
-
Thermal Decomposition: The low C-N bond dissociation energy makes them prone to decomposition upon heating.[4]
-
Photochemical Reactivity: Exposure to light can promote degradation or side reactions.[5]
-
Isomerization: In the presence of protic solvents, some nitroso compounds can isomerize to oximes, although this is less common for aryl nitroso compounds without alpha-protons.[4]
-
Oxidation: They can be susceptible to oxidation back to the nitro compound, especially if impure.
Q5: What are the potential degradation pathways for this compound?
Degradation can occur through various pathways, including:
-
Reduction: Reduction can lead to the formation of the corresponding hydroxylamine and amine.
-
Oxidation: Oxidation can revert the compound to 5-Nitro-1,3-benzodioxole.
-
Reaction with Nucleophiles: The nitroso group is electrophilic and can react with nucleophiles.[5]
-
Dimerization and subsequent reactions: The azodioxy dimer can undergo further reactions.
Troubleshooting Guides
Synthesis Issues
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of this compound | Over-reduction of the starting nitro compound to the amine. | Use a milder reducing agent or carefully control reaction conditions (temperature, reaction time). Consider catalytic transfer hydrogenation.[1] |
| Over-oxidation of the intermediate hydroxylamine. | Use a mild oxidizing agent like Pyridinium Chlorochromate (PCC).[1] Ensure dropwise addition and maintain low temperatures. | |
| Instability of the intermediate N-arylhydroxylamine. | Use the hydroxylamine intermediate immediately after its formation without prolonged storage. | |
| Product is a colorless solid instead of a colored one | The product exists predominantly as the dimer. | Dissolve a small sample in a suitable solvent (e.g., THF, chloroform) and gently warm to observe if the characteristic blue/green color of the monomer appears. |
| Difficult to purify the product | Dimerization and monomer-dimer equilibrium interfere with chromatographic separation. | Consider low-temperature column chromatography to minimize on-column reactions. Recrystallization from a suitable solvent system might be effective for purifying the dimer. |
| Product is unstable on silica gel. | Use a less acidic stationary phase like neutral alumina for chromatography. |
Characterization Issues
| Problem | Possible Cause | Suggested Solution |
| Broad or absent peaks in NMR spectrum | Presence of paramagnetic species (monomer radical character). | Acquire the spectrum at low temperature to favor the diamagnetic dimer. Use a high-resolution instrument and increase the number of scans. |
| Monomer-dimer equilibrium causing peak broadening. | Run the NMR at different temperatures to observe changes in the equilibrium and potentially sharpen peaks for one of the species. | |
| Inconsistent UV-Vis spectra | Monomer-dimer equilibrium is sensitive to concentration and temperature. | Standardize the concentration and temperature for all UV-Vis measurements. Record spectra immediately after preparing the solution. |
| Fragmentation in Mass Spectrum | Weak C-N bond in the nitroso group.[4] | Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and observe the molecular ion. |
Experimental Protocols
Protocol 1: General Synthesis of an Aryl Nitroso Compound from the Corresponding Nitro Compound
This protocol is a general guideline and may need optimization for this compound.
Step 1: Reduction of the Nitro Compound to the N-Arylhydroxylamine
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Dissolve the starting nitro compound (e.g., 5-Nitro-1,3-benzodioxole) in a suitable solvent (e.g., ethanol/water mixture).
-
Add a reducing agent such as zinc dust and ammonium chloride in portions while maintaining the temperature below 20°C with an ice bath.
-
Stir the reaction mixture vigorously for 1-2 hours or until TLC indicates the disappearance of the starting material.
-
Filter the reaction mixture to remove the zinc salts and wash the residue with the reaction solvent.
-
The filtrate containing the N-arylhydroxylamine should be used immediately in the next step.
Step 2: Oxidation of the N-Arylhydroxylamine to the Aryl Nitroso Compound
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Cool the filtrate from Step 1 to 0-5°C in an ice-salt bath.
-
Prepare a solution of a mild oxidizing agent, such as potassium dichromate in dilute sulfuric acid or PCC in THF.[1]
-
Add the oxidizing solution dropwise to the stirred hydroxylamine solution, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, continue stirring for an additional 30 minutes at low temperature.
-
The appearance of a blue or green color indicates the formation of the nitroso monomer.
-
Extract the product into an organic solvent (e.g., dichloromethane, ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure at low temperature to obtain the crude product.
Protocol 2: General Analytical Characterization Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroso - Wikipedia [en.wikipedia.org]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. researchgate.net [researchgate.net]
- 7. Dimerization of Aromatic C-Nitroso Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Nitroso-1,3-benzodioxole
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis of 5-Nitroso-1,3-benzodioxole. Due to the limited direct literature on this specific molecule, this guide presents a robust, three-step synthetic pathway derived from well-established analogous chemical transformations, starting from 1,3-benzodioxole.
Synthesis Overview & Pathway
The recommended pathway involves the nitration of 1,3-benzodioxole, followed by the reduction of the resulting nitro-compound to an amine, and subsequent selective oxidation to the target this compound. This multi-step approach offers reliable control over each transformation, which is critical for scalability.
Technical Support Center: Managing 5-Nitroso-1,3-benzodioxole
This guide provides technical support for researchers, scientists, and drug development professionals working with 5-Nitroso-1,3-benzodioxole, focusing on the management of its thermal instability. The information is presented in a question-and-answer format to directly address potential issues.
Disclaimer: this compound is a compound with limited publicly available stability data. The following information is based on the general properties of aromatic nitroso compounds and related benzodioxole derivatives. All experimental work should be conducted with extreme caution, employing appropriate safety measures and starting with small quantities.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: Aromatic nitroso compounds are known to be sensitive to heat and light.[1] The primary stability concerns for this compound are its potential for thermal decomposition, which may be exothermic and could lead to a runaway reaction or explosion under certain conditions.[2][3] Like other nitrosoarenes, it may also exist in a temperature- and concentration-dependent equilibrium between its monomeric and dimeric forms, which can affect its reactivity and stability.[4]
Q2: How should this compound be stored to minimize degradation?
A2: To minimize degradation, this compound should be stored in a cool, dark, and well-ventilated area, away from heat sources, light, and incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[5][6] It is recommended to store the compound in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6]
Q3: What are the potential decomposition products of this compound?
A3: While specific data for this compound is unavailable, the thermal decomposition of analogous aromatic nitroso compounds can lead to the formation of various products. Based on the decomposition of similar compounds, potential products could include the corresponding nitro compound (5-Nitro-1,3-benzodioxole), as well as gaseous products like nitrogen oxides (NOx).[2]
Q4: Are there any visual indicators of decomposition?
A4: Yes, a color change can be an indicator of decomposition or a shift in the monomer-dimer equilibrium. Aromatic nitroso monomers are typically blue or green, while their dimers are often colorless or pale yellow. An irreversible color change, especially upon gentle warming, or the appearance of brown fumes (indicative of nitrogen dioxide) are strong signs of decomposition.
Troubleshooting Guides
Issue 1: Unexpected color change of the solid compound or solution.
-
Question: My this compound sample, which was initially a specific color, has changed color upon storage or during an experiment. What does this mean?
-
Answer:
-
Assess the conditions: Note the temperature, light exposure, and solvent (if in solution). A reversible color change may indicate a shift in the monomer-dimer equilibrium.
-
Check for decomposition: If the color change is accompanied by the evolution of a gas, a change in pH, or the formation of a precipitate, it is likely due to decomposition.
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Immediate action: If decomposition is suspected, cool the sample immediately and ensure adequate ventilation. Do not attempt to heat or concentrate the sample further.
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Analysis: If it is safe to do so, a small, diluted sample could be analyzed by techniques like HPLC or LC-MS to identify potential degradation products.[7]
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Issue 2: Low yield or recovery after a reaction or purification step.
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Question: I am getting a lower than expected yield of my product after a reaction involving this compound or during its purification. Why might this be happening?
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Answer:
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Review reaction temperature: Ensure that the reaction and purification temperatures were kept as low as possible. Even moderate heating can lead to decomposition.
-
Consider light exposure: Protect the reaction mixture and the isolated compound from light, as photochemical degradation can occur.[1]
-
Check for incompatible reagents: Strong acids, bases, or oxidizing/reducing agents can promote decomposition.
-
Purification method: Avoid high-temperature purification methods like distillation. Column chromatography should be performed quickly and with cooled solvents if possible.
-
Data Presentation
Table 1: Analogous Thermal Stability Data for Aromatic Nitroso Compounds
| Compound | Onset Decomposition Temperature (Tonset) | Peak Exothermic Temperature (Tp) | Activation Energy (Ea) | Reference |
| 1-Nitroso-2-naphthol | 129.01 - 155.69 °C | 144.57 - 172.33 °C | 83.323 kJ/mol | [2] |
| N-nitroso-pendimethalin | ~120 °C | Not reported | Not reported | [8] |
Note: This data is for analogous compounds and should be used as a general guide for estimating the thermal sensitivity of this compound.
Experimental Protocols
Protocol 1: Safe Handling and Storage of this compound
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves.[9]
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Quantity: Work with the smallest practical quantities of the material.
-
Ignition Sources: Keep the work area free of ignition sources such as open flames, hot plates, and static electricity.[6]
-
Storage: Store the compound in a designated, cool, dark, and dry location, away from incompatible materials. The container should be clearly labeled with the compound name, date received, and date opened.[6]
-
Disposal: Dispose of waste containing this compound according to institutional and local regulations for reactive or potentially explosive materials.
Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC) - General Procedure
This is a general guideline. Specific parameters should be optimized for the instrument and sample.
-
Sample Preparation: In a controlled environment (e.g., a glove box with an inert atmosphere), carefully weigh a small amount of the sample (typically 1-5 mg) into a hermetically sealed aluminum pan.
-
Instrument Setup:
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Place the sample pan and a reference pan (empty sealed pan) into the DSC cell.
-
Set the initial temperature to a safe starting point (e.g., 30 °C).
-
Set the heating rate. A common starting rate is 10 °C/min.[2]
-
Set the final temperature to a point beyond the expected decomposition, but within the safe limits of the instrument.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Data Acquisition: Start the heating program and record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of any exothermic or endothermic events, the peak temperature, and the enthalpy of decomposition.
Mandatory Visualization
Caption: A plausible thermal decomposition pathway for this compound.
Caption: A general workflow for assessing the thermal stability of a potentially energetic compound.
Caption: A decision tree for troubleshooting unexpected observations during experiments.
References
- 1. Nitroso - Wikipedia [en.wikipedia.org]
- 2. Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]
- 6. ehs.berkeley.edu [ehs.berkeley.edu]
- 7. Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides - Google Patents [patents.google.com]
- 9. in.nau.edu [in.nau.edu]
Identifying impurities in 5-Nitroso-1,3-benzodioxole samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitroso-1,3-benzodioxole. The information provided is based on the general chemistry of aryl nitroso compounds, as specific literature on this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the expected common impurities in a sample of this compound?
A1: Due to the inherent reactivity and potential synthesis routes of this compound, several impurities may be present. These can be categorized as process-related impurities and degradation products.
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Process-Related Impurities: These impurities originate from the manufacturing process.
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Starting Materials: Depending on the synthetic route, residual starting materials such as 5-Nitro-1,3-benzodioxole or 5-Amino-1,3-benzodioxole may be present.
-
Intermediates: The corresponding hydroxylamine, 5-(Hydroxyamino)-1,3-benzodioxole, is a likely intermediate in the reduction of the nitro compound or the oxidation of the amino compound to the nitroso derivative.
-
Byproducts: Over-reduction during synthesis can lead to the formation of 5-Amino-1,3-benzodioxole. Dimerization of the nitroso compound can form azoxy derivatives.
-
-
Degradation Products: this compound is expected to be unstable, particularly when exposed to light, heat, or acidic conditions. Degradation can lead to a variety of products, including the corresponding nitro compound and phenolic derivatives.
Q2: My this compound sample has changed color from green/blue to yellow/brown. What does this indicate?
A2: A color change from a characteristic deep green or blue (indicative of the monomeric nitroso compound in solution) to yellow or brown suggests dimerization to the pale yellow azoxy-dimer or degradation of the compound.[1] This is a common phenomenon for aromatic nitroso compounds, which are often sensitive to environmental conditions.[1] It is recommended to store the compound in a cool, dark place, preferably under an inert atmosphere, to minimize degradation.
Q3: What analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound and its impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is a powerful tool for separating and identifying non-volatile impurities. A reversed-phase C18 column is often a good starting point.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and semi-volatile impurities.
-
Thermal Energy Analyzer (TEA): TEA is a highly selective and sensitive detector for nitroso compounds and can be interfaced with either GC or HPLC.[2][3][4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information about the main component and any major impurities present in the sample.
-
Infrared (IR) Spectroscopy: IR spectroscopy can help identify the presence of the characteristic N=O stretching frequency of the nitroso group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram. | Presence of process-related impurities or degradation products. | 1. Analyze the sample using LC-MS to obtain molecular weight information for the unknown peaks. 2. Compare the retention times with those of potential impurities (e.g., 5-Nitro-1,3-benzodioxole, 5-Amino-1,3-benzodioxole) if standards are available. 3. Review the synthesis and storage conditions to identify potential sources of contamination or degradation. |
| Low purity of the this compound sample. | Incomplete reaction, side reactions during synthesis, or degradation. | 1. Optimize the synthesis reaction conditions (e.g., temperature, reaction time, reagents). 2. Purify the sample using techniques such as column chromatography or recrystallization, keeping in mind the compound's instability. Perform purification at low temperatures and with protection from light. 3. Ensure proper storage of the purified material in a cool, dark, and inert environment. |
| Inconsistent analytical results between different batches. | Batch-to-batch variation in the manufacturing process or inconsistent storage conditions. | 1. Standardize the synthetic protocol and ensure strict control over reaction parameters. 2. Implement standardized storage and handling procedures for all batches. 3. Perform a thorough impurity profile analysis on each batch to ensure consistency. |
| Difficulty in detecting the this compound peak. | The compound may have degraded on the analytical column or in the injector. | 1. Use a lower injector temperature for GC analysis. 2. For HPLC, use a mobile phase with a neutral or slightly basic pH to minimize acid-catalyzed degradation. 3. Consider using a more selective detector like a TEA, which is highly sensitive to nitroso compounds.[2][3][4] |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a typical analysis of a this compound sample. The acceptable limits are illustrative and should be defined based on the specific application and regulatory requirements.
| Impurity | Typical Level (%) | Acceptable Limit (%) | Analytical Method |
| 5-Nitro-1,3-benzodioxole | 0.1 - 0.5 | ≤ 0.2 | HPLC-UV/MS |
| 5-Amino-1,3-benzodioxole | 0.05 - 0.2 | ≤ 0.1 | HPLC-UV/MS |
| 5-(Hydroxyamino)-1,3-benzodioxole | < 0.1 | ≤ 0.05 | LC-MS |
| Azoxy-dimer | 0.5 - 2.0 | ≤ 1.0 | HPLC-UV/MS |
| Unknown Impurities | < 0.1 each | ≤ 0.1 each | HPLC-UV/MS |
| Total Impurities | ≤ 3.0 | ≤ 1.5 |
Experimental Protocols
Protocol 1: HPLC-UV/MS Method for Impurity Profiling
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
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5-25 min: Gradient to 5% A, 95% B
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25-30 min: Hold at 5% A, 95% B
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30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
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UV Detection: 254 nm and 330 nm.
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MS Detection: Electrospray Ionization (ESI) in positive and negative ion modes. Scan range m/z 50-500.
Protocol 2: GC-MS Method for Volatile Impurities
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Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C (splitless injection).
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
Visualizations
Caption: Workflow for impurity identification in this compound samples.
References
Best practices for the long-term storage of 5-Nitroso-1,3-benzodioxole
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of 5-Nitroso-1,3-benzodioxole. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
A1: For long-term stability, it is recommended to store this compound in a controlled environment at low temperatures. Storage in a freezer at -20°C to -70°C is advisable to minimize degradation.[1] For shorter periods, refrigeration at 2-8°C can be acceptable. Avoid repeated freeze-thaw cycles.
Q2: What are the ideal humidity conditions for storing this compound?
A2: this compound should be stored in a dry environment. The relative humidity should be kept low, ideally below 50%, to prevent potential hydrolysis and other moisture-related degradation.[2] The use of desiccants in the storage container is recommended.
Q3: Is this compound sensitive to light?
A3: Yes, many nitroso compounds are sensitive to light.[3] UV irradiation can cleave the N=O bond, leading to decomposition.[3] Therefore, it is crucial to store this compound in an amber or opaque container to protect it from light exposure.
Q4: What are the signs of degradation I should look for?
A4: Visual signs of degradation can include a change in color (e.g., from a distinct color to a brownish or tarry appearance), a change in physical state (e.g., from a crystalline solid to a sticky or oily substance), or the evolution of gas. Any noticeable change from the initial appearance of the compound should be considered a potential sign of degradation.
Q5: How often should I re-test the purity of my stored this compound?
A5: The re-test period for a reactive compound like this compound depends on the storage conditions. For material stored under optimal long-term conditions (-20°C or below, protected from light and moisture), a re-test every 12-24 months is a reasonable starting point.[2][4] However, if stored at higher temperatures or if the container has been opened multiple times, more frequent re-testing (e.g., every 6 months) is advisable.
Q6: What are the primary degradation pathways for aromatic nitroso compounds?
A6: Aromatic nitroso compounds can degrade through several pathways, including:
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Dimerization: Aromatic C-nitroso compounds can exist in equilibrium between monomeric and dimeric forms. This process can be influenced by temperature and concentration.
-
Denitrosation: The loss of the nitroso group, which can be catalyzed by acid or light.[5][6]
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Hydrolysis: Reaction with water, which can be more prevalent under non-neutral pH conditions.[7]
-
Oxidation: The nitroso group can be oxidized to a nitro group, especially in the presence of oxidizing agents.[8]
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -70°C (Long-term) | Minimizes thermal degradation and slows down chemical reactions.[1] |
| 2°C to 8°C (Short-term) | Suitable for temporary storage, but not ideal for extended periods. | |
| Humidity | < 50% RH | Prevents hydrolysis and other moisture-induced degradation.[2] |
| Light | Store in amber or opaque containers | Protects from photodegradation.[9] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Recommended for highly sensitive samples to prevent oxidation. |
| Container | Tightly sealed, chemically resistant glass | Prevents contamination and exposure to air and moisture. |
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
Problem: Unexpected or Inconsistent Experimental Results
This could be due to the degradation of the stored compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Corrective Actions:
-
Verify Purity: Immediately assess the purity of your this compound sample using an appropriate analytical technique such as HPLC, LC-MS, or NMR spectroscopy. Compare the results to the certificate of analysis or a freshly prepared standard.
-
Review Storage History: Examine the storage conditions of the compound. Were there any deviations from the recommended temperature, or exposure to light or moisture?
-
Consider a New Batch: If significant degradation is confirmed, it is best to discard the old batch and use a fresh, unopened sample for your experiments to ensure data integrity.
Problem: Physical Appearance of the Compound has Changed
A change in color or consistency is a strong indicator of degradation.
Caption: Troubleshooting workflow for changes in physical appearance.
Corrective Actions:
-
Do Not Use for Critical Applications: If the appearance has changed, avoid using the material in sensitive experiments where purity is paramount.
-
Characterize the Material: If you need to understand the nature of the change, you can analyze a small sample by techniques like LC-MS to identify potential degradation products.
-
Safe Disposal: Dispose of the degraded material according to your institution's hazardous waste disposal procedures. Nitroso compounds may be carcinogenic and should be handled with care.
Experimental Protocols
Protocol: Stability Assessment of this compound
This protocol outlines a method for assessing the stability of this compound under defined storage conditions.
Objective: To determine the rate of degradation and identify major degradation products under specific long-term and accelerated storage conditions.
Materials:
-
This compound sample
-
Amber glass vials with Teflon-lined caps
-
Environmental chambers or ovens set to desired temperatures and humidity
-
HPLC system with a UV detector or an LC-MS system
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water)
-
Reference standard of this compound
Methodology:
-
Sample Preparation:
-
Aliquot the this compound into several amber glass vials.
-
If assessing the impact of atmosphere, purge some vials with an inert gas (e.g., argon) before sealing.
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) for initial analysis.
-
-
Initial Analysis (Time Zero):
-
Analyze the stock solution by HPLC or LC-MS to determine the initial purity and chromatographic profile. This will serve as the baseline.
-
-
Storage Conditions:
-
Long-Term Storage: Place vials at the intended long-term storage condition (e.g., -20°C, protected from light).
-
Accelerated Storage: Place vials in an environmental chamber at an elevated temperature (e.g., 40°C) and controlled humidity (e.g., 75% RH).[5]
-
-
Time Points for Analysis:
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Long-Term: Analyze samples at 3, 6, 9, 12, 18, and 24 months.
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Accelerated: Analyze samples at 1, 2, 3, and 6 months.[3]
-
-
Analysis at Each Time Point:
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At each time point, retrieve a vial from each storage condition.
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Allow the vial to equilibrate to room temperature before opening.
-
Prepare a solution of the same concentration as the initial analysis.
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Analyze by HPLC or LC-MS using the same method as the initial analysis.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
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Identify and quantify any new peaks that appear in the chromatogram, which are likely degradation products.
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Plot the percentage of the parent compound versus time for each storage condition to determine the degradation kinetics.
-
Caption: Experimental workflow for stability assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Risk-Based Approach for Defining Retest Dates for Active Pharmaceutical Ingredients and Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. How to Accelerate Thermal Stability Testing for High-Concentration Drugs - TA Instruments [tainstruments.com]
- 7. Accelerated stability testing | PPTX [slideshare.net]
- 8. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lnct.ac.in [lnct.ac.in]
Incompatible materials with 5-Nitroso-1,3-benzodioxole
Disclaimer: Specific compatibility data for 5-Nitroso-1,3-benzodioxole is not extensively available in published literature. The information provided herein is based on the known reactivity of structurally similar compounds, specifically aromatic nitroso compounds and benzodioxole derivatives. It is crucial to conduct small-scale compatibility testing before proceeding with any new material or equipment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration or degradation of this compound upon contact with a new material. | The material may be acting as a reducing or oxidizing agent, leading to the decomposition of the nitroso group. | Immediately cease use of the suspect material. Transfer the compound to a known inert container (e.g., borosilicate glass, PTFE). Analyze a small sample of the degraded material to identify byproducts and confirm the reaction pathway. |
| Unexpected exothermic reaction or gas evolution. | Reaction with an incompatible material, potentially an acid, base, or a strong oxidizing/reducing agent. Aromatic nitro and nitroso compounds can react violently with bases.[1] | Immediately and safely withdraw from the area. If the reaction is contained and manageable, consider quenching with a suitable agent after consulting safety protocols. Report the incident and thoroughly investigate the incompatibility before resuming work. |
| Precipitation or phase separation when dissolving in a new solvent. | The solvent may be reacting with the compound, or the compound has low solubility in that solvent. | Verify the solubility of this compound in the chosen solvent. If solubility is not the issue, consider the possibility of a reaction. Use a different, inert solvent and analyze the precipitate to understand the nature of the incompatibility. |
| Inconsistent experimental results. | Contamination from or reaction with laboratory equipment or reagents. | Review all materials and reagents that come into contact with this compound. Ensure high purity of all reagents. Consider performing a blank run to isolate the source of inconsistency. |
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical groups in this compound that determine its compatibility?
A1: The primary functional groups are the aromatic nitroso group (-NO) and the benzodioxole ring system. The nitroso group is known for its reactivity, particularly with oxidizing and reducing agents.[2][3] The benzodioxole ring is generally more stable but can be susceptible to strong oxidizing conditions.[4]
Q2: Which general classes of materials should be avoided with this compound?
A2: Based on the reactivity of aromatic nitroso compounds, the following should be avoided or used with extreme caution:
-
Strong Oxidizing Agents: (e.g., perchlorates, permanganates, nitric acid) can lead to vigorous and potentially explosive reactions.[1][5]
-
Strong Reducing Agents: (e.g., hydrides, sulfides) can reduce the nitroso group, leading to decomposition.[1]
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) can cause explosive reactions with aromatic nitro compounds, a risk that may extend to nitroso analogs.[1]
-
Strong Acids: May catalyze decomposition or other unwanted reactions.
-
Certain Metals: Transition metals can catalyze decomposition of nitroso compounds.[5]
Q3: What are recommended materials for handling and storing this compound?
A3: For general handling and storage, the following materials are recommended, pending specific compatibility testing:
-
Glassware: Borosilicate glass (Pyrex®) is generally inert.
-
Polymers: Polytetrafluoroethylene (PTFE, Teflon®) and perfluoroalkoxy alkanes (PFA) are typically highly resistant to a wide range of chemicals.
-
Stainless Steel: 316L stainless steel is often suitable, but compatibility should be verified, especially at elevated temperatures.
Q4: How can I test the compatibility of a new material with this compound?
A4: A systematic compatibility study is recommended. This involves exposing a small sample of the material to this compound under controlled conditions and observing for any changes such as discoloration, gas evolution, temperature change, or degradation of the compound. See the detailed experimental protocol below.
Incompatible Materials Summary
| Material Class | Specific Examples | Potential Hazard | Rationale/Comments |
| Strong Oxidizing Agents | Perchloric acid, Potassium permanganate, Chromic acid | Violent reaction, potential for explosion. | Aromatic nitro and nitroso compounds are reactive towards strong oxidizers.[1] |
| Strong Reducing Agents | Sodium borohydride, Lithium aluminum hydride, Metal hydrides | Rapid decomposition, potential for exothermic reaction. | The nitroso group is susceptible to reduction. |
| Strong Bases | Sodium hydroxide, Potassium hydroxide | Potential for explosive decomposition. | Aromatic nitro compounds are known to be explosive in the presence of strong bases.[1] |
| Strong Acids | Concentrated Sulfuric acid, Nitric acid | Catalyzes decomposition and unwanted side reactions. | |
| Certain Metals and their Salts | Copper, Silver, Mercury, Transition metal salts | Catalytic decomposition. | Can initiate violent decomposition of similar compounds.[5] |
Experimental Protocols
Protocol 1: Material Compatibility Screening
Objective: To assess the compatibility of this compound with various materials of construction.
Materials:
-
This compound
-
Material coupons (e.g., different grades of stainless steel, various polymers)
-
Inert solvent (e.g., acetonitrile, ethyl acetate - solubility and inertness must be pre-verified)
-
Small, sealable glass vials
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Oven or incubator
Methodology:
-
Prepare a stock solution of this compound in the chosen inert solvent at a known concentration (e.g., 1 mg/mL).
-
Cut small, uniform coupons of the materials to be tested (e.g., 1 cm x 1 cm).
-
Place one coupon in each labeled vial.
-
Add a precise volume of the stock solution to each vial, ensuring the coupon is fully submerged.
-
Include a control vial containing only the stock solution.
-
Seal the vials and store them under controlled conditions (e.g., room temperature, 50°C) for a set period (e.g., 24 hours, 7 days).
-
At each time point, visually inspect for any changes (color change, gas formation, precipitate).
-
Analyze the solution from each vial by HPLC or GC to quantify the concentration of this compound and detect any degradation products.
-
Compare the results from the vials with material coupons to the control. A significant decrease in the concentration of the parent compound or the appearance of new peaks indicates incompatibility.
Visualizations
Caption: Workflow for assessing material compatibility with this compound.
References
- 1. Nitro, Nitroso, Nitrate, and Nitrite Compounds, Organic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ehs.utk.edu [ehs.utk.edu]
Optimizing Solvent Selection for Reactions with 5-Nitroso-1,3-benzodioxole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing solvent selection for chemical reactions involving 5-Nitroso-1,3-benzodioxole. Due to the limited availability of specific experimental data for this compound, the guidance provided is based on the well-established chemistry of analogous aryl nitroso compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: How does solvent polarity affect the stability of this compound?
A2: Aryl nitroso compounds can be sensitive to their chemical environment. Protic solvents, especially in the presence of acid or base, may facilitate side reactions such as isomerization or decomposition. Aprotic solvents are generally preferred for enhancing the stability of nitroso compounds during storage and reactions. The stability of this compound is also expected to be compromised by exposure to heat and light.
Q3: What types of solvents are recommended for hetero-Diels-Alder reactions with this compound?
A3: The choice of solvent for a hetero-Diels-Alder reaction can significantly impact the reaction rate and regioselectivity. For reactions involving aryl nitroso compounds, a variety of solvents can be used, from nonpolar hydrocarbons to polar aprotic solvents. The optimal solvent will depend on the specific diene being used and the desired reaction outcome. It is often recommended to screen a range of solvents to find the best conditions for a particular reaction.
Q4: Can protic solvents be used for reactions with this compound?
A4: While aprotic solvents are generally recommended, protic solvents like alcohols can sometimes be used. However, it is crucial to consider the potential for the solvent to participate in the reaction or to promote the decomposition of the nitroso compound. If a protic solvent is necessary, it is advisable to use anhydrous conditions and to perform the reaction at a controlled temperature.
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Possible Cause | Troubleshooting Step |
| Poor Solubility of Reactants | Select a solvent in which both this compound and the other reactant are highly soluble at the reaction temperature. Consider using a co-solvent system. |
| Decomposition of this compound | Switch to a dry, aprotic solvent. Protect the reaction from light and run it at the lowest effective temperature. Degas the solvent to remove dissolved oxygen, which can cause oxidation. |
| Unfavorable Reaction Kinetics | Experiment with solvents of varying polarity. Sometimes, a more polar solvent can accelerate the reaction. However, be mindful of potential side reactions. |
| Reversible Reaction | For Diels-Alder reactions, which can be reversible, consider using a solvent in which the product is less soluble and precipitates out, driving the equilibrium forward. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Troubleshooting Step |
| Poor Regioselectivity in Diels-Alder Reaction | The polarity of the solvent can influence the regioselectivity of the cycloaddition. Screen a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, acetonitrile). |
| Side Reactions | Ensure the solvent is inert under the reaction conditions. Avoid solvents that can react with the starting materials or intermediates. For example, avoid primary or secondary amines as solvents if they can condense with the nitroso group. |
| Isomerization of Reactant or Product | Use a non-polar, aprotic solvent and maintain neutral pH conditions to minimize the risk of acid or base-catalyzed isomerization. |
Data Presentation
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Expected Solubility | Notes |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | Moderate to Good | Good for minimizing side reactions. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to High | Increased polarity may enhance reaction rates but could also promote decomposition. |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Low to Moderate | Potential for hydrogen bonding and side reactions. Use with caution. Water solubility is expected to be very low. |
Table 2: General Solvent Effects on Hetero-Diels-Alder Reactions of Aryl Nitroso Compounds
| Solvent Property | Effect on Reaction Rate | Effect on Regioselectivity |
| Increasing Polarity | Generally increases rate | Can significantly influence the ratio of regioisomers. |
| Hydrogen Bond Donating Ability (Protic Solvents) | Can either accelerate or decelerate the reaction depending on the transition state stabilization. May also lead to side reactions. | Can alter the preferred regioisomer by interacting with the reactants. |
Experimental Protocols
General Protocol for a Hetero-Diels-Alder Reaction of an Aryl Nitroso Compound
This protocol is a general guideline and should be optimized for the specific reactants and desired product.
Materials:
-
Aryl nitroso compound (e.g., this compound)
-
Diene
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle (if required)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aryl nitroso compound.
-
Add the anhydrous solvent via a syringe or cannula.
-
Stir the solution until the aryl nitroso compound is fully dissolved.
-
Add the diene to the reaction mixture dropwise at the desired temperature (e.g., room temperature or cooled in an ice bath).
-
Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Upon completion, quench the reaction if necessary (e.g., by adding a small amount of a suitable quenching agent).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Mandatory Visualization
Caption: Experimental workflow for a hetero-Diels-Alder reaction.
Caption: Logical workflow for optimizing solvent selection.
Refinement of work-up procedures for 5-Nitroso-1,3-benzodioxole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the work-up procedures of 5-Nitroso-1,3-benzodioxole. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis and work-up of this compound. This guide provides potential solutions to common issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Ensure the reaction has gone to completion by using thin-layer chromatography (TLC) or other appropriate analytical methods. Consider extending the reaction time or adjusting the temperature. |
| Decomposition of the product during work-up. | C-nitroso compounds can be unstable.[1] Avoid high temperatures and prolonged exposure to strong acids or bases during the work-up. Work quickly and at reduced temperatures. | |
| Inefficient extraction. | Ensure the correct solvent polarity for extraction. Multiple extractions may be necessary to recover all of the product. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | Purify the crude product using column chromatography. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any residual solvent. | |
| Unexpected Color of the Product (e.g., brown or dark) | Presence of oxidized impurities. | Nitroso compounds can be susceptible to oxidation.[1] Consider performing the work-up under an inert atmosphere (e.g., nitrogen or argon). Recrystallization of the product may remove colored impurities. |
| Side reactions. | Review the reaction conditions to minimize the formation of side products. | |
| Product Decomposes Upon Standing | Inherent instability of the nitroso compound. | Store the purified product at low temperatures (e.g., in a freezer) and under an inert atmosphere. C-nitroso compounds can be reactive and may have limited stability.[1] |
| Presence of acidic or basic impurities. | Ensure all acidic or basic reagents are thoroughly removed during the washing steps of the work-up. |
Frequently Asked Questions (FAQs)
Q1: What is a typical work-up procedure for a reaction synthesizing a nitroso compound like this compound?
Q2: My final product of this compound is a dark oil, not a solid. What should I do?
A2: The oily nature of your product could be due to impurities or residual solvent. It is recommended to attempt purification by column chromatography on silica gel. If the purified product is still an oil, ensure all solvent has been removed under high vacuum. Some organic compounds have low melting points and may exist as oils at room temperature.
Q3: What are the best practices for handling and storing this compound?
A3: C-nitroso compounds are known for their reactivity and potential instability.[1] It is advisable to handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment. For storage, it is best to keep the compound in a tightly sealed container, protected from light, and at a low temperature (e.g., in a freezer) to minimize decomposition. Storing under an inert atmosphere can also be beneficial.
Q4: During the aqueous wash, an emulsion formed that is difficult to separate. How can I resolve this?
A4: Emulsion formation during extractions can be a common issue. To break the emulsion, you can try adding a small amount of brine (saturated aqueous NaCl solution) or a few drops of a different organic solvent with a lower polarity. Gently swirling the separatory funnel instead of vigorous shaking can also help prevent emulsion formation. In some cases, filtering the entire mixture through a pad of celite may be effective.
Experimental Protocols
While a specific protocol for the synthesis of this compound was not found, the following are representative procedures for the synthesis of the related compound, 5-nitro-1,3-benzodioxole, which can serve as a starting point for developing a procedure for the nitroso analogue.
Protocol 1: Nitration of 1,3-Benzodioxole in Acetic Acid [3]
-
Dissolve 12.2 g of 1,3-benzodioxole in 75 ml of glacial acetic acid in a 250 ml flask equipped with a stirrer, thermometer, and dropping funnel.
-
Cool the mixture to 15-25 °C.
-
Add a solution of 9 ml of nitric acid (d=1.4) in 30 ml of glacial acetic acid dropwise, maintaining the temperature between 15-25 °C.
-
Stir the mixture at room temperature overnight.
-
Collect the precipitated crystals by suction filtration.
-
Wash the crystals with water.
-
Recrystallize the product from alcohol.
Protocol 2: Nitration of 1,3-Benzodioxole in Water [2]
-
Add 1,3-Benzodioxole (10.0 g, 82 mmol) dropwise to a solution of concentrated HNO3 (65%-68%, 18 g) in H2O (39 g) at 60-65 °C.
-
Heat the mixture to 90 °C and stir for 2 hours.
-
Cool the mixture to room temperature.
-
Pour the mixture into ice/water.
-
Filter the mixture to collect the solid product.
Visualizations
The following diagrams illustrate a hypothetical workflow for the synthesis and work-up of this compound and a troubleshooting decision tree.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low product yield in the synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Nitroso-1,3-benzodioxole and Other Nitroso Compounds
For Immediate Publication
[City, State] – [Date] – A comprehensive guide comparing the reactivity of 5-Nitroso-1,3-benzodioxole with other substituted nitrosoarenes has been published, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides an objective analysis supported by experimental data, detailed protocols, and visual diagrams to elucidate the chemical behavior of these versatile compounds.
Nitroso compounds are a class of organic molecules characterized by the presence of a nitroso (-N=O) functional group. Their unique electronic structure makes them highly reactive and useful in a variety of chemical transformations, including cycloaddition reactions, as spin traps for reactive radical species, and in the synthesis of nitrogen-containing heterocycles. The reactivity of nitrosoarenes is significantly influenced by the nature of the substituents on the aromatic ring.
This guide focuses on this compound, a derivative of nitrosobenzene featuring a methylenedioxy group. This substituent, known for its electron-donating properties, is expected to modulate the reactivity of the nitroso functional group. Understanding this influence is crucial for its application in synthetic chemistry and drug design.
Comparative Reactivity Analysis
The reactivity of this compound is best understood by comparing it with other nitroso compounds bearing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The 1,3-benzodioxole moiety in this compound acts as an electron-donating group, thereby increasing the electron density on the nitroso nitrogen. This electronic effect generally enhances the reactivity of the nitroso compound in several key reactions.
For instance, in hetero-Diels-Alder reactions, where the nitroso compound acts as a dienophile, electron-donating groups on the nitrosoarene can accelerate the reaction rate. This is attributed to a smaller HOMO-LUMO gap between the dienophile and the diene. Conversely, electron-withdrawing groups tend to decrease the rate of this type of reaction.
Another important reaction of nitroso compounds is their ability to act as spin traps for transient radical species. The efficiency of spin trapping is also influenced by the electronic nature of the substituents. While systematic kinetic data for a wide range of substituted nitrosoarenes is not always available in a single comparative study, the general trend indicates that the electron density at the nitroso group plays a critical role.
Below is a table summarizing the expected relative reactivity of this compound in comparison to other representative nitroso compounds based on the electronic nature of their substituents.
| Compound | Substituent | Electronic Effect | Expected Relative Reactivity in Ene Reactions |
| 4-Nitronitrosobenzene | -NO₂ | Strong Electron-Withdrawing | Lower |
| Nitrosobenzene | -H | Neutral | Baseline |
| 4-Methylnitrosobenzene | -CH₃ | Weak Electron-Donating | Higher |
| 4-Methoxynitrosobenzene | -OCH₃ | Strong Electron-Donating | Higher |
| This compound | -OCH₂O- | Strong Electron-Donating | Highest |
This table is a qualitative representation based on established principles of substituent effects on the reactivity of nitrosoarenes.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for the synthesis of this compound and a typical reaction showcasing its reactivity are provided below.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 1,3-benzodioxole.
Step 1: Nitration of 1,3-Benzodioxole to 5-Nitro-1,3-benzodioxole
A detailed procedure for the nitration of 1,3-benzodioxole can be found in the literature.[1][2] In a typical procedure, 1,3-benzodioxole is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, in a suitable solvent like acetic acid.
Reaction Workflow for the Synthesis of 5-Nitro-1,3-benzodioxole
Caption: Workflow for the synthesis of 5-Nitro-1,3-benzodioxole.
Step 2: Reduction of 5-Nitro-1,3-benzodioxole to this compound
The reduction of the nitro group to a nitroso group can be achieved using various reducing agents. A common method involves the reduction of the nitro compound to the corresponding hydroxylamine, followed by a mild oxidation.
Logical Relationship for the Conversion of the Nitro to Nitroso Group
Caption: Conversion pathway from a nitro to a nitroso compound.
Hetero-Diels-Alder Reaction of this compound
This reaction demonstrates the utility of this compound as a dienophile.
General Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent (e.g., dichloromethane or toluene).
-
Add 1.2 equivalents of a freshly distilled diene (e.g., 2,3-dimethyl-1,3-butadiene or cyclopentadiene).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The disappearance of the characteristic blue or green color of the nitroso compound often indicates the completion of the reaction.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography on silica gel.
Experimental Workflow for the Hetero-Diels-Alder Reaction
Caption: Workflow for a typical hetero-Diels-Alder reaction.
Signaling Pathways and Logical Relationships
The reactivity of nitroso compounds can be understood in the context of their electronic properties and how they interact with other molecules. The following diagram illustrates the general principle of how substituents influence the reactivity of the nitroso group in electrophilic reactions.
Influence of Substituents on Nitrosoarene Reactivity
Caption: How substituents affect nitrosoarene reactivity.
This guide provides a foundational understanding of the reactivity of this compound in comparison to other nitroso compounds. The provided data and protocols are intended to support further research and application of these versatile chemical entities.
References
A Comparative Guide to the Cross-Reactivity of 5-Nitroso-1,3-benzodioxole and Alternative Cytochrome P450 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Overview of 5-Nitroso-1,3-benzodioxole and CYP Inhibition
This compound belongs to the benzodioxole class of compounds, which are recognized as potent inhibitors of cytochrome P450 enzymes. The 1,3-benzodioxole moiety is considered a "structural alert" in drug discovery, as its metabolism can lead to the formation of a reactive carbene intermediate. This intermediate can bind tightly to the heme iron of CYP enzymes, leading to quasi-irreversible inhibition through the formation of a metabolic intermediate (MI) complex.[1] Nitroso compounds are also well-documented to form such complexes, suggesting that this compound likely acts as a mechanism-based inhibitor of various CYP isoforms.
Comparative Inhibitory Potency
To provide a quantitative comparison, this guide presents the half-maximal inhibitory concentrations (IC50) of several well-established CYP inhibitors across key drug-metabolizing isoforms: CYP1A2, CYP2C9, CYP2D6, and CYP3A4. These inhibitors are chosen for their known selectivity or broad-spectrum activity and serve as a benchmark for assessing the potential cross-reactivity of novel compounds like this compound.
| Inhibitor | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) | Predominant Inhibition Type |
| This compound | Data not available | Data not available | Data not available | Data not available | Expected to be Mechanism-Based |
| Ketoconazole | Weak inhibitor | Weak inhibitor | Weak inhibitor | 0.01 - 0.05 [2][3] | Competitive/Non-competitive |
| Furafylline | 0.07 [4][5][6] | > 500[4] | > 500[4] | > 500[4] | Mechanism-Based |
| Quinidine | Weak inhibitor | ~300[7] | 0.02 - 0.06 [8][9] | ~30[7] | Competitive |
| Sulfaphenazole | Weak inhibitor | 0.49 [10] | Weak inhibitor | Weak inhibitor | Competitive |
Note: The IC50 values can vary depending on the experimental conditions, including the specific substrate and enzyme source used. The data presented here are for comparative purposes.
Experimental Protocols
A standardized in vitro cytochrome P450 inhibition assay is essential for determining the IC50 values and assessing the cross-reactivity of test compounds.
Protocol: In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)
1. Materials and Reagents:
-
Human liver microsomes (HLM) or recombinant human CYP enzymes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Specific CYP isoform probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam or Testosterone for CYP3A4)
-
Test compound (e.g., this compound) and reference inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Acetonitrile or methanol for reaction termination
-
96-well plates
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Preparation: Prepare serial dilutions of the test compound and reference inhibitors.
-
Incubation Mixture: In a 96-well plate, combine the phosphate buffer, HLM or recombinant CYP enzymes, and the NADPH regenerating system.
-
Pre-incubation (for time-dependent inhibition): For mechanism-based inhibitors, pre-incubate the enzyme mixture with the test compound for a set period (e.g., 30 minutes) at 37°C to allow for metabolic activation. A parallel incubation without NADPH should be included as a control.
-
Reaction Initiation: Add the specific probe substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent like acetonitrile or methanol. This also precipitates the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.
3. Data Analysis:
-
Calculate the percentage of inhibition of the enzyme activity for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Visualizing Inhibition Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate key processes.
Caption: Mechanisms of CYP450 inhibition.
Caption: Workflow for CYP inhibition IC50 determination.
Conclusion
While direct quantitative cross-reactivity data for this compound is lacking, its chemical structure strongly suggests a high potential for mechanism-based inhibition of multiple cytochrome P450 isoforms. Researchers and drug development professionals should exercise caution and conduct thorough in vitro inhibition studies, such as the one detailed in this guide, to characterize its inhibitory profile. Comparison with well-established inhibitors like ketoconazole, furafylline, quinidine, and sulfaphenazole provides a valuable framework for interpreting the experimental data and predicting the clinical significance of potential drug-drug interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of cytochrome P450-3A inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Furafylline is a potent and selective inhibitor of cytochrome P450IA2 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Furafylline is a potent and selective inhibitor of cytochrome P450IA2 in man - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Relative contributions of CYP2C9 and 2C19 to phenytoin 4-hydroxylation in vitro: inhibition by sulfaphenazole, omeprazole, and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to 5-Nitroso-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
Summary of Synthetic Routes
Two primary synthetic strategies are evaluated: a three-step synthesis starting from 1,3-benzodioxole and a hypothetical direct nitrosation.
Route 1: Three-Step Synthesis from 1,3-Benzodioxole
This pathway involves three distinct transformations:
-
Nitration: Electrophilic nitration of 1,3-benzodioxole to yield 5-nitro-1,3-benzodioxole.
-
Reduction: Reduction of the nitro group of 5-nitro-1,3-benzodioxole to form 5-amino-1,3-benzodioxole.
-
Oxidation: Oxidation of the amino group of 5-amino-1,3-benzodioxole to the target 5-nitroso-1,3-benzodioxole.
Route 2: Direct Nitrosation (Hypothetical)
This theoretical approach involves the direct introduction of a nitroso group onto the 1,3-benzodioxole ring. While direct C-nitrosation of activated aromatic rings is a known reaction, specific conditions for 1,3-benzodioxole are not well-documented and would require significant experimental optimization.
Quantitative Data Comparison
The following table summarizes the quantitative data for the established and proposed reaction steps. Data for the reduction and oxidation steps are based on general procedures for similar substrates due to the lack of specific literature for 5-nitro-1,3-benzodioxole and its amino derivative.
| Step | Reaction | Reagents & Solvents | Temperature (°C) | Reaction Time | Yield (%) |
| Route 1 | Nitration | 1,3-Benzodioxole, Nitric Acid, Glacial Acetic Acid | 15-25 | Overnight | ~91%[1] |
| Reduction (Option A) | 5-Nitro-1,3-benzodioxole, Pd/C, H₂, Ethanol | Room Temp. | 2-4 hours | High (Est.) | |
| Reduction (Option B) | 5-Nitro-1,3-benzodioxole, SnCl₂·2H₂O, Ethanol | Reflux | 1-3 hours | High (Est.) | |
| Oxidation (Option A) | 5-Amino-1,3-benzodioxole, Caro's Acid (H₂SO₅) | 0-5 | 15-30 min | Moderate (Est.) | |
| Oxidation (Option B) | 5-Amino-1,3-benzodioxole, m-CPBA, Dichloromethane | Room Temp. | 1-2 hours | Moderate (Est.) | |
| Route 2 | Direct Nitrosation | 1,3-Benzodioxole, Sodium Nitrite, Acid | Low | Variable | Unknown |
Note: "Est." indicates an estimated value based on analogous reactions. Actual yields and reaction times may vary and require experimental optimization.
Experimental Protocols
Route 1: Three-Step Synthesis
Step 1: Synthesis of 5-Nitro-1,3-benzodioxole (Nitration)
-
Materials: 1,3-Benzodioxole, Nitric Acid (d=1.4), Glacial Acetic Acid.
-
Procedure: To a 250 ml sulfonation flask equipped with a stirrer, thermometer, and dropping funnel, add 12.2 g of 1,3-benzodioxole and 75 ml of glacial acetic acid.[1] While stirring, cool the mixture to 15-25°C.[1] Slowly add a solution of 9 ml of nitric acid in 30 ml of glacial acetic acid dropwise, maintaining the temperature between 15-25°C.[1] After the addition is complete, continue stirring the mixture at room temperature overnight.[1] The precipitated product is collected by filtration under suction, washed with water, and recrystallized from alcohol to yield 5-nitro-1,3-benzodioxole.[1] An additional crop of crystals can be obtained from the mother liquor.[1]
Step 2: Synthesis of 5-Amino-1,3-benzodioxole (Reduction)
Two common methods for the reduction of aromatic nitro compounds are presented below.
Option A: Catalytic Hydrogenation
-
Materials: 5-Nitro-1,3-benzodioxole, 10% Palladium on Carbon (Pd/C), Ethanol, Hydrogen gas.
-
Procedure: In a hydrogenation vessel, dissolve 5-nitro-1,3-benzodioxole in ethanol. Add a catalytic amount of 10% Pd/C. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield 5-amino-1,3-benzodioxole.
Option B: Reduction with Tin(II) Chloride
-
Materials: 5-Nitro-1,3-benzodioxole, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol.
-
Procedure: To a solution of 5-nitro-1,3-benzodioxole in ethanol, add an excess of tin(II) chloride dihydrate. The mixture is heated to reflux and stirred until the reaction is complete as monitored by TLC. After cooling, the reaction mixture is poured into ice-water and made basic with a sodium hydroxide solution to precipitate tin salts. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 5-amino-1,3-benzodioxole.
Step 3: Synthesis of this compound (Oxidation)
The oxidation of anilines to nitroso compounds can be achieved using various reagents.
Option A: Oxidation with Caro's Acid
-
Materials: 5-Amino-1,3-benzodioxole, Potassium persulfate, Sulfuric acid.
-
Procedure: Caro's acid (peroxymonosulfuric acid) is freshly prepared by carefully adding potassium persulfate to concentrated sulfuric acid at a low temperature. The 5-amino-1,3-benzodioxole is dissolved in a suitable solvent and cooled in an ice bath. The freshly prepared Caro's acid is then added dropwise to the solution while maintaining a low temperature (0-5°C). The reaction is typically fast and should be monitored closely. Upon completion, the reaction mixture is poured into ice-water and the product is extracted with an organic solvent. The organic extract is washed, dried, and the solvent is removed to yield this compound.
Option B: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
-
Materials: 5-Amino-1,3-benzodioxole, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane.
-
Procedure: A solution of 5-amino-1,3-benzodioxole in dichloromethane is prepared and stirred at room temperature. A solution of m-CPBA in dichloromethane is added dropwise. The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is washed with a solution of sodium bisulfite to destroy excess peroxide, followed by a wash with sodium bicarbonate solution and brine. The organic layer is then dried and concentrated to afford the this compound.
Route 2: Direct Nitrosation (Hypothetical)
-
Materials: 1,3-Benzodioxole, Sodium nitrite, a suitable acid (e.g., hydrochloric acid or trifluoroacetic acid).
-
Procedure: The direct nitrosation of 1,3-benzodioxole would likely involve the in-situ generation of a nitrosating agent (e.g., nitrous acid or nitrosonium ion).[2] To a solution of 1,3-benzodioxole in a suitable solvent at low temperature, a solution of sodium nitrite would be added, followed by the slow addition of an acid.[2] The reaction would require careful temperature control to prevent side reactions. The workup would involve quenching the reaction, followed by extraction and purification of the product. The feasibility and yield of this reaction for this specific substrate are currently unknown and would necessitate experimental investigation.
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways to this compound.
Conclusion
The three-step synthesis commencing with the nitration of 1,3-benzodioxole represents the most plausible and well-supported route to this compound based on established chemical principles. While the initial nitration step is well-documented, the subsequent reduction and oxidation steps require careful selection of reagents and optimization of reaction conditions to achieve good yields and purity. Catalytic hydrogenation for the reduction step is generally preferred for its cleaner workup, while the choice of oxidizing agent for the final step will depend on availability and desired reaction conditions. The direct nitrosation route remains a theoretical possibility that warrants further experimental exploration to determine its viability. Researchers should proceed with caution, especially when handling nitrating and oxidizing agents, and perform thorough characterization of all intermediates and the final product.
References
A Comparative Guide to 5-Nitro-1,3-benzodioxole and 5-Nitroso-1,3-benzodioxole in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical properties and reactivity of 5-Nitro-1,3-benzodioxole and its nitroso analogue, 5-Nitroso-1,3-benzodioxole. While extensive experimental data is available for the nitro compound, information regarding the nitroso counterpart is limited. Therefore, this guide extrapolates the expected properties and reactivity of this compound based on established principles of aryl nitroso chemistry, offering a predictive framework for its use in synthesis.
Physicochemical and Spectroscopic Properties
The substitution of a nitro group with a nitroso group on the 1,3-benzodioxole core significantly alters the molecule's physical and electronic properties. The following tables summarize the known data for 5-Nitro-1,3-benzodioxole and the predicted properties for this compound.
Table 1: Physicochemical Properties
| Property | 5-Nitro-1,3-benzodioxole | This compound (Predicted) |
| Molecular Formula | C₇H₅NO₄ | C₇H₅NO₃ |
| Molecular Weight | 167.12 g/mol | 151.12 g/mol |
| Appearance | Yellow solid[1] | Likely a blue or green solid (monomer) or a pale yellow solid (dimer) |
| Melting Point | 146-148 °C[2] | Expected to be lower than the nitro analogue and dependent on monomer-dimer equilibrium |
| Solubility | Soluble in acetone[2] | Likely soluble in common organic solvents |
Table 2: Spectroscopic Data
| Spectroscopy | 5-Nitro-1,3-benzodioxole | This compound (Predicted) |
| ¹H NMR (DMSO-d₆) | δ 6.27 (s, 2H), 7.12 (d, 1H), 7.76 (d, 1H), 7.91 (dd, 1H)[1] | Chemical shifts of aromatic protons would be influenced by the different electronic nature of the nitroso group. |
| ¹³C NMR | Data available through spectral databases. | Expected shifts would reflect the weaker electron-withdrawing nature of the nitroso group compared to the nitro group. |
| IR (KBr, cm⁻¹) | ν(NO₂) asymmetric: 1609, ν(NO₂) symmetric: 1437, 1430[3] | ν(N=O) monomer: ~1500-1620, ν(N=O) dimer: ~1200-1300 |
| Mass Spec (LCMS) | 168 [M+1]⁺[1] | Expected [M+H]⁺ at m/z 152 |
Synthesis and Experimental Protocols
The synthetic routes to these two compounds are distinct, reflecting the differing chemistry of the nitro and nitroso functionalities.
Synthesis of 5-Nitro-1,3-benzodioxole
The nitration of 1,3-benzodioxole is a well-established electrophilic aromatic substitution reaction.
Caption: Synthesis of 5-Nitro-1,3-benzodioxole.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, a solution of concentrated nitric acid (65-68%, 18 g) in water (39 g) is prepared.
-
Addition of Reactant: 1,3-Benzodioxole (10.0 g, 82 mmol) is added dropwise to the nitric acid solution while maintaining the temperature at 60-65 °C.[1]
-
Reaction: The mixture is then heated to 90 °C and stirred for 2 hours.[1]
-
Workup: After cooling to room temperature, the reaction mixture is poured into ice/water.
-
Isolation: The resulting precipitate is collected by filtration to yield 5-Nitro-1,3-benzodioxole as a yellow solid (12.0 g, 87% yield).[1]
Predicted Synthesis of this compound
A common method for the synthesis of aryl nitroso compounds is the oxidation of the corresponding aniline. Therefore, a plausible route to this compound would involve the oxidation of 5-Amino-1,3-benzodioxole.
Caption: Predicted synthesis of this compound.
Representative Experimental Protocol (Adapted from the synthesis of nitrosobenzene):
-
Preparation of Oxidizing Agent: Caro's acid (peroxymonosulfuric acid) is prepared by carefully adding potassium persulfate to concentrated sulfuric acid.
-
Reaction Setup: 5-Amino-1,3-benzodioxole is dissolved in a suitable solvent system, such as a mixture of ethanol and water.
-
Oxidation: The freshly prepared Caro's acid is added dropwise to the solution of the aniline at a low temperature (typically 0-5 °C).
-
Workup and Isolation: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the nitroso compound. It is important to note that aryl nitroso compounds are often unstable and may need to be used immediately or stored under specific conditions.
Comparative Reactivity
The electronic and steric differences between the nitro and nitroso groups dictate their reactivity in various chemical transformations.
Electronic Effects
Both the nitro and nitroso groups are electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution. However, the nitro group is a significantly stronger deactivating group due to the formal positive charge on the nitrogen atom.[4]
Caption: Electronic effects of nitro and nitroso groups.
Reduction Reactions
The reduction of nitro and nitroso groups provides access to a variety of functional groups, most notably amines. The nitroso group is an intermediate in the reduction of a nitro group to an amine.
Table 3: Comparison of Reduction Products
| Reagent/Conditions | Product from 5-Nitro-1,3-benzodioxole | Product from this compound |
| H₂, Pd/C | 5-Amino-1,3-benzodioxole | 5-Amino-1,3-benzodioxole |
| Sn/HCl or Fe/HCl | 5-Amino-1,3-benzodioxole | 5-Amino-1,3-benzodioxole |
| Zn/NH₄Cl | 5-Hydroxylamino-1,3-benzodioxole | 5-Hydroxylamino-1,3-benzodioxole |
The reduction of 5-Nitro-1,3-benzodioxole to 5-Amino-1,3-benzodioxole is a key step in the synthesis of many bioactive molecules. The nitroso analogue would be expected to undergo similar reductions, often under milder conditions.
Cycloaddition Reactions
A significant difference in reactivity lies in the ability of the nitroso group to act as a powerful dienophile in hetero-Diels-Alder reactions.[1][5] The N=O double bond readily participates in [4+2] cycloadditions with conjugated dienes to form 1,2-oxazine heterocycles. The nitro group does not undergo such reactions.
Table 4: Reactivity in Diels-Alder Reactions
| Reaction | 5-Nitro-1,3-benzodioxole | This compound |
| Hetero-Diels-Alder with a conjugated diene | No reaction | Forms a 1,2-oxazine adduct |
This unique reactivity of the nitroso group opens up synthetic pathways to complex nitrogen- and oxygen-containing heterocyclic scaffolds that are not accessible from the corresponding nitro compound.
Conclusion
5-Nitro-1,3-benzodioxole is a readily available and stable compound that serves as a versatile precursor, primarily for the corresponding amine through reduction. Its chemistry is dominated by the strong electron-withdrawing nature of the nitro group.
In contrast, this compound, while not well-documented, is predicted to be a highly reactive species. Its key chemical feature would be its participation in hetero-Diels-Alder reactions, providing a direct route to complex heterocyclic systems. The nitroso group's less pronounced deactivating effect on the aromatic ring compared to the nitro group could also be advantageous in certain electrophilic substitution reactions.
For researchers and drug development professionals, the choice between these two reagents will depend on the desired synthetic outcome. The nitro compound offers a reliable route to amino-substituted benzodioxoles, while the nitroso analogue presents an opportunity for the construction of novel heterocyclic frameworks through cycloaddition chemistry. Further experimental investigation into the synthesis and reactivity of this compound is warranted to fully exploit its synthetic potential.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. Nitroso Diels-Alder (NDA) Reaction as an Efficient Tool for the Functionalization of Diene-Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courses.minia.edu.eg [courses.minia.edu.eg]
- 5. Nitroso Diels–Alder (NDA) reaction as an efficient tool for the functionalization of diene-containing natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Efficacy of 5-Nitroso-1,3-benzodioxole as a Nitric Oxide Donor: A Comparative Analysis Against Standard Agents
A comprehensive review of available scientific literature reveals no data on 5-Nitroso-1,3-benzodioxole as a nitric oxide (NO) donor. Extensive searches have not yielded any studies detailing its synthesis, nitric oxide releasing properties, or biological efficacy. Therefore, a direct comparison with standard NO donors is not possible at this time.
It is crucial to distinguish between the "nitroso" (-NO) functional group specified in the topic and the "nitro" (-NO2) group. While literature exists for 5-Nitro-1,3-benzodioxole, this compound is chemically distinct and not a recognized nitric oxide donor. The nitroso group is characteristic of several classes of NO-releasing agents, whereas the nitro group is not typically associated with spontaneous NO donation under physiological conditions.
For the benefit of researchers, scientists, and drug development professionals, this guide provides a comparative overview of well-established nitric oxide donors, namely sodium nitroprusside (SNP) and S-nitrosothiols (represented by S-nitrosoglutathione, GSNO).
Comparison of Standard Nitric Oxide Donors
The following table summarizes the key characteristics of sodium nitroprusside and S-nitrosoglutathione as nitric oxide donors.
| Feature | Sodium Nitroprusside (SNP) | S-Nitrosoglutathione (GSNO) |
| Class | Metal-nitrosyl complex | S-Nitrosothiol (RSNO) |
| Mechanism of NO Release | Spontaneous decomposition, accelerated by light and reducing agents. Releases five cyanide ions per molecule. | Spontaneous thermal and photolytic decomposition. Can also be metabolized by enzymes (e.g., γ-glutamyl transpeptidase) or undergo transnitrosation with other thiols. |
| NO Release Profile | Rapid and potent NO release. | Generally slower and more sustained NO release compared to SNP. |
| Advantages | Potent vasodilator with a long history of clinical use in hypertensive emergencies. | Does not release toxic byproducts like cyanide. Can serve as a carrier and transfer of NO. |
| Disadvantages | Release of toxic cyanide ions, potential for cyanide toxicity with prolonged use. Photolability requires protection from light. | Shorter half-life in vivo compared to some other donors. Can be influenced by the presence of thiols and metal ions. |
| Clinical Applications | Treatment of hypertensive crises, induction of controlled hypotension during surgery. | Primarily investigational for cardiovascular disorders, but considered a promising class of NO donors.[1][2][3] |
Experimental Protocols for Nitric Oxide Donor Evaluation
Accurate assessment of nitric oxide release is fundamental to characterizing and comparing NO donors. Below are representative experimental protocols for quantifying NO release.
Griess Assay for Nitrite and Nitrate Quantification
This colorimetric assay is a widely used indirect method to measure NO release by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).
Principle: Nitric oxide reacts with oxygen to form dinitrogen trioxide (N₂O₃), which then hydrolyzes to form nitrous acid (HNO₂). In the Griess assay, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a chromophore that can be measured spectrophotometrically at 540 nm. To measure total NOx (nitrite + nitrate), nitrate must first be reduced to nitrite using a reducing agent like nitrate reductase.
Protocol:
-
Prepare a solution of the NO donor (e.g., this compound, if it were available, or a standard like SNP or GSNO) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the solution under controlled conditions (e.g., 37°C, protected from light for photolabile compounds).
-
At various time points, collect aliquots of the solution.
-
For total NOx measurement, incubate the aliquots with nitrate reductase and its cofactors (e.g., NADPH) to convert nitrate to nitrite.
-
Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution) to the samples.
-
After a short incubation period, measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the concentration of nitrite/nitrate using a standard curve generated with known concentrations of sodium nitrite.
Direct NO Measurement using a Nitric Oxide Electrode
This method provides real-time, direct measurement of nitric oxide release.
Principle: A nitric oxide-selective electrode is an amperometric sensor that measures the current generated by the oxidation of NO at the electrode surface. The current is directly proportional to the concentration of NO in the solution.
Protocol:
-
Calibrate the nitric oxide electrode according to the manufacturer's instructions using a standard NO solution or a compound that generates a known amount of NO.
-
Prepare a solution of the NO donor in a reaction vessel with a suitable buffer at a controlled temperature.
-
Immerse the calibrated NO electrode into the solution.
-
Continuously record the current generated by the electrode over time.
-
Convert the measured current to NO concentration using the calibration curve.
Signaling Pathways of Standard NO Donors
The primary downstream signaling pathway for nitric oxide involves the activation of soluble guanylate cyclase (sGC).
Caption: General signaling pathway of nitric oxide (NO) released from standard donors.
The following diagram illustrates a simplified experimental workflow for comparing the NO-releasing capabilities of different donor compounds.
Caption: Experimental workflow for comparing nitric oxide (NO) donor efficacy.
Conclusion
References
A Comparative Guide to Nitric Oxide Donors: Reproducibility and Experimental Considerations
For researchers, scientists, and drug development professionals, the selection of an appropriate nitric oxide (NO) donor is critical for obtaining reproducible and reliable experimental results. While 5-Nitroso-1,3-benzodioxole is a known nitroso compound, a broader understanding of the performance of different classes of NO donors is essential for experimental design. This guide provides an objective comparison of the key characteristics of major NO donor classes, with a focus on their release kinetics, stability, and the experimental protocols necessary for their characterization.
Nitric oxide is a ubiquitous signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. The transient nature of NO necessitates the use of donor compounds that release NO in a controlled manner. The reproducibility of experiments involving NO donors is highly dependent on the chosen donor's chemical properties and the experimental conditions.
Comparison of Nitric Oxide Donor Classes
The selection of an NO donor should be guided by the desired concentration, duration, and mechanism of NO release. The following tables summarize the key quantitative parameters of two major classes of NO donors: S-nitrosothiols (RSNOs) and N-diazeniumdiolates (NONOates).
Table 1: Nitric Oxide Release Characteristics of Common NO Donors
| NO Donor Class | Example Compound | Concentration (µM) | Plateau NO Concentration (nM) | Half-life | Key Considerations |
| S-Nitrosothiols | S-nitroso-N-acetylpenicillamine (SNAP) | 5 | 300 ± 9 | 37 ± 4 hours[1] | Release is catalyzed by light and metal ions (e.g., copper).[2] Requires careful control of the experimental environment to ensure reproducibility.[3] |
| 10 | 374 ± 12 | ||||
| 20 | 841 ± 158 | ||||
| S-nitrosoglutathione (GSNO) | 100 | 105 ± 6 | - | More stable than SNAP. Frozen stocks show lower NO release.[3] | |
| 200 | 193 ± 6 | ||||
| 300 | 279 ± 13 | ||||
| N-Diazeniumdiolates | PAPA NONOate | - | - | 77 minutes (at 22°C, pH 7.4)[3] | Spontaneously releases two moles of NO per mole of parent compound.[3] Release is pH and temperature-dependent.[3][4] |
| NOC-5 | - | - | 93 minutes (at 22°C, pH 7.4)[3] | Similar to PAPA NONOate but with a slightly longer half-life.[3] | |
| DEA/NO | 5 | - | 3.9 ± 0.2 minutes[1] | Rapid NO release.[1] | |
| SPER/NO | 5 | - | 37 ± 3 minutes[1] | Intermediate NO release.[1] |
Table 2: Stability and Storage Considerations for NO Donors
| NO Donor Class | Example Compound | Storage Conditions | Stability | Impact on Reproducibility |
| S-Nitrosothiols | SNAP | Protect from light, avoid metal contaminants | Unstable, especially in the presence of trace metals.[3] | High variability if not handled properly. The presence of chelators like EDTA can affect NO release.[3] |
| GSNO | Frozen stocks | More stable than SNAP.[3] | Frozen stocks release less NO than fresh stocks, which must be accounted for in experimental design.[3] | |
| N-Diazeniumdiolates | PAPA NONOate, NOC-5 | Refrigerated, prepared fresh | Stock solutions decay substantially within days.[3] | Crucial to use freshly prepared solutions for consistent results.[3] |
Experimental Protocols
Accurate and reproducible quantification of NO release is paramount. The following are summaries of common experimental protocols for characterizing NO donors.
Amperometric Detection of Nitric Oxide
This method utilizes an NO-sensitive electrode to directly measure the concentration of NO in a solution over time.
Protocol Summary:
-
Calibration: Calibrate the NO-sensitive microsensor using a standard NO donor with a known release profile, such as S-nitroso-N-acetylpenicillamine (SNAP) in the presence of copper sulfate (CuSO₄) to catalyze NO release.[3]
-
Preparation of Donor Solutions: Prepare fresh stock solutions of the NO donor in an appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).[3]
-
Measurement: Add a known concentration of the NO donor to the buffer in the measurement chamber containing the calibrated electrode.
-
Data Acquisition: Record the electrode output over time to generate a temporal profile of NO release.[3]
-
Analysis: Determine key parameters from the release profile, such as the plateau NO concentration and the area under the curve (AUC) to represent the total NO exposure.[3]
Hemoglobin Oxidation Assay
This spectrophotometric method is based on the reaction of NO with oxyhemoglobin (HbO₂) to form methemoglobin (metHb), which can be quantified by measuring the change in absorbance.
Protocol Summary:
-
Preparation of Reagents: Prepare a solution of oxyhemoglobin and the NO donor in a suitable buffer.
-
Reaction: Mix the oxyhemoglobin and NO donor solutions. NO released from the donor will oxidize HbO₂ to metHb.
-
Spectrophotometric Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 401 nm) over time.[1]
-
Calculation: Use the Beer-Lambert law and the known extinction coefficients of HbO₂ and metHb to calculate the concentration of NO released.[1]
Signaling Pathways and Experimental Workflows
The biological effects of NO are primarily mediated through the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP).[5]
Caption: Nitric oxide signaling pathway in vasodilation.
Caption: Role of nitric oxide in neurotransmission.
Caption: Experimental workflow for using NO donors.
References
- 1. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 3. Characterisation and comparison of temporal release profiles of nitric oxide generating donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV Physiology | Nitric Oxide [cvphysiology.com]
Spectroscopic comparison of 5-Nitroso-1,3-benzodioxole and its precursors
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed spectroscopic comparison of 5-nitro-1,3-benzodioxole and its key precursors, 1,3-benzodioxole and 5-amino-1,3-benzodioxole. Due to a lack of available public data for 5-nitroso-1,3-benzodioxole, this guide focuses on the more extensively characterized nitro analogue. The information presented herein is intended to serve as a valuable resource for the identification and characterization of these compounds in a laboratory setting.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1,3-benzodioxole, 5-nitro-1,3-benzodioxole, and 5-amino-1,3-benzodioxole.
¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1,3-Benzodioxole | CDCl₃ | 5.90 (s, 2H, O-CH₂-O), 6.81 (s, 4H, Ar-H) |
| 5-Nitro-1,3-benzodioxole | DMSO-d₆ | 6.27 (s, 2H, O-CH₂-O), 7.12 (d, 1H, J=12 Hz, Ar-H), 7.76 (d, 1H, J=3.2 Hz, Ar-H), 7.91 (dd, 1H, J₁=12 Hz, J₂=3.2 Hz, Ar-H)[1] |
| 5-Amino-1,3-benzodioxole | CDCl₃ | 3.50 (br s, 2H, -NH₂), 5.80 (s, 2H, O-CH₂-O), 6.18 (dd, 1H, J=8.0, 2.2 Hz, Ar-H), 6.40 (d, 1H, J=2.2 Hz, Ar-H), 6.62 (d, 1H, J=8.0 Hz, Ar-H) |
¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1,3-Benzodioxole | CDCl₃ | 101.1 (O-CH₂-O), 108.3 (Ar-C), 121.8 (Ar-C), 147.9 (Ar-C) |
| 5-Nitro-1,3-benzodioxole | DMSO-d₆ | 102.9 (O-CH₂-O), 106.3 (Ar-C), 108.9 (Ar-C), 118.4 (Ar-C), 142.1 (Ar-C), 148.0 (Ar-C), 152.2 (Ar-C) |
| 5-Amino-1,3-benzodioxole | CDCl₃ | 101.0 (O-CH₂-O), 102.1 (Ar-C), 108.4 (Ar-C), 110.2 (Ar-C), 141.2 (Ar-C), 142.0 (Ar-C), 148.2 (Ar-C) |
Infrared (IR) Spectroscopy Data
| Compound | Major Peaks (cm⁻¹) |
| 1,3-Benzodioxole | 2885 (C-H stretch, CH₂), 1485 (C=C stretch, aromatic), 1250, 1040 (C-O-C stretch) |
| 5-Nitro-1,3-benzodioxole | 3119 (C-H stretch, aromatic), 1609 (C=C stretch, aromatic), 1500 (N-O asymmetric stretch), 1340 (N-O symmetric stretch), 1260, 1036 (C-O-C stretch) |
| 5-Amino-1,3-benzodioxole | 3450, 3360 (N-H stretch), 3050 (C-H stretch, aromatic), 1620 (N-H bend), 1510 (C=C stretch, aromatic), 1240, 1040 (C-O-C stretch) |
Mass Spectrometry Data
| Compound | Molar Mass ( g/mol ) | Mass Spectrum (m/z) |
| 1,3-Benzodioxole | 122.12 | 122 (M⁺), 94, 66, 63 |
| 5-Nitro-1,3-benzodioxole | 167.12 | 167 (M⁺), 137, 121, 91, 77, 63[2] |
| 5-Amino-1,3-benzodioxole | 137.14 | 137 (M⁺), 108, 81, 54 |
Synthetic Pathway
The synthesis of 5-amino-1,3-benzodioxole from 1,3-benzodioxole typically proceeds via a two-step process involving nitration followed by reduction.
Experimental Protocols
Synthesis of 5-Nitro-1,3-benzodioxole[3]
-
Reaction Setup: In a 250 ml flask equipped with a stirrer, thermometer, and dropping funnel, place 12.2 g of 1,3-benzodioxole in 75 ml of glacial acetic acid.
-
Nitration: Cool the mixture and add a solution of 9 ml of nitric acid (d=1.4) in 30 ml of glacial acetic acid dropwise, maintaining the temperature between 15-25°C.
-
Reaction: Stir the mixture at room temperature overnight.
-
Isolation: Collect the precipitated crystals by filtration, wash with water, and recrystallize from alcohol to yield 5-nitro-1,3-benzodioxole.
Synthesis of 5-Amino-1,3-benzodioxole (General Procedure)
-
Reaction Setup: To a solution of 5-nitro-1,3-benzodioxole in ethanol, add iron powder and concentrated hydrochloric acid.
-
Reduction: Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture, filter to remove the iron salts, and neutralize the filtrate with a base (e.g., sodium bicarbonate).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: FT-IR spectra are recorded using KBr pellets or as a thin film on a salt plate. The spectral range is typically 4000-400 cm⁻¹.
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or gas chromatography inlet.
References
Comparative Analysis of 5-Nitroso-1,3-benzodioxole: In Vivo vs. In Vitro Effects
This guide, therefore, aims to provide a framework for the potential evaluation of 5-Nitroso-1,3-benzodioxole by drawing comparisons with related chemical entities. The methodologies and potential biological activities described herein are based on studies of analogous compounds and serve as a predictive guide for future research.
Potential In Vitro Effects: A Look at Related Compounds
Research on derivatives of 1,3-benzodioxole suggests a range of potential in vitro activities that could be investigated for this compound. For instance, various 1,3-benzodioxole derivatives have been synthesized and evaluated for their antitumor activity against human tumor cell lines. Furthermore, certain N-nitroso compounds have been shown to exhibit mutagenic and genotoxic effects in bacterial and human cell-based assays. For example, N-nitroso propranolol was found to induce concentration-dependent mutations in the Ames test and cause DNA strand breakage in human cells.[1]
Key Areas for In Vitro Investigation of this compound would include:
-
Cytotoxicity Assays: Determining the concentration at which the compound is toxic to various cell lines (e.g., cancer cell lines, normal cell lines).
-
Genotoxicity Assays: Evaluating the potential to cause DNA damage using tests like the Ames test, micronucleus assay, or comet assay.
-
Mechanism of Action Studies: Investigating the specific cellular pathways affected by the compound. For instance, some 1,3-benzodioxole derivatives have been shown to act as agonists of the auxin receptor TIR1.[2][3]
-
Enzyme Inhibition Assays: Assessing the ability of the compound to inhibit specific enzymes, a known property of some 1,3-benzodioxole derivatives which can act as insecticide synergists by inhibiting microsomal mixed-function oxidases.
Potential In Vivo Effects: Extrapolating from Analogs
The in vivo effects of this compound would be crucial to understanding its overall biological impact, including its potential therapeutic benefits and toxicity profile. Studies on related compounds provide insights into possible areas of investigation. For example, the subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde was evaluated in rats, showing dermal irritation at various dose levels.[4] Furthermore, research on other nitroso compounds has highlighted their potential carcinogenic properties in animal models.
Key Areas for In Vivo Investigation of this compound would include:
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal models.
-
Acute and Chronic Toxicity Studies: Assessing the short-term and long-term toxic effects of the compound at different doses.
-
Efficacy Studies: Evaluating the therapeutic potential of the compound in relevant animal models of disease, such as cancer or inflammatory conditions, based on in vitro findings.
-
Carcinogenicity Studies: Investigating the potential of the compound to cause cancer over a prolonged period of exposure.
Experimental Protocols: A Roadmap for Future Research
Detailed experimental protocols would be essential for any investigation into the effects of this compound. Based on studies of similar compounds, the following methodologies could be adapted.
Table 1: Potential In Vitro Experimental Protocols
| Experiment | Methodology |
| Cell Viability (MTT) Assay | Cells are seeded in 96-well plates and treated with varying concentrations of the test compound. After a specified incubation period, MTT reagent is added, and the resulting formazan crystals are dissolved. Absorbance is measured to determine cell viability relative to an untreated control. |
| Ames Test (Bacterial Reverse Mutation Assay) | Histidine-dependent strains of Salmonella typhimurium are exposed to the test compound with and without a metabolic activation system (S9 mix). The number of revertant colonies that can grow in a histidine-free medium is counted to assess mutagenicity. |
| Micronucleus Assay | Cultured human or mammalian cells are treated with the test compound. After treatment, cells are harvested, and the frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored under a microscope to determine clastogenic and aneugenic potential. |
| Western Blot Analysis | To investigate effects on signaling pathways, cells are treated with the compound, and protein lysates are collected. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against proteins of interest to detect changes in their expression or phosphorylation status. |
Table 2: Potential In Vivo Experimental Protocols
| Experiment | Methodology |
| Pharmacokinetic Study in Rodents | The test compound is administered to rodents (e.g., rats, mice) via a specific route (e.g., oral, intravenous). Blood samples are collected at various time points, and the concentration of the compound and its metabolites is determined using analytical methods like LC-MS/MS to calculate key pharmacokinetic parameters. |
| Acute Oral Toxicity (Up-and-Down Procedure) | A single dose of the test compound is administered orally to a small number of animals. The dose for the next animal is adjusted up or down depending on the outcome (survival or death) of the previous animal. This method helps to determine the LD50 (median lethal dose) with fewer animals. |
| 90-Day Subchronic Dermal Toxicity Study | The test compound is applied daily to the skin of rodents for 90 days. Parameters such as body weight, food consumption, clinical signs of toxicity, hematology, and clinical chemistry are monitored. At the end of the study, a full histopathological examination of organs is performed. |
| Xenograft Tumor Model | Human cancer cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with the test compound or a vehicle control. Tumor growth is monitored over time to evaluate the antitumor efficacy of the compound. |
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms and experimental processes, the following diagrams are provided based on common pathways affected by related compounds and standard toxicological workflows.
Caption: Potential mechanism of action for a bioactive compound.
Caption: Workflow for assessing the genotoxic potential of a compound.
References
- 1. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 3. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Comparative Analysis of 5-Nitroso-1,3-benzodioxole Unfeasible Due to Lack of Available Data
A comprehensive search for data to conduct a head-to-head comparison of 5-Nitroso-1,3-benzodioxole with established reagents has revealed a significant lack of available information on this specific compound. Literature searches, chemical database inquiries, and examinations of experimental protocols have not yielded the necessary quantitative or qualitative data to perform a meaningful comparative analysis as requested.
The investigation consistently retrieved information for a related but distinct compound, 5-Nitro-1,3-benzodioxole . This suggests that this compound is either a rare, highly reactive, or non-commercial substance with limited to no documentation in readily accessible scientific literature. As a result, the core requirements for a comparison guide, including data on performance, experimental protocols, and established applications, cannot be met.
For a scientific comparison to be valid and valuable to researchers, scientists, and drug development professionals, it must be based on reproducible experimental evidence. In the case of this compound, the absence of such evidence precludes the creation of tables with quantitative data, detailed experimental methodologies, and visualizations of its role in any signaling pathways or experimental workflows.
Should documentation or research pertaining to this compound become available, a comparative analysis could be undertaken. At present, however, the scientific record does not support a head-to-head comparison with any established reagents.
Validating the Mechanism of Action of 5-Nitroso-1,3-benzodioxole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the potential mechanisms of action of 5-Nitroso-1,3-benzodioxole. Due to the limited direct experimental data available for this specific compound, this document extrapolates from the known biological activities of two broader classes of related molecules: aromatic nitroso compounds and 1,3-benzodioxole derivatives. This guide presents potential signaling pathways, comparative experimental data from related compounds, and detailed protocols for key validation assays. The information herein is intended to serve as a foundational resource for researchers investigating the pharmacological profile of this compound and similar molecules.
Introduction
This compound is a small molecule featuring a benzodioxole core with a nitroso substituent. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs suggest several potential mechanisms of action. The 1,3-benzodioxole moiety is present in numerous biologically active compounds, exhibiting a range of effects from enzyme inhibition to modulation of protein-protein interactions. The aromatic nitroso group is a reactive functional group that can participate in various biological processes, including acting as a nitric oxide (NO) donor.
This guide explores these potential mechanisms by comparing the activities of well-characterized 1,3-benzodioxole derivatives and aromatic nitroso compounds.
Potential Mechanisms of Action and Comparative Analysis
Based on its chemical structure, this compound may exhibit one or more of the following biological activities:
-
Inhibition of Tubulin Polymerization: Many 1,3-benzodioxole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a key process in cell division. This makes them promising candidates for anti-cancer therapies.
-
Kinase Inhibition: Certain 1,3-benzodioxole derivatives have been identified as potent inhibitors of protein kinases, such as c-Src and Abl, which are often dysregulated in cancer.[1]
-
Cytochrome P450 (CYP) Inhibition: The 1,3-benzodioxole ring is a well-known inhibitor of various cytochrome P450 enzymes.[2] This can have significant implications for drug metabolism and potential drug-drug interactions.
-
Nitric Oxide (NO) Donation: Aromatic C-nitroso compounds have been investigated as potential nitric oxide donors.[3] NO is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission.
-
DNA Alkylation: Some N-nitroso compounds are known to be carcinogenic through their ability to form electrophilic alkylating agents that damage DNA.[4] While this compound is a C-nitroso compound, the potential for metabolic activation to a reactive species should be considered.
Comparative Data: Anti-proliferative and Enzyme Inhibitory Activities of 1,3-Benzodioxole Derivatives
The following table summarizes the in vitro activities of several 1,3-benzodioxole derivatives against various cancer cell lines and enzymes. This data provides a benchmark for the potential potency of novel derivatives like this compound.
| Compound/Derivative | Target/Cell Line | Activity (IC50/EC50) | Reference |
| (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201) | MDA-MB-231 (Breast Cancer) | 4.92 ± 1.09 μM | [5] |
| 5-Fluorouracil (5-Fu) | MDA-MB-231 (Breast Cancer) | 18.06 ± 2.33 μM | [5] |
| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | 52 human tumor cell lines | 10⁻⁷ to 10⁻⁵ M | [6] |
| AZD0530 (N-(5-Chloro-1,3-benzodioxol-4-yl)-...-quinazolin-4-amine) | c-Src Kinase | Low nanomolar | [1] |
| AZD0530 | Abl Kinase | Low nanomolar | [1] |
| Benzodioxole derivative 4f | COX-1 | 0.725 µM | [7] |
| Benzodioxole derivative 3b | COX-1 | 1.12 µM | [7] |
| Benzodioxole derivative 3b | COX-2 | 1.3 µM | [7] |
| Ketoprofen | COX-1 / COX-2 | Selectivity Ratio: 0.196 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the potential mechanisms of action of this compound.
In Vitro Tubulin Polymerization Assay
This assay determines the effect of a test compound on the assembly of microtubules from purified tubulin.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)
-
Porcine tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compound (this compound) dissolved in DMSO
-
Positive controls: Paclitaxel (promoter), Nocodazole (inhibitor)
-
Negative control: DMSO
-
Pre-warmed 96-well microplate
-
Temperature-regulated spectrophotometer or fluorometer
Procedure:
-
Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Keep on ice.
-
Prepare the test compound and controls at 10x the final desired concentration in General Tubulin Buffer.
-
Add 10 µL of the 10x test compound or control solutions to the designated wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the test compound on the rate and extent of tubulin polymerization.[8]
c-Src Kinase Inhibition Assay
This assay measures the ability of a test compound to inhibit the enzymatic activity of c-Src kinase.
Materials:
-
c-Src Kinase Inhibitor Screening Assay Kit (e.g., from Sigma-Aldrich, Creative Diagnostics)
-
Recombinant c-Src enzyme
-
Kinase buffer
-
ATP solution
-
Specific peptide substrate for c-Src
-
Test compound (this compound) dissolved in DMSO
-
Positive control: Dasatinib or other known c-Src inhibitor
-
Negative control: DMSO
-
96-well plate
-
Plate reader capable of measuring fluorescence or luminescence
Procedure:
-
Prepare serial dilutions of the test compound and controls in kinase buffer.
-
In a 96-well plate, add the c-Src enzyme, peptide substrate, and test compound/controls to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction according to the kit manufacturer's instructions.
-
Add the detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a reporter enzyme).
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.[9][10]
Cytochrome P450 Inhibition Assay
This assay assesses the inhibitory effect of a test compound on the activity of major human CYP isoforms.
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer
-
Specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, etc.)
-
Test compound (this compound) dissolved in DMSO
-
Positive controls: Known inhibitors for each CYP isoform (e.g., α-Naphthoflavone for CYP1A2)
-
Negative control: DMSO
-
96-well plate
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare a master mix containing human liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Prepare serial dilutions of the test compound and positive controls.
-
In a 96-well plate, pre-incubate the master mix with the test compound or controls at 37°C.
-
Initiate the reaction by adding the specific probe substrate for the CYP isoform being tested.
-
Incubate at 37°C for a specific time.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.
-
Calculate the percent inhibition of metabolite formation at each test compound concentration and determine the IC50 value.[11][12]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential anti-cancer signaling pathways of 1,3-benzodioxole derivatives.
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
References
- 1. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 3. C-nitroso compounds: synthesis, physicochemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytoskeleton.com [cytoskeleton.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for 5-Nitroso-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 5-Nitroso-1,3-benzodioxole, a potential mutagenic impurity, is critical in pharmaceutical development and quality control. While specific inter-laboratory validation data for this compound is not publicly available, this guide provides a comprehensive comparison of the most common analytical methods used for the analysis of structurally related N-nitrosamines. The performance data presented is based on published single-laboratory and inter-laboratory validation studies for various N-nitrosamine compounds and serves as a reliable proxy for what can be expected for the analysis of this compound.
The primary analytical techniques for the detection of N-nitrosamines at trace levels are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).[1] Each method offers a unique combination of sensitivity, selectivity, and accessibility.
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for the analysis of N-nitrosamines using HPLC-UV, LC-MS/MS, and GC-MS. These values are indicative and would require verification for the specific analysis of this compound.
| Performance Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | >0.999[2][3] | >0.998[4] | >0.998[5] |
| Limit of Detection (LOD) | 10 ng/mL[2][3] | 0.2 - 2 ng/mL[6][7] | 0.15 - 1.00 ng/mL[8] |
| Limit of Quantitation (LOQ) | 10 - 20 ng/mL[2][3] | 0.4 - 5 ng/mL[6][7] | 0.31 - 1.09 ng/mL[1][5] |
| Accuracy (Recovery %) | 83.3 - 101.8%[9] | 82.1 - 114.1%[10] | 94.09 - 111.22%[8] |
| Precision (RSD %) | <15%[9] | <7.51%[2][3] | <7.65%[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are typical experimental protocols for the analysis of N-nitrosamines.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Sample Preparation: The sample is dissolved in a suitable diluent, such as a mixture of water and methanol. The solution is then centrifuged and filtered through a 0.45 µm syringe filter before injection.[9]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18, is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water and methanol (e.g., 60:40 v/v) is often employed.[9]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength where the nitrosamine has significant absorbance, often around 230-245 nm.[2]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Similar to HPLC-UV, samples are dissolved in an appropriate solvent, centrifuged, and filtered. The use of isotopically labeled internal standards is highly recommended to improve accuracy and precision.
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A high-resolution reversed-phase column is used to achieve good separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid, is common.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are frequently used.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each nitrosamine.[7]
-
Gas Chromatography with Mass Spectrometry (GC-MS)
-
Sample Preparation: Due to the volatility of many nitrosamines, headspace sampling is a common technique, which minimizes matrix effects. Alternatively, liquid injection can be used following sample extraction and derivatization.
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Oven Program: A temperature gradient is employed to separate the analytes.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI) is standard.
-
Detection Mode: Selected Ion Monitoring (SIM) or MRM (with a triple quadrupole MS) is used to enhance sensitivity and selectivity.
-
Visualizing the Validation Workflow and Method Comparison
To provide a clearer understanding of the processes and comparisons involved, the following diagrams illustrate the inter-laboratory validation workflow and a comparison of the key characteristics of the analytical methods.
Caption: A generalized workflow for conducting an inter-laboratory validation study.
Caption: Key performance characteristics of common analytical methods for nitrosamine analysis.
Conclusion
The selection of an appropriate analytical method for the determination of this compound depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and available resources. LC-MS/MS is generally the preferred method for trace-level quantification due to its superior sensitivity and selectivity.[1] GC-MS is a robust alternative, particularly for volatile nitrosamines. HPLC-UV can be a cost-effective option for screening or for samples with higher expected concentrations of the impurity.
Regardless of the chosen method, a thorough validation in accordance with ICH Q2(R1) guidelines is mandatory to ensure the reliability of the analytical data. For a definitive assessment of method performance across different laboratories, a formal inter-laboratory validation study, following a structured protocol, would be required for this compound.
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. waters.com [waters.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. soeagra.com [soeagra.com]
- 6. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 10. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, understanding the toxicological profile of novel compounds is paramount. This guide provides a comparative toxicological overview of 5-Nitroso-1,3-benzodioxole and structurally related compounds, focusing on available experimental data and methodologies. Due to the limited direct toxicological data on this compound, this guide leverages data from its parent structures, safrole and piperonal, and the well-documented toxicological class of N-nitroso compounds.
Executive Summary
This compound belongs to the family of N-nitroso compounds, a class of chemicals known for their potential genotoxic and carcinogenic properties. The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is found in various natural and synthetic compounds, with its toxicological significance often linked to its metabolic activation by cytochrome P450 enzymes. This guide synthesizes the available toxicological data on key structural analogs to infer the potential hazards of this compound.
Data Presentation: Comparative Toxicology of 1,3-Benzodioxole Derivatives
The following table summarizes the available quantitative toxicological data for safrole and piperonal, two well-studied compounds that share the 1,3-benzodioxole core structure. This data provides a baseline for understanding the potential toxicity of the 1,3-benzodioxole ring system.
| Compound | Chemical Structure | Test Species | Route of Administration | Toxicological Endpoint | Value | Reference |
| Safrole |
| Rat, Mouse | Oral (dietary) | Carcinogenicity | Hepatocarcinogen | [1][2] |
| Human (HepG2 cells) | In vitro | Cytotoxicity (TC50) | 361.9 µM (24h), 193.2 µM (48h) for Safrole-2',3'-oxide | [3] | ||
| Piperonal |
| Rat | Oral | Acute Toxicity (LD50) | 2700 mg/kg | [4] |
| Rat | Oral (dietary) | Chronic Toxicity (2 years) | No adverse effects at 0.5% in diet | [4] |
Signaling Pathways and Mechanisms of Toxicity
The toxicity of many 1,3-benzodioxole derivatives is linked to their metabolic activation. Safrole, for instance, is metabolized by cytochrome P450 enzymes to a reactive epoxide intermediate, safrole-2',3'-oxide, which can bind to DNA and proteins, leading to cytotoxicity and genotoxicity.[5][6] The introduction of a nitroso group to the 1,3-benzodioxole ring, as in this compound, raises significant concern due to the known genotoxic mechanism of N-nitroso compounds. These compounds can undergo metabolic activation to form electrophilic diazonium ions, which are highly reactive and can alkylate DNA, leading to mutations and potentially cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are summaries of key experimental protocols relevant to the assessment of compounds like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Exposure: Cells are treated with various concentrations of the test compound (e.g., safrole-2',3'-oxide) for specific durations (e.g., 24 and 48 hours).[3]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the TC50 (half-maximal toxic concentration) is determined.[3]
In Vitro Genotoxicity Assay (Ames Test)
The Ames test is a bacterial reverse mutation assay used to detect the mutagenic potential of a chemical.
-
Bacterial Strains: Specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine) are used.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Compound Exposure: The bacterial strains are exposed to various concentrations of the test compound on a histidine-deficient agar medium.
-
Incubation: The plates are incubated for a few days.
-
Revertant Counting: If the compound is a mutagen, it will cause reverse mutations in the bacteria, allowing them to grow on the histidine-deficient medium. The number of revertant colonies is counted.
-
Data Analysis: A significant increase in the number of revertant colonies compared to the control indicates a positive result for mutagenicity.
Conclusion
While direct toxicological data for this compound is scarce, the available information on its structural analogs, safrole and piperonal, combined with the known hazards of N-nitroso compounds, suggests a potential for significant toxicity, particularly genotoxicity and carcinogenicity. The 1,3-benzodioxole moiety is susceptible to metabolic activation, which can lead to the formation of reactive intermediates. The presence of the nitroso group further elevates these concerns. Researchers and drug development professionals working with this compound or similar structures should proceed with caution and conduct thorough toxicological assessments, including in vitro genotoxicity and cytotoxicity assays, as part of a comprehensive risk evaluation.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Safrole - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Safrole-2',3'-oxide induces cytotoxic and genotoxic effects in HepG2 cells and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 5. Safrole - Wikipedia [en.wikipedia.org]
- 6. Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Nitroso-1,3-benzodioxole: A Guide for Laboratory Professionals
For immediate reference, 5-Nitroso-1,3-benzodioxole must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2] This guide provides detailed procedures to ensure the safe handling and disposal of this compound, protecting both laboratory personnel and the environment.
Researchers, scientists, and drug development professionals must adhere to strict protocols when managing chemical waste. This compound presents several health and environmental hazards, necessitating careful handling during its disposal.
Health and Safety Hazards
This compound is classified with multiple hazards that demand rigorous safety precautions. It is suspected of causing genetic defects and cancer and may provoke an allergic skin reaction.[1] Furthermore, the compound is harmful to aquatic life, with the potential for long-lasting adverse effects on the environment.[1]
| Hazard Classification | Description |
| Carcinogenicity | Suspected of causing cancer.[1] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1] |
| Skin Sensitization | May cause an allergic skin reaction.[1] |
| Acute Aquatic Hazard | Harmful to aquatic life.[1] |
| Chronic Aquatic Hazard | May cause long lasting harmful effects to aquatic life.[1] |
Personal Protective Equipment (PPE)
To mitigate exposure risks, all personnel handling this compound must wear appropriate personal protective equipment. This includes, but is not limited to:
-
Protective Gloves: Chemical-resistant gloves are mandatory to prevent skin contact.
-
Protective Clothing: A lab coat or other protective garments should be worn to shield the body.
-
Eye Protection: Safety glasses or goggles are essential to protect the eyes from splashes.
-
Face Protection: A face shield may be necessary for procedures with a higher risk of splashing.[1]
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound and its contaminated containers.
-
Waste Identification and Segregation:
-
Clearly label all waste containing this compound as "Hazardous Waste."
-
Segregate this waste from other laboratory waste streams to prevent cross-contamination.
-
-
Container Management:
-
Use only approved, chemically compatible, and properly sealed containers for waste collection.
-
Ensure containers are kept closed when not in use.
-
Do not mix with incompatible materials, such as strong oxidizing agents, strong acids, or strong reducing agents.[3]
-
-
Collection and Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from heat and sources of ignition.[2]
-
The storage area should be equipped with secondary containment to manage potential spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Environmental Precautions:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
